5-amino-2-chloro-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLGMRFFXTLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588613 | |
| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946691-01-6 | |
| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-N,N-dimethylbenzamide, systematically named 2-amino-5-chloro-N,N-dimethylbenzamide, is a substituted benzamide derivative of significant interest in synthetic organic chemistry. Its structural architecture, featuring a chlorinated benzene ring functionalized with both an amino and a dimethylamido group, renders it a versatile building block for the synthesis of more complex molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and applications, with a particular focus on its role as a key intermediate in the agrochemical industry.
With the CAS Number 56042-83-2 , this compound is a crucial precursor in the development of novel insecticides.[1] Its proper identification is paramount, as it is often discussed in conjunction with its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5), a key intermediate in the synthesis of the widely used insecticide, chlorantraniliprole.[1][2] Understanding the distinct properties and synthesis of each is critical for researchers in the field.
Chemical Identity and Physicochemical Properties
Correctly identifying this compound is the foundational step for any research or development endeavor. The standard and unambiguous identifier for this compound is its CAS number.
Nomenclature Clarification: While the user query specified "this compound," the systematic IUPAC name is 2-amino-5-chloro-N,N-dimethylbenzamide . This nomenclature assigns the lowest possible locants (numbers) to the principal functional group and substituents on the aromatic ring. Both names refer to the same molecule.
| Identifier/Property | Value | Source |
| CAS Number | 56042-83-2 | [3][4] |
| Molecular Formula | C₉H₁₁ClN₂O | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [3] |
| XLogP3 (Computed) | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 198.0559907 Da | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
Synthesis and Manufacturing Landscape
The synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs typically originates from substituted benzoic acid derivatives.[1] The synthetic pathways are multi-step processes that require careful control of reaction conditions to achieve high yields and purity. While a specific, detailed experimental protocol for the N,N-dimethyl derivative is not extensively documented in publicly available literature, the well-established synthesis of the closely related and industrially significant 2-amino-5-chloro-N,3-dimethylbenzamide provides a robust and illustrative framework for the synthetic strategies employed for this class of compounds.[5][6][7][8]
Representative Synthetic Pathway: The N,3-Dimethyl Analog
A common industrial synthesis for the N,3-dimethyl analog involves a three-step process starting from methyl 3-methyl-2-nitrobenzoate.[8] This pathway is favored for its relatively low cost, high yield, and operational scalability.
Caption: General three-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
Causality in Experimental Choices:
-
Step 1: Amidation: The reaction of the starting ester with methylamine is a nucleophilic acyl substitution. Heating is necessary to drive the reaction to completion. Using a lower alcohol as a solvent is common.[8]
-
Step 2: Reduction: The reduction of the nitro group to an amine is a critical transformation. The use of iron powder in an acidic medium is a classic and cost-effective method for this reduction on an industrial scale.[8]
-
Step 3: Chlorination: The final step involves the electrophilic aromatic substitution of a chlorine atom onto the benzene ring. Sulfonyl chloride is a common and effective chlorinating agent for this purpose. The reaction is performed in an inert solvent to prevent unwanted side reactions.[8]
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following is a representative experimental protocol adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which illustrates the key transformations.[8]
Step 1: Synthesis of 3-Methyl-2-nitrobenzamide
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methyl 3-methyl-2-nitrobenzoate and a suitable lower alcohol (e.g., methanol).
-
Introduce methylamine solution to the vessel.
-
Heat the reaction mixture to 60-65°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, concentrate the reaction mixture to obtain the crude 3-methyl-2-nitrobenzamide.
Step 2: Synthesis of 3-Methyl-2-aminobenzamide
-
To a reaction vessel, add the crude 3-methyl-2-nitrobenzamide and water.
-
Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).
-
Heat the mixture to 70-75°C.
-
Gradually add iron powder to the heated mixture.
-
Maintain the temperature and stir until the reduction is complete.
-
Cool the reaction mixture and filter to remove the iron salts. The filtrate contains the desired 3-methyl-2-aminobenzamide.
Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
-
In a suitable reactor, dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile.[8]
-
Cool the solution in an ice bath.
-
Slowly add sulfonyl chloride, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 55-60°C for a few hours.[8]
-
Upon reaction completion, quench the reaction mixture and adjust the pH to basic with an aqueous sodium hydroxide solution.
-
Extract the product with an organic solvent, wash the organic layer, and concentrate to obtain the crude product.
-
The crude product can be purified by recrystallization to yield 2-amino-5-chloro-N,3-dimethylbenzamide as light red, needle-like crystals.[8]
Applications in Agrochemical Synthesis
The primary application of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs is as a key building block in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole.[1][7] These insecticides exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to impaired muscle function and ultimately, pest control.[6]
The synthesis of these complex insecticides involves the coupling of two key intermediates. 2-amino-5-chloro-N,3-dimethylbenzamide is one of these crucial fragments for chlorantraniliprole.[9] The amino group of the benzamide undergoes a coupling reaction with a carboxylic acid derivative of a substituted pyrazole to form the final amide linkage in the insecticide molecule. The presence of the chlorine atom and the specific substitution pattern on the benzamide ring are critical for the biological activity of the final product.
Caption: Role of the benzamide intermediate in insecticide synthesis.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the three protons on the benzene ring.[1] The amino group protons would likely appear as a broad singlet, and the two methyl groups of the N,N-dimethylamide would give rise to one or two singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide (typically δ 160-180 ppm), and the two methyl carbons of the N,N-dimethyl group (around δ 35-40 ppm).[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₉H₁₁ClN₂O by matching the experimentally determined exact mass with the calculated value.[1] Fragmentation patterns observed in the mass spectrum can provide further structural information.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2-amino-5-chloro-N,N-dimethylbenzamide. The following information is based on available safety data sheets.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
Researchers and professionals should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE).
Conclusion
This compound (CAS 56042-83-2) is a valuable chemical intermediate with a primary role in the synthesis of modern agrochemicals. Its synthesis, while intricate, follows established principles of organic chemistry, often mirroring the well-documented production of its N,3-dimethyl analog. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective use in research and development. As the demand for innovative and effective crop protection solutions continues to grow, the importance of such key intermediates in the synthetic pipeline is set to increase.
References
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]
-
PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. [Link]
-
WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 56042-83-2|2-Amino-5-chloro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
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- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
5-amino-2-chloro-N,N-dimethylbenzamide molecular weight
An In-Depth Technical Guide to 5-amino-2-chloro-N,N-dimethylbenzamide and its Isomeric Landscape
Executive Summary
This guide provides a comprehensive technical overview of this compound, a substituted benzamide of interest to researchers in synthetic and medicinal chemistry. A critical aspect of this molecule is its specific isomeric configuration, which dictates its reactivity and potential biological activity. While this compound is a discrete chemical entity, the available scientific literature and commercial sources are more focused on its regioisomer, 2-amino-5-chloro-N,N-dimethylbenzamide.
As a Senior Application Scientist, this guide will first establish the fundamental, calculated physicochemical properties of the requested molecule. Subsequently, to provide practical, field-proven insights, we will use the well-documented isomer 2-amino-5-chloro-N,N-dimethylbenzamide (CAS: 56042-83-2) as a working exemplar. The synthetic, purification, and analytical protocols detailed herein are based on established methods for this class of compounds and are directly translatable, with minor adaptations, for the synthesis and characterization of the title compound. This approach ensures that the guide is both scientifically rigorous and practically applicable for professionals in drug development and agrochemical research, where such scaffolds are of significant value.
Physicochemical Properties and Structural Analysis
The precise arrangement of functional groups on the aromatic ring is paramount. Isomeric purity is often the determinant factor for a compound's efficacy and safety profile in downstream applications.
Core Properties of this compound
The properties of the specific, yet less-documented, 5-amino-2-chloro isomer are based on its chemical structure. Its molecular weight and formula are identical to its 2-amino-5-chloro counterpart.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | Calculated |
| Molecular Weight | 198.65 g/mol | Calculated[1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CN(C)C(=O)C1=CC(=C(C=C1)N)Cl | Calculated |
| InChI Key | (Predicted) | Calculated |
Isomeric Differentiation: The Importance of Regiochemistry
The distinction between 5-amino-2-chloro- and 2-amino-5-chloro- lies in the positions of the amino and chloro groups relative to the carboxamide. In the title compound, the chloro group is ortho to the amide, and the amino group is meta. In the more common isomer, the amino group is ortho, and the chloro is para. This structural difference will significantly influence:
-
Synthetic Accessibility: The directing effects of the substituents on the benzene ring will necessitate different synthetic strategies.
-
Reactivity: The electronic and steric environment of the amino and amide groups will differ, affecting their ability to participate in subsequent reactions. For instance, the ortho-amino group in the 2-amino isomer is well-positioned for cyclization reactions to form heterocyclic systems.
-
Biological Activity: The binding affinity to target proteins is highly sensitive to the spatial arrangement of functional groups.
Properties of the Exemplar Isomer: 2-amino-5-chloro-N,N-dimethylbenzamide
This isomer is a well-characterized synthetic intermediate.[2] Its established properties provide a reliable benchmark for this class of molecules.
| Property | Value | Source |
| CAS Number | 56042-83-2 | [1][3] |
| Molecular Formula | C₉H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [1][2][3] |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [1] |
| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | [1] |
| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | [1] |
Synthesis and Purification Strategies
The synthesis of substituted benzamides typically involves multi-step sequences starting from commercially available benzoic acids or anilines. The chosen route is often a trade-off between cost, yield, safety, and scalability. The following protocols are based on established methods for related isomers, which serve as a robust template.
Exemplar Synthesis: A Pathway to 2-amino-5-chloro-N,3-dimethylbenzamide
This multi-step synthesis, adapted from patent literature, demonstrates a common industrial approach to producing this family of compounds.[4][5] It involves amidation of a nitro-substituted benzoic acid, followed by reduction of the nitro group and, finally, chlorination.
Step 1: Amidation (3-methyl-2-nitrobenzamide synthesis)
-
Rationale: The carboxylic acid is first converted to an amide. This is a crucial step to install the N,N-dimethylamide moiety. Direct amidation can be challenging; often, the acid is converted to a more reactive species like an acyl chloride or an ester first.
-
Procedure: a. Charge a reaction vessel with 3-methyl-2-nitrobenzoic acid methyl ester and a suitable lower alcohol solvent (e.g., methanol).[4] b. Add methylamine (typically as a solution) in a molar excess (e.g., 1:1 to 1:5 ratio).[4] c. Heat the reaction mixture to 40–70 °C and maintain for 2–10 hours, monitoring the consumption of the starting ester by TLC or HPLC.[4] d. Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 3-methyl-2-nitrobenzamide intermediate.
Step 2: Nitro Group Reduction (3-methyl-2-aminobenzamide synthesis)
-
Rationale: The nitro group is reduced to a primary amine. A common and cost-effective method for this transformation on an industrial scale is the use of iron powder in an acidic medium.
-
Procedure: a. Suspend the crude 3-methyl-2-nitrobenzamide in dilute hydrochloric acid.[4] b. Heat the mixture to approximately 70 °C.[4] c. Add iron powder portion-wise over 1.5 hours, controlling any exotherm.[4] d. After the addition is complete, continue stirring at temperature for an additional 4 hours. e. Hot filter the reaction mixture to remove iron salts. Cool the filtrate to crystallize the product. f. Collect the solid by filtration and dry to obtain 3-methyl-2-aminobenzamide.
Step 3: Chlorination (Final Product Synthesis)
-
Rationale: A chlorine atom is introduced onto the aromatic ring. Sulfonyl chloride (SO₂Cl₂) is an effective chlorinating agent for activated aromatic systems like anilines.
-
Procedure: a. Dissolve the 3-methyl-2-aminobenzamide in an inert solvent such as acetonitrile or toluene.[4] b. Cool the solution in an ice bath and add sulfonyl chloride (1 to 2 molar equivalents) dropwise over 2 hours.[4] c. After addition, warm the reaction to 40–80 °C and maintain for 0.5–5 hours until the reaction is complete (monitor by HPLC).[4] d. Quench the reaction and adjust the pH to 10–12 with 10% NaOH solution. e. Separate the organic phase, wash with water, and concentrate to obtain the crude product.
Workflow Diagram: General Synthesis
Caption: A generalized workflow for the synthesis of substituted benzamides.
Protocol: Purification
Achieving high purity is essential for accurate characterization and for ensuring the integrity of subsequent applications.[2]
1. Recrystallization:
-
Rationale: This technique exploits differences in solubility between the product and impurities in a given solvent at different temperatures. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: a. Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene). b. If colored impurities are present, they may be removed by adding activated carbon and hot-filtering the solution. c. Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Column Chromatography:
-
Rationale: For separating mixtures of closely related compounds, column chromatography is indispensable.[2] It separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase.
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate). b. Pack a glass column with the slurry to form the stationary phase. c. Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. d. Carefully load the adsorbed sample onto the top of the column. e. Elute the column with the mobile phase, collecting fractions. f. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent to yield the purified compound.
Analytical Characterization and Quality Control
Rigorous analytical testing provides unambiguous proof of a compound's identity, purity, and quantity.
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique used to separate and quantify components in a mixture.[2]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Create a dilution for analysis (e.g., 100 µg/mL).
-
Chromatographic Conditions (Typical):
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A self-validating system requires the purity to be ≥98% for use in sensitive applications.
Protocol: Structural Confirmation by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental formula of a compound.[2] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling confident determination of the elemental composition.[2]
-
Instrumentation: LC-MS or a direct infusion source coupled to a mass spectrometer (e.g., Q-Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis:
-
Acquire data in positive ion mode.
-
For the formula C₉H₁₁ClN₂O, the expected monoisotopic mass is approximately 198.0560.
-
Validation: The experimentally measured exact mass from HRMS should match the theoretically calculated value within a narrow tolerance (typically <5 ppm). This provides unambiguous confirmation of the elemental formula.[2]
-
Advanced Method: UPLC-HRMS for Bioanalysis
For drug development professionals, quantifying a compound in biological matrices is a common requirement. An established UPLC-Q-Orbitrap HRMS method for a related isomer in blood demonstrates the sensitivity and accuracy achievable.[6]
| Parameter | Result for 2-amino-5-chloro-N,3-dimethylbenzamide | Source |
| Linearity Range | 2.07–165.44 µg/L | [6] |
| Correlation Coefficient (r) | 0.9994 | [6] |
| Intra-day RSD | 2.6%–3.0% | [6] |
| Inter-day RSD | 3.1%–3.5% | [6] |
| Limit of Detection (LOD) | 0.11 µg/L | [6] |
| Limit of Quantification (LOQ) | 0.36 µg/L | [6] |
This level of validation demonstrates a robust and trustworthy method suitable for pharmacokinetic or toxicological studies.
Workflow Diagram: Analytical Quality Control
Caption: A standard analytical workflow for identity and purity validation.
Applications in Agrochemical and Pharmaceutical R&D
Benzamide derivatives are privileged scaffolds in chemistry. The title compound and its isomers are primarily valued as versatile synthetic intermediates for constructing more complex, high-value molecules.[2]
-
Agrochemicals: The most prominent application for this chemical class is as a key precursor in the synthesis of novel anthranilamide insecticides, most notably chlorantraniliprole.[2][7][8] These insecticides feature a novel mode of action, making them valuable tools for pest management.[7] The availability of cost-effective and high-purity intermediates like 2-amino-5-chloro-N,N-dimethylbenzamide is crucial for the economic viability of the final active ingredient.[5][7]
-
Pharmaceuticals: The benzamide functional group is a common feature in many approved drugs. While this specific isomer is not directly cited as an anticancer agent, related structures incorporating 2-chloro-benzamide moieties have been investigated for their potential in oncology.[9] They have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting the potential of this chemical class in drug discovery.[9]
Safety and Handling
For the exemplar isomer, 2-amino-5-chloro-N,N-dimethylbenzamide, the following GHS hazard information has been reported:
-
GHS Pictogram: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a specific molecular architecture with potential as a synthetic building block. While it is not as widely documented as its 2-amino-5-chloro regioisomer, the fundamental principles of its synthesis, purification, and analysis are well-established within the broader class of substituted benzamides. By leveraging the robust methodologies developed for these related compounds, researchers can confidently approach the synthesis and characterization of this and other novel isomers. The critical importance of this scaffold as a precursor to high-value agrochemicals and its potential within pharmaceutical research underscores the need for the rigorous, self-validating protocols outlined in this guide.
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved January 23, 2026, from [Link]
-
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
5-Amino-2-chloro-N-methylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents.
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- 6. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 8. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
5-amino-2-chloro-N,N-dimethylbenzamide chemical structure
An In-depth Technical Guide to 2-Amino-5-chloro-N,N-dimethylbenzamide: Synthesis, Characterization, and Applications
Senior Application Scientist Note: This guide focuses on the chemical compound 2-amino-5-chloro-N,N-dimethylbenzamide. While the initial topic requested was its isomer, 5-amino-2-chloro-N,N-dimethylbenzamide, a comprehensive literature review reveals a significant body of research and industrial relevance for the 2-amino-5-chloro isomer, particularly as a key synthetic intermediate. Information on the 5-amino-2-chloro isomer is sparse. Therefore, to provide a technically deep and well-supported document, this guide has been structured around the well-characterized and commercially significant 2-amino-5-chloro-N,N-dimethylbenzamide.
Introduction and Strategic Importance
2-Amino-5-chloro-N,N-dimethylbenzamide (CAS No: 56042-83-2) is a substituted benzamide derivative of considerable interest in the fields of agrochemistry and medicinal chemistry.[1] Its molecular architecture, featuring a primary amine, a chlorine atom, and a tertiary amide group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.[1] This compound is not merely an academic curiosity; it serves as a crucial building block in the industrial synthesis of high-value products.
The primary driver for its significance is its role as a key precursor to a class of modern insecticides known as anthranilamides, most notably chlorantraniliprole.[1] The specific arrangement of functional groups on the aromatic ring is essential for the ultimate bioactivity of these pesticides. Consequently, robust and efficient synthetic routes to 2-amino-5-chloro-N,N-dimethylbenzamide are of high commercial importance, driving research into process optimization, yield improvement, and cost reduction.[2][3] This guide provides a detailed examination of its synthesis, analytical characterization, and core applications for professionals in chemical research and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical reactions and its analytical signature. The key identifiers and computed properties for 2-amino-5-chloro-N,N-dimethylbenzamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[4] |
| CAS Number | 56042-83-2 | PubChem[4] |
| Molecular Formula | C₉H₁₁ClN₂O | PubChem[4] |
| Molecular Weight | 198.65 g/mol | PubChem[4] |
| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | PubChem[4] |
| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Light Beige to Off-White Solid | Pharmaffiliates[5] |
| XLogP3 | 1.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzamides like 2-amino-5-chloro-N,N-dimethylbenzamide often involves multi-step pathways starting from readily available benzoic acid derivatives. The choice of route is dictated by factors such as raw material cost, overall yield, and scalability for industrial production. A prevalent strategy involves the sequential modification of a substituted benzoic acid, including reduction, chlorination, and amidation steps.
One established pathway begins with 2-nitro-3-methylbenzoic acid, leveraging a sequence of reduction, chlorination, esterification, and finally, ammonolysis to yield the target molecule.[2] This approach offers a high overall yield (over 80%) and utilizes moderate reaction conditions suitable for industrial scale-up.[2]
Logical Synthesis Workflow
The following diagram outlines a validated four-step synthesis route, highlighting the transformation of key functional groups at each stage.
Caption: Four-step synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[2]
Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid
-
Rationale: The selective reduction of the nitro group to a primary amine is the critical first step. Catalytic hydrogenation is preferred for its high efficiency and clean conversion. Raney nickel is a cost-effective and highly active catalyst for this transformation.
-
Procedure:
-
Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid (1.0 eq) and a suitable solvent such as ethanol.
-
Add Raney nickel catalyst (e.g., 4% w/w).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.2 MPa).
-
Heat the mixture to approximately 50°C with stirring and maintain for 4 hours or until hydrogen uptake ceases.
-
After cooling, filter the reaction mixture to recover the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-3-methylbenzoic acid. The product is often of sufficient purity for the next step.
-
Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid
-
Rationale: This step introduces the chlorine atom at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the para position. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent for this purpose.
-
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
The product, 2-amino-5-chloro-3-methylbenzoic acid, can be isolated by precipitation upon adding water, followed by filtration.
-
Step 3 & 4: Esterification and Ammonolysis
-
Rationale: The conversion of the carboxylic acid to the final N,N-dimethylamide is typically achieved in two stages. First, an esterification reaction (e.g., with methanol under acidic catalysis) forms the more reactive methyl ester. This intermediate is then subjected to ammonolysis with methylamine to form the stable tertiary amide.
-
Procedure:
-
(Esterification) Reflux a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid for several hours. After completion, neutralize the acid and extract the methyl ester.
-
(Ammonolysis) The isolated methyl 2-amino-5-chloro-3-methylbenzoate is then treated with an aqueous or alcoholic solution of methylamine.[6] The reaction may be heated to drive it to completion.
-
Upon cooling, the final product, 2-amino-5-chloro-N,N-dimethylbenzamide, often crystallizes from the solution and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
-
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. While detailed experimental spectra are not always publicly available, the expected data can be reliably predicted based on the known structure.[1]
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Aromatic Protons (δ 6.0-8.0 ppm): Two distinct signals in the aromatic region, likely appearing as doublets due to coupling. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. Amino Protons (-NH₂): A broad singlet, whose chemical shift can vary depending on solvent and concentration. N,N-dimethyl Protons (-N(CH₃)₂): A singlet integrating to 6 protons. Due to restricted rotation around the C-N amide bond, these two methyl groups could potentially appear as two distinct singlets.[1] |
| ¹³C NMR | The spectrum would show 9 distinct carbon signals corresponding to the molecular formula. Key signals would include those for the two methyl groups, the six aromatic carbons (with varying chemical shifts due to substitution), and the carbonyl carbon of the amide group (typically downfield, >160 ppm). |
| Mass Spectrometry (MS) | The primary goal is to confirm the molecular weight and elemental formula. Electron Ionization (EI-MS): Would show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) due to the presence of one chlorine atom. High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of C₉H₁₁ClN₂O.[1] |
| Infrared (IR) Spectroscopy | Key vibrational bands would include: N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C=O stretching: A strong absorption band for the amide carbonyl group, typically around 1630-1680 cm⁻¹. C-N stretching: Bands associated with the amide and aromatic amine groups. |
Core Applications in Research and Development
The principal application of 2-amino-5-chloro-N,N-dimethylbenzamide is as a high-value intermediate in the agrochemical industry.[1]
Precursor to Anthranilamide Insecticides
This molecule is a foundational building block for synthesizing insecticides like chlorantraniliprole. The 2-amino group and the adjacent amide functionality are crucial for the subsequent cyclization and coupling reactions that build the final complex insecticidal molecule. The chlorine atom at the 5-position is a key feature for the bioactivity of the final product.
Caption: Role as a key intermediate in insecticide synthesis.
The structural scaffold is also valuable for structure-activity relationship (SAR) studies, allowing researchers to synthesize analogues and probe how modifications to the molecule affect its pesticidal efficacy and spectrum.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for the closely related and structurally similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[8] Researchers should always consult the specific SDS for the material they are handling.
| Category | Guideline |
| Hazard Identification | GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4). Harmful if inhaled (Acute toxicity, Inhalation, Category 4).[8][9] |
| Precautionary Statements | Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8] Response: IF SWALLOWED: Get medical help. Rinse mouth. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help.[8] |
| First-Aid Measures | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8] |
| Handling & Storage | Handling: Handle in a well-ventilated place. Avoid dust formation. Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] |
| Personal Protection | Eye/Face: Wear tightly fitting safety goggles. Skin: Wear appropriate protective clothing. Respiratory: Use a full-face respirator if exposure limits are exceeded.[8] |
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]
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2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
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- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
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- 8. echemi.com [echemi.com]
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5-amino-2-chloro-N,N-dimethylbenzamide physical and chemical properties
An In-depth Technical Guide to 5-amino-2-chloro-N,N-dimethylbenzamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 56042-83-2), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agricultural science, this document synthesizes its core physicochemical properties, outlines logical synthetic pathways, and discusses its functional significance in the development of complex molecules.
Introduction and Strategic Importance
This compound is a substituted benzamide derivative whose structural architecture is of significant interest in modern synthetic chemistry. Its molecular framework is characterized by a benzene ring functionalized with a primary amine, a chlorine atom, and a tertiary amide group. This unique arrangement of functional groups provides multiple reactive sites, rendering it a versatile building block for more complex molecular targets.[1]
Notably, this compound and its close analogs are recognized as crucial precursors in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole.[1] The scaffold is highly valued for creating libraries of compounds to explore structure-activity relationships (SAR) in the development of new and effective pest control agents.[1] Beyond agriculture, the presence of both a halogen and an amine on the aromatic ring makes it a valuable substrate for investigations into catalysis, reaction mechanism studies, and the synthesis of specialized materials.[1]
Physicochemical and Computed Properties
While extensive experimental data on the physical properties of this compound is not widely published, a combination of supplier information and computational models provides a reliable profile. The compound is typically supplied as a light beige to light brown solid.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[2] |
| CAS Number | 56042-83-2 | PubChem[2] |
| Molecular Formula | C₉H₁₁ClN₂O | PubChem[2] |
| Molecular Weight | 198.65 g/mol | PubChem[2] |
| Appearance | Light Beige to Light Brown Solid | Pharmaffiliates |
| Computed XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Solubility | Data not widely available. Expected to be soluble in polar organic solvents like dichloromethane, methanol, and ethanol based on analog synthesis protocols.[1][3] | Inferred |
| Storage | Store at 10°C - 25°C in a well-closed container. | Biosynth[4] |
Synthesis and Purification
Detailed, peer-reviewed synthetic procedures for this compound are not extensively documented. However, established patent literature for the structurally similar and industrially significant analog, 2-amino-5-chloro-N,3-dimethylbenzamide , provides a robust and logical framework for its synthesis. The most common route proceeds through a multi-step sequence involving amidation, nitro-group reduction, and chlorination.
Logical Synthesis Workflow (Based on Analog)
The following workflow illustrates a high-yield pathway starting from a substituted nitrobenzoate ester. The causality behind this sequence is clear: the amide is formed first, followed by the sensitive reduction of the nitro group to the primary amine, and finally, electrophilic aromatic substitution (chlorination) is performed on the activated ring.
Caption: A representative three-step synthesis workflow for a key analog.
Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This protocol is adapted from established patent literature and serves as an exemplary method.[5]
Step 1: Amidation of Methyl 3-methyl-2-nitrobenzoate
-
In a reaction vessel equipped with a stirrer and condenser, dissolve methylamine in a lower alcohol (e.g., methanol).
-
Add methyl 3-methyl-2-nitrobenzoate to the solution. The typical molar ratio of ester to methylamine is between 1:1 and 1:5.[5]
-
Heat the mixture to a temperature of 60–65 °C and maintain for 2–10 hours.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield crude 3-methyl-2-nitrobenzamide. This crude product can often be used directly in the next step.
Step 2: Reduction of 3-Methyl-2-nitrobenzamide
-
To a flask containing water, add the crude 3-methyl-2-nitrobenzamide, iron powder, and a catalytic amount of acid (e.g., acetic acid).
-
Heat the suspension to 70–75 °C and stir vigorously for 2–10 hours.[5]
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the mixture and filter to remove the iron salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 3-methyl-2-aminobenzamide.
Step 3: Chlorination of 3-Methyl-2-aminobenzamide
-
Dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile or toluene.[5]
-
Cool the solution in an ice bath and slowly add sulfonyl chloride dropwise. A preferred molar ratio of amine to sulfonyl chloride is 1:1.2 to ensure complete reaction.[5]
-
After the addition is complete, heat the reaction mixture to 55–60 °C for 0.5–5 hours.[5]
-
Cool the mixture and adjust the pH to 10–12 with an aqueous NaOH solution.[5]
-
Separate the organic layer, wash with water, and concentrate to obtain the crude solid product.
Purification Protocol: Recrystallization
Recrystallization is a critical final step to achieve high purity.
-
Dissolve the crude solid product in a suitable solvent, such as dichloromethane or an ethanol/water mixture, at an elevated temperature.[1]
-
For colored impurities, add activated carbon to the hot solution and stir for a period (e.g., 1 hour at 70-80°C).[1]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum. This process can yield high-purity, needle-like crystals.[5]
Chemical Reactivity and Spectral Characteristics
The reactivity of this compound is governed by its three primary functional groups: the aromatic amine, the aryl chloride, and the dimethylamide.
-
Aromatic Amine (-NH₂): This group is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It also strongly activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself.
-
Aryl Chloride (-Cl): The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by strongly electron-withdrawing groups. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Dimethylamide (-CON(CH₃)₂): The amide group is stable but can be hydrolyzed under strong acidic or basic conditions.
Predicted Spectral Data
While specific experimental spectra are not widely available in the literature, the expected NMR signals can be predicted based on its structure.[1]
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Three protons would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.[1]
-
Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent, concentration, and temperature.[1]
-
N,N-Dimethyl Protons (-N(CH₃)₂): Two singlets (or one broad singlet at room temperature) would be expected in the δ 2.8-3.2 ppm region, corresponding to the six protons of the two methyl groups.
¹³C NMR Spectroscopy (Comparison with 2-chloro-N,N-dimethylbenzamide): For the related compound 2-chloro-N,N-dimethylbenzamide, the carbonyl carbon appears around δ 168.56 ppm, and the N-methyl groups appear around δ 38.18 and 34.76 ppm.[6] For the target molecule, the introduction of the electron-donating amino group at the 5-position would be expected to shift the chemical shifts of the aromatic carbons significantly.
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated.[7] However, data from the safety data sheet (MSDS) of the close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, provides essential guidance.
-
General Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water and consult a physician.[7]
-
-
Stability: The compound is stable under recommended storage conditions.[7]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[7]
This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.[1]
Conclusion
This compound stands out as a strategically important synthetic intermediate. While a comprehensive set of experimentally determined physical data remains to be published, its chemical identity, synthetic accessibility via established routes for its analogs, and its critical role in the production of high-value agrochemicals are well-documented. The logical application of amidation, reduction, and chlorination reactions provides a reliable pathway to this and related structures. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to handle, synthesize, and utilize this versatile chemical building block effectively and safely.
References
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
-
2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved January 23, 2026, from [Link]
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- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. molcore.com [molcore.com]
5-amino-2-chloro-N,N-dimethylbenzamide key intermediates in synthesis
An In-depth Technical Guide Topic: 5-amino-2-chloro-N,N-dimethylbenzamide: A Guide to its Synthesis and Key Intermediates Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Benzamides
Substituted benzamides are a cornerstone of modern medicinal and agricultural chemistry. Their structural motifs are present in a vast array of bioactive molecules. The compound This compound represents a versatile synthetic intermediate, featuring a strategically substituted aromatic ring with three distinct functional groups—an amine, a halogen, and a tertiary amide. This arrangement provides multiple reaction sites for diversification, making it a valuable building block for constructing complex molecular architectures. For instance, its isomers are recognized as key precursors in the synthesis of novel anthranilamide insecticides like chlorantraniliprole.[1][2]
This guide, from the perspective of a Senior Application Scientist, provides an in-depth look at a robust and logical synthetic pathway to this compound. We will dissect a primary three-step synthesis starting from a common commodity chemical, focusing on the formation, isolation, and characterization of two critical intermediates. The causality behind experimental choices, process controls for ensuring reaction integrity, and detailed protocols are presented to equip researchers with a comprehensive and field-proven understanding of this synthesis.
Core Synthetic Strategy: A Three-Step Pathway from 2-Chlorobenzoic Acid
The most direct and industrially scalable synthesis of this compound begins with 2-chlorobenzoic acid. The strategy involves a sequence of three fundamental organic transformations: electrophilic nitration, amidation, and nitro group reduction. Each step produces a stable, isolable intermediate, allowing for purification and characterization, which is critical for process control and final product purity.
The overall workflow is visualized below.
Caption: High-level overview of the three-step synthesis.
Step 1: Electrophilic Nitration & The First Key Intermediate
Intermediate 1: 2-Chloro-5-nitrobenzoic Acid
The synthesis commences with the regioselective nitration of 2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where directing group effects are paramount.
Causality & Mechanistic Insight: The starting material has two substituents: a chloro group (-Cl) and a carboxylic acid group (-COOH).
-
-Cl Group: An ortho-, para-director and deactivating.
-
-COOH Group: A meta-director and strongly deactivating.
The nitronium ion (NO₂⁺) electrophile will preferentially add to the positions most activated (or least deactivated). The -Cl group directs to positions 3 (ortho) and 5 (para). The -COOH group directs to positions 3 and 5 (meta). Both groups, therefore, direct the incoming electrophile to the same positions. However, the C5 position (para to the chlorine) is sterically unhindered compared to the C3 position, which is crowded between the two existing groups. Consequently, nitration occurs predominantly at the C5 position, yielding 2-chloro-5-nitrobenzoic acid as the major product.[3] Controlling the reaction temperature is crucial; low temperatures (e.g., below 5°C) enhance this regioselectivity and prevent the formation of undesired by-products like the 2-chloro-3-nitro isomer.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid
This protocol is adapted from established methodologies for the nitration of o-chlorobenzoic acid.[3][5][6]
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 160g of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to below 0°C.
-
Addition of Starting Material: Slowly add 32g of 2-chlorobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 16g of nitric acid (fuming or >90%) to 40g of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the 2-chlorobenzoic acid solution over approximately 1 hour. Crucial: Maintain the internal reaction temperature below 5°C throughout the addition to maximize the yield of the desired 5-nitro isomer.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the reaction mixture slowly onto 400g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the crude product and wash it thoroughly with cold water. For high purity, recrystallize the solid from boiling water.[6] The purified product should be a crystalline solid.
| Parameter | Value | Reference |
| Typical Yield | ~92% | [6] |
| Melting Point | 164-165°C | [6] |
| Molecular Weight | 201.56 g/mol | - |
| Appearance | Crystalline Solid | [6] |
Step 2: Amidation to the Benzamide Intermediate
Intermediate 2: 2-Chloro-5-nitro-N,N-dimethylbenzamide
With the first key intermediate in hand, the next step is to convert the carboxylic acid functionality into the target N,N-dimethylamide. Direct reaction of a carboxylic acid with a secondary amine is generally inefficient. Therefore, the carboxylic acid must first be "activated."
Causality & Mechanistic Insight: Activation is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. It reacts with the carboxylic acid to form an acyl chloride, with the by-products (SO₂ and HCl) being gases, which helps drive the reaction to completion. The highly electrophilic acyl chloride then readily reacts with the nucleophilic dimethylamine to form the stable tertiary amide bond.
Experimental Protocol: Synthesis of 2-Chloro-5-nitro-N,N-dimethylbenzamide
Part A: Acyl Chloride Formation
-
Reactor Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).
-
Reaction: Add 20.1g (0.1 mol) of 2-chloro-5-nitrobenzoic acid to the flask. Carefully add 15 mL (~0.2 mol) of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to accelerate the reaction.
-
Heating: Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride can be used directly in the next step.
Part B: Amidation
-
Reactor Setup: Dissolve the crude acyl chloride in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL) in a flask cooled in an ice bath.
-
Amine Addition: Slowly add a solution of dimethylamine (e.g., 2 equivalents, either as a solution in THF or bubbled as a gas) to the stirred acyl chloride solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The product, 2-chloro-5-nitro-N,N-dimethylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Nitro Group Reduction to the Final Product
Final Product: this compound
The final transformation is the chemoselective reduction of the nitro group to a primary amine. This step is critical as the conditions must be chosen to avoid reduction of the chloro-substituent (hydrodehalogenation).
Causality & Mechanistic Insight: While several methods exist for nitro reduction (e.g., metal/acid combinations like Sn/HCl or Fe/HCl), catalytic hydrogenation is often the superior choice in a laboratory or industrial setting.[1] It offers high yields, cleaner reaction profiles, and avoids the use of stoichiometric amounts of metal reductants, simplifying the purification process. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Under standard hydrogenation conditions (1-4 atm H₂), the nitro group is readily reduced while the aromatic chlorine atom remains intact.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve 2-chloro-5-nitro-N,N-dimethylbenzamide (e.g., 0.05 mol) in a suitable solvent like methanol or ethanol (150 mL).
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air and replace it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or use a hydrogen balloon) and stir vigorously.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis. The reaction is typically complete within a few hours at room temperature.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.
| Parameter | Value |
| Molecular Weight | 198.65 g/mol [7] |
| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) |
| Typical Solvents | Methanol, Ethanol |
| Expected Yield | >90% |
Summary of Key Synthetic Transformations
The synthesis relies on the sequential and high-yielding conversion of functional groups around the aromatic core. The identity and integrity of each intermediate are crucial for the success of the subsequent step.
Sources
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Navigating the Isomeric Landscape of Substituted Benzamides: A Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide and Its More Prominent Isomer, 2-Amino-5-chloro-N,N-dimethylbenzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed exploration of the chemical properties, synthesis, and applications of substituted aminobenzamides, a class of compounds with significant utility in agrochemical and pharmaceutical research. While the primary query focuses on 5-amino-2-chloro-N,N-dimethylbenzamide , this document addresses the notable scarcity of published data for this specific isomer. In contrast, a comprehensive body of research exists for its structural isomer, 2-amino-5-chloro-N,N-dimethylbenzamide , which is a key synthetic intermediate.
Therefore, this guide is structured to first address the available information on the requested compound and then to provide an in-depth, field-proven analysis of the more scientifically and commercially relevant isomer, thereby offering a thorough understanding of this important chemical family.
Part 1: The Elusive Isomer: this compound
A thorough review of scientific literature and chemical databases reveals limited information regarding the synthesis, properties, and applications of this compound (CAS No. 946691-01-6). While its chemical structure can be inferred from its IUPAC name, detailed experimental data, such as physicochemical properties, spectroscopic data, and established synthetic protocols, are not widely documented. This suggests that its applications in research and development are either highly specialized and not publicly disclosed or that it has not been a primary focus of synthetic exploration compared to its isomers.
Part 2: The Compound of Interest: A Deep Dive into 2-Amino-5-chloro-N,N-dimethylbenzamide
The isomer, 2-amino-5-chloro-N,N-dimethylbenzamide (CAS No. 56042-83-2), is a high-purity benzamide derivative of significant interest in advanced chemical research and development.[1] Its molecular structure, which features an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide group, provides multiple sites for further chemical modification and study.[1] This compound serves as a versatile synthetic intermediate and a crucial building block for constructing more complex molecules.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application. The key identifiers and computed physicochemical properties for 2-amino-5-chloro-N,N-dimethylbenzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[1] |
| CAS Number | 56042-83-2 | Benchchem[1] |
| Molecular Formula | C₉H₁₁ClN₂O | Benchchem[1] |
| Molecular Weight | 198.65 g/mol | Benchchem[1] |
| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | PubChem[1] |
| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | Benchchem[1] |
Synthesis and Mechanistic Insights
Several synthetic pathways to 2-amino-5-chloro-N,N-dimethylbenzamide and its analogues have been established, primarily originating from substituted benzoic acid derivatives.[1] The choice of a synthetic route is often dictated by factors such as starting material availability, desired yield, scalability, and safety considerations. A common synthetic strategy involves the amidation of a corresponding benzoic acid derivative, followed by other functional group manipulations.
One notable optimization in the synthesis of related compounds involves substituting the use of methylamine gas, which necessitates cooling with a dry ice bath, with a solution of methylamine in a lower alcohol.[1] This modification enhances operational safety and simplifies the procedure for industrial-scale production.[1]
Below is a generalized workflow for the synthesis of a related and commercially significant analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, which highlights a common multi-step synthetic approach in this chemical family.
Caption: Generalized synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.
Experimental Protocol: A Representative Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
The following protocol is based on a patented method for a related compound and illustrates a typical experimental approach.[2]
-
Reduction: 2-nitro-3-methylbenzoic acid is dissolved in ethanol and subjected to a reduction reaction, often using a catalyst like Raney nickel under a hydrogen atmosphere, to yield 2-amino-3-methylbenzoic acid.[2]
-
Chlorination: The resulting 2-amino-3-methylbenzoic acid undergoes a chlorination reaction to introduce the chlorine atom at the 5-position of the benzene ring, forming 2-amino-5-chloro-3-methylbenzoic acid.[2]
-
Esterification: The carboxyl group of 2-amino-5-chloro-3-methylbenzoic acid is then esterified to produce a 2-amino-5-chloro-3-methylbenzoate ester.[2]
-
Ammonolysis: Finally, the ester is treated with methylamine in an alcohol solvent to undergo ammonolysis, yielding the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
This multi-step synthesis provides a high overall yield, with each step carried out under relatively mild conditions, making it suitable for industrial production.[2]
Applications in Research and Development
The primary application of 2-amino-5-chloro-N,N-dimethylbenzamide and its close analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, is as key precursors in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole.[1][2] The structural scaffold of these molecules is highly valued for exploring structure-activity relationships in the development of new pest control agents.[1] The presence of both halogen and amine functional groups on the aromatic ring makes these compounds valuable for investigations in catalysis, reaction mechanism studies, and the synthesis of specialized compounds for material science applications.[1]
Caption: Key application areas of 2-amino-5-chloro-N,N-dimethylbenzamide.
Analytical Characterization
The structural elucidation and purity assessment of 2-amino-5-chloro-N,N-dimethylbenzamide are achieved through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structural integrity by providing detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the primary amine (-NH₂) and the tertiary amide (C=O) moieties.[1]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the molecule by comparing the experimentally measured exact mass with the theoretically calculated value.[1] This technique is crucial for confirming the molecular formula, C₉H₁₁ClN₂O.[1]
Part 3: The Industrially Significant Analogue: 2-Amino-5-chloro-N,3-dimethylbenzamide
It is pertinent to briefly discuss the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5), due to its significant role as a key intermediate in the synthesis of the insecticide chlorantraniliprole.[2][3] The extensive patent literature for this compound underscores its commercial importance.
| Property | Value | Source |
| Boiling Point | 308.8 °C at 760 mmHg | ECHEMI[4] |
| Density | 1.239 g/cm³ | ECHEMI[4] |
| Flash Point | 140.5 °C | ECHEMI[4] |
Safety Information: According to its Safety Data Sheet, 2-amino-5-chloro-N,3-dimethylbenzamide is harmful if swallowed or inhaled.[4] Standard safety precautions, such as using in a well-ventilated area and wearing appropriate personal protective equipment, should be observed.[4]
Conclusion
While the initially requested compound, this compound, remains poorly characterized in the public domain, its isomer, 2-amino-5-chloro-N,N-dimethylbenzamide, and the related analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, are compounds of considerable scientific and industrial interest. Their utility as versatile building blocks, particularly in the development of modern insecticides, highlights the importance of substituted benzamides in applied chemistry. The synthetic methodologies and analytical techniques described herein provide a solid foundation for researchers and professionals working with this class of molecules.
References
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020). Google Patents.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2009). Google Patents.
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- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-2-chloro-N,N-dimethylbenzamide: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-amino-2-chloro-N,N-dimethylbenzamide (CAS No. 56042-83-2) is a key chemical intermediate with significant applications in the synthesis of high-value molecules, including pharmaceuticals and agricultural chemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. In light of the limited publicly available experimental data for this specific compound, this guide integrates established principles of organic chemistry and references to standard methodologies to provide a predictive framework and practical guidance for researchers. This document emphasizes the necessity of experimental verification and offers detailed protocols for determining these critical parameters.
Introduction: The Significance of this compound
This compound is a substituted benzamide that serves as a versatile building block in organic synthesis. Its structure, featuring an aromatic amine, a chlorinated phenyl ring, and a dimethylamide moiety, provides multiple reactive sites for the construction of more complex molecular architectures. Notably, it is a precursor in the synthesis of some modern insecticides. The efficiency of its use in synthetic processes and the quality of the final products are intrinsically linked to its solubility in various solvent systems and its stability under different process conditions.
This guide will delve into the critical aspects of solubility and stability, providing a foundational understanding for scientists working with this compound.
Solubility Profile: A Predictive and Practical Approach
Table 1: Predicted and Inferred Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale and Field-Proven Insights |
| Aqueous Media | Low to Moderate | The presence of the amino and amide groups allows for hydrogen bonding with water. However, the chlorinated aromatic ring and dimethyl groups contribute to its lipophilicity, likely limiting extensive aqueous solubility. The computed XLogP3 value of 1.5 suggests a preference for more organic environments. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to be effective in dissolving a wide range of amides.[1] Acetonitrile is also a plausible solvent, particularly given its use in the synthesis of related compounds. |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Moderate to High | The ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate the dissolution of this compound. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The chloro-substituted aromatic ring suggests favorable interactions with chlorinated solvents. Dichloromethane is a common solvent for the purification of related benzamides. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups are likely to limit solubility in highly non-polar solvents. |
Experimental Protocol: Determination of Aqueous and Organic Solubility (Following OECD Guideline 105)
To address the current data gap, a robust experimental determination of solubility is essential. The following protocol, based on the OECD Guideline 105 for water solubility, can be adapted for various solvents.
Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, acetonitrile, methanol) in a series of sealed, temperature-controlled vessels.
-
The use of multiple vessels allows for the assessment of equilibration time.
-
-
Equilibration:
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed at the test temperature to allow for the settling of undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) may be necessary.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Causality Behind Experimental Choices:
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature is crucial for data reproducibility.
-
Equilibration Time: Assuming instantaneous saturation can lead to an underestimation of solubility. Verifying equilibrium ensures the measured concentration is the true saturation point.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.
Chemical Stability: Degradation Pathways and Influencing Factors
The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions. While specific stability data is scarce, an analysis of its functional groups allows for the prediction of potential degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-amino-2-chlorobenzoic acid and dimethylamine. Generally, amide hydrolysis is a slow process and often requires elevated temperatures.[2][3]
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This can lead to the formation of colored degradation products.
-
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve complex radical-mediated reactions.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Forced Degradation Studies (Following ICH Q1A Guidelines)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is based on the principles outlined in the ICH Q1A guideline.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Test Solutions:
-
Prepare solutions of the compound in suitable solvents (e.g., a mixture of acetonitrile and water) at a known concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products. A diode array detector is useful for assessing peak purity.
-
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen stress conditions are designed to accelerate degradation and are representative of the types of degradation that may occur during manufacturing, storage, and use.
-
Stability-Indicating Method: A critical component of stability testing is an analytical method that can accurately measure the decrease in the concentration of the active substance and the increase in the concentration of degradation products.
Recommended Analytical Methodology: HPLC for Quantification
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies. While a specific validated method for this compound is not published, a general approach for aromatic amides can be effectively applied.
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for the analysis of this compound.
Starting HPLC Conditions (Recommendation):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A buffer (e.g., phosphate buffer at pH 3) may be necessary to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV spectroscopy).
-
Temperature: Ambient or controlled at 25 °C.
Conclusion and Future Recommendations
This technical guide has synthesized the available information on the solubility and stability of this compound. It is evident that there is a significant need for comprehensive experimental studies to fully characterize these critical physicochemical properties. Researchers and drug development professionals are strongly encouraged to perform the experimental protocols outlined in this guide to generate reliable data for their specific applications. A thorough understanding of solubility and stability is not merely an academic exercise but a fundamental requirement for the successful and efficient utilization of this important chemical intermediate.
References
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
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An In-Depth Technical Guide to the Safety and Hazards of 2-Amino-5-chloro-N,3-dimethylbenzamide
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data to ensure safe and effective laboratory operations.
Introduction and Scientific Context
2-Amino-5-chloro-N,3-dimethylbenzamide is a substituted benzamide derivative that serves as a key intermediate in the synthesis of various organic compounds.[1] Its molecular architecture, featuring an aromatic ring with amino, chloro, and amide functional groups, makes it a versatile building block, particularly in the development of novel insecticides like chlorantraniliprole.[1][2] Understanding the safety and reactivity of this compound is paramount for its application in research and development.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is the foundation of safe laboratory practice. These parameters dictate appropriate storage, handling, and disposal procedures.
| Property | Value | Source |
| CAS Number | 890707-28-5 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O | [3][4] |
| Molecular Weight | 198.65 g/mol | [3][4] |
| Appearance | Not specified; likely a solid | N/A |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Not available in water | [5] |
| Stability | Stable under recommended storage conditions. | [5] |
Synthesis and Reactivity
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process that requires careful control of reaction conditions to ensure a high yield and minimize the formation of byproducts.[6][7] Several synthetic routes have been developed, often starting from 2-nitro-3-methylbenzoic acid.[6] A common pathway involves reduction, chlorination, esterification, and finally, ammonolysis.[6]
The reactivity of this compound is largely dictated by its functional groups. The primary amine can undergo diazotization and other reactions typical of aromatic amines. The amide group can be hydrolyzed under strong acidic or basic conditions. The chlorine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution, albeit under harsh conditions. The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]
Caption: Generalized synthetic pathway for 2-amino-5-chloro-N,3-dimethylbenzamide.
Toxicological Profile and Hazard Identification
The toxicological properties of 2-amino-5-chloro-N,3-dimethylbenzamide have not been extensively investigated.[4][5] However, available data indicates that the compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[3][8][9]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][8][9] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][8] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3][9] |
Carcinogenicity: There is no data available to classify this compound as a carcinogen.[4][5] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.[4]
Risk Assessment and Safe Handling Protocols
A thorough risk assessment is mandatory before handling 2-amino-5-chloro-N,3-dimethylbenzamide. The following workflow should be implemented to mitigate potential hazards.
Caption: A four-stage risk assessment workflow for handling chemical hazards.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Engineering Controls
-
All handling of solid 2-amino-5-chloro-N,3-dimethylbenzamide should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][9]
-
Eyewash stations and safety showers must be readily accessible in the work area.[9]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid the formation of dust and aerosols.[4]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][10]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[4] Collect the material and place it in a designated container for disposal.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.
Conclusion
2-Amino-5-chloro-N,3-dimethylbenzamide is a valuable chemical intermediate with defined hazards. Adherence to the safety protocols and handling procedures outlined in this guide is essential for minimizing risks and ensuring a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is the cornerstone of responsible scientific practice.
References
- MolCore. (2017-01-16). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. MolCore.
- Benchchem. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2. Benchchem.
- ECHEMI.
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Biosynth. (2024-04-08).
- PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251. PubChem.
- Fisher Scientific.
- WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
- MolCore. (2019-05-24). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. MolCore.
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The Biological Activity of 5-Amino-2-chloro-N,N-dimethylbenzamide Derivatives: A Scaffold for Therapeutic Innovation
An In-depth Technical Guide
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide focuses on the specific, yet underexplored, class of 5-amino-2-chloro-N,N-dimethylbenzamide derivatives. While this core is recognized as a key intermediate in the synthesis of modern insecticides like chlorantraniliprole, its potential in human therapeutics remains largely untapped.[1][2] This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of these derivatives. By synthesizing data from the broader class of substituted benzamides, we will elucidate promising avenues for development in oncology, immunology, and infectious disease. We will detail the mechanistic basis for these potential activities, provide validated experimental protocols for their assessment, and outline future directions for structure-activity relationship (SAR) studies and lead optimization.
Introduction to the this compound Scaffold
The unique arrangement of functional groups on the this compound core—an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide—provides multiple sites for chemical modification.[1] This structural versatility is critical for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
1.1. Physicochemical Characteristics
The parent compound, 2-amino-5-chloro-N,N-dimethylbenzamide, possesses fundamental properties that make it an attractive starting point for library synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | PubChem[3] |
| Molecular Weight | 198.65 g/mol | PubChem[3] |
| XLogP3 | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
These properties suggest a molecule with reasonable solubility and the potential to cross biological membranes, foundational characteristics for any drug candidate.
1.2. Rationale for Therapeutic Exploration
The rationale for investigating this scaffold in a therapeutic context is twofold. First, the proven success of other substituted benzamides in diverse areas such as oncology, inflammation, and psychiatry indicates the inherent "drug-like" nature of the benzamide core.[4][5][6] Second, the specific substitutions (5-amino, 2-chloro) offer unique electronic and steric properties that can be exploited to achieve target specificity and potency, potentially differentiating them from existing benzamide drugs.
Synthesis of the Core Scaffold
The synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs is well-documented, primarily within patent literature focused on agricultural applications.[7][8] These routes can be readily adapted for the laboratory-scale synthesis of derivative libraries for therapeutic screening.
2.1. Overview of Synthetic Strategies
Multiple synthetic pathways have been established, typically starting from substituted benzoic acid derivatives.[1] A common and efficient route involves the sequential reduction, chlorination, esterification, and ammonolysis of 2-nitro-3-methyl benzoic acid.[7] This multi-step process provides a reliable method for producing the core intermediate with a high overall yield, often exceeding 80%, under mild conditions suitable for industrial scale-up.[7] Another documented approach begins with 3-methyl-2-nitrobenzoic acid methyl ester, which undergoes catalytic hydrogenation, chlorination, and subsequent reaction with methylamine gas to yield the final product.[8] The choice of route depends on the availability of starting materials, cost considerations, and desired scale.
Caption: Generalized workflow for the synthesis of the core benzamide scaffold.
2.2. Protocol: Representative Ammonolysis for Benzamide Formation
This protocol describes the final step in one of the common synthetic pathways, the conversion of a methyl ester intermediate to the target N,N-dimethylbenzamide. This step is crucial as it introduces the amide functionality key to the scaffold's biological interactions.
Objective: To synthesize 2-amino-5-chloro-N,N-dimethylbenzamide from 2-amino-5-chloro-3-methyl benzoate.
Materials:
-
2-amino-5-chloro-3-methyl benzoate (1 mole equivalent)
-
Anhydrous methanol (or ethanol, isopropanol)
-
Dimethylamine gas or solution
-
Reaction vessel suitable for heating and gas introduction
-
Stirring apparatus
-
Distillation equipment
Procedure:
-
Vessel Preparation: Add 2-amino-5-chloro-3-methyl benzoate to the reaction vessel.
-
Solvent Addition: Add an alcohol solvent (e.g., methanol) in a mass ratio of approximately 1:4 (substrate to solvent).[7]
-
Reaction Initiation: Begin stirring and heat the mixture to a temperature between 45-60°C.[7]
-
Amine Introduction: Introduce dimethylamine gas into the reaction mixture. The molar ratio of the benzoate to dimethylamine should be approximately 1:1.5.[7]
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring for 2 to 8 hours.[7] Monitor the reaction progress using an appropriate technique (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, distill the alcohol solvent from the reaction mixture.
-
Purification: The resulting crude product, 2-amino-5-chloro-N,N-dimethylbenzamide, can be purified further by recrystallization or column chromatography.
Causality: The use of an alcohol as a solvent facilitates the dissolution of the starting ester. Heating the reaction increases the rate of the nucleophilic acyl substitution, where the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the ester. An excess of dimethylamine ensures the reaction proceeds to completion. This method is robust, high-yielding, and avoids harsh reagents, making it suitable for generating a library of derivatives.[7]
Potential Anticancer Activity
A significant body of research highlights the anticancer potential of various benzamide derivatives, suggesting that the this compound scaffold is a promising area for oncological drug discovery.[5][9]
3.1. Established Mechanisms of Action in Benzamide Analogs
3.1.1. PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway and a validated target in cancer therapy.[4] Certain benzamide derivatives have been developed as highly potent PARP-1 inhibitors. For example, compound 13f in one study demonstrated a PARP-1 inhibitory IC₅₀ of just 0.25 nM and potent anticancer activity against human colorectal cancer cells (HCT116 IC₅₀ = 0.30 µM), with significant selectivity over normal cells.[4] The mechanism relies on blocking the repair of single-strand DNA breaks, which leads to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations).
3.1.2. Induction of ROS-Mediated Apoptosis: Many effective chemotherapeutics function by inducing overwhelming oxidative stress in cancer cells. A recently synthesized series of 21 benzamide derivatives showed broad-spectrum anticancer potential, with the lead compound, BJ-13 , exhibiting strong effects in gastric cancer cells.[9] Mechanistic studies confirmed that BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS).[9] This surge in ROS leads to the collapse of the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-dependent apoptosis.[9]
Caption: ROS-mediated mitochondrial apoptosis pathway induced by benzamide derivatives.
3.2. Data Summary: Anticancer Activity of Benzamide Analogs
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 13f | HCT116 (Colorectal) | 0.30 | PARP-1 Inhibition | [4] |
| 13f | DLD-1 (Colorectal) | 2.83 | PARP-1 Inhibition | [4] |
| BJ-13 | Gastric Cancer Cells | Potent Activity | ROS Induction | [9] |
| Palladium Complex 1b | HeLa (Cervical) | < Cisplatin | G2 Phase Arrest | [10] |
| Palladium Complex 1b | MCF-7 (Breast) | < Cisplatin | G2 Phase Arrest | [10] |
3.3. Protocol: In Vitro Antiproliferative MTT Assay
This protocol provides a reliable method for the initial screening of novel benzamide derivatives for cytotoxic activity against cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Potential Anti-inflammatory Activity
Substituted benzamides have demonstrated significant anti-inflammatory properties, suggesting another promising therapeutic avenue for this scaffold.[11][12]
4.1. Mechanisms of Anti-inflammatory Action
4.1.1. Cyclooxygenase (COX) Inhibition: Parsalmide, a 5-amino-substituted benzamide, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[11] Importantly, some novel benzamide derivatives related to Parsalmide retain this anti-inflammatory activity in vivo while being devoid of the gastric side effects typically associated with non-selective COX inhibitors.[11][13] This suggests the scaffold can be optimized to achieve a favorable gastrointestinal safety profile.
4.1.2. Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Studies have shown that benzamides can exert potent anti-inflammatory effects by inhibiting NF-κB activation.[12] This inhibition prevents the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). For instance, N-substituted benzamides like metoclopramide (MCA) provided dose-dependent inhibition of lipopolysaccharide-induced TNFα and could inhibit NF-κB in HeLa cells.[12] This mechanism is highly attractive as it targets a central node in the inflammatory cascade.
Caption: Inhibition of the NF-κB inflammatory pathway by benzamide derivatives.
Potential Antimicrobial Activity
The benzamide scaffold has also been identified as a source of novel antimicrobial agents.[5][14] Derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[15]
5.1. Spectrum of Activity and Data
Studies have demonstrated that the antimicrobial profile can be tuned through chemical modification. For example, one study found that 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 15.62-31.25 µmol/L.[15] Another study on N-benzamide derivatives found that compound 5a showed excellent activity against B. subtilis (MIC = 6.25 µg/mL) and E. coli (MIC = 3.12 µg/mL).[14]
| Compound Class | Target Organism | MIC | Reference |
| Sulfonamide-Benzamide | S. aureus (MRSA) | 15.62-31.25 µmol/L | [15] |
| Sulfonamide-Benzamide | M. kansasii | 1-4 µmol/L | [15] |
| N-Benzamide (5a) | B. subtilis | 6.25 µg/mL | [14] |
| N-Benzamide (5a) | E. coli | 3.12 µg/mL | [14] |
5.2. Protocol: Minimum Inhibitory Concentration (MIC) Determination
This standard protocol is used to quantify the antimicrobial potency of new compounds.
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative/growth control (broth with bacteria and DMSO vehicle), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The extensive evidence from related benzamide structures strongly suggests potential applications in oncology, inflammation, and infectious disease.
Future work should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by modifying the 5-amino and N,N-dimethyl groups to explore the structure-activity relationship (SAR).
-
High-Throughput Screening: Employing the described in vitro assays (MTT, MIC) to rapidly screen the library against panels of cancer cells and microbial pathogens.
-
Mechanism of Action Studies: For hit compounds, conducting further experiments (e.g., Western blotting for apoptosis markers, NF-κB reporter assays, specific enzyme inhibition assays) to elucidate the precise mechanism of action.
-
ADMET Profiling: Performing in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies on lead candidates to assess their drug-like properties.[9]
References
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PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287. [Link]
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WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
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PubMed. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]
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PubMed. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]
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ResearchGate. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage | Request PDF. [Link]
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PubMed. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. [Link]
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MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
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Journal of the American Chemical Society. Anticancer and Antimicrobial Metallopharmaceutical Agents Based on Palladium, Gold, and Silver N-Heterocyclic Carbene Complexes. [Link]
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The Unseen Workhorse: 5-Amino-2-chloro-N,N-dimethylbenzamide as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 5-amino-2-chloro-N,N-dimethylbenzamide emerges as a uniquely versatile, albeit underexplored, intermediate. Its trifunctional nature, presenting a nucleophilic amino group, a reactive chloro-substituent, and a robust N,N-dimethylbenzamide moiety, offers a rich playground for synthetic chemists. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, positioning it as a high-value scaffold for drug discovery and materials science. We will delve into plausible synthetic routes, predict its reactivity profile based on established chemical principles, and propose its application in the synthesis of novel bioactive compounds, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: A Molecule of Strategic Importance
This compound is a polysubstituted aromatic compound whose true potential as a versatile building block is yet to be fully realized. Its structure is a confluence of three key functional groups: a primary aromatic amine, a halogenated benzene ring, and a tertiary benzamide. This unique arrangement provides orthogonal reactivity, allowing for sequential and selective transformations.
The primary amine at the 5-position serves as a potent nucleophile and a handle for a myriad of functionalization reactions, including diazotization, acylation, and alkylation. The chlorine atom at the 2-position, while deactivating the ring towards electrophilic substitution, is itself a versatile functional group for cross-coupling reactions. The N,N-dimethylbenzamide at the 1-position is a relatively stable group that can direct metallation reactions and can be hydrolyzed under forcing conditions if required.
This guide will illuminate the synthetic pathways to this valuable intermediate and explore its reactivity, providing researchers and drug development professionals with the knowledge to leverage its unique properties in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₁₁ClN₂O | - |
| Molecular Weight | 198.65 g/mol | - |
| Appearance | Likely a solid at room temperature | General properties of substituted benzamides |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structurally similar compounds |
| ¹H NMR | Aromatic protons in the δ 6.5-7.5 ppm range; N,N-dimethyl protons as two singlets around δ 2.8-3.1 ppm due to restricted rotation around the C-N amide bond; NH₂ protons as a broad singlet. | General principles of NMR spectroscopy |
| ¹³C NMR | Aromatic carbons in the δ 115-150 ppm range; Carbonyl carbon around δ 168-172 ppm; N,N-dimethyl carbons around δ 35-40 ppm. | General principles of NMR spectroscopy |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 198 and a characteristic M+2 peak at m/z 200 due to the ³⁷Cl isotope. | Principles of mass spectrometry |
Synthesis of this compound: A Plausible and Efficient Route
A robust and scalable synthesis of this compound is crucial for its widespread adoption as a building block. While a definitive, published procedure for this specific molecule is scarce, a logical and efficient synthetic pathway can be designed starting from the commercially available 5-amino-2-chlorobenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Amino-2-chlorobenzoyl chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this transformation.
-
Procedure:
-
To a stirred suspension of 5-amino-2-chlorobenzoic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-amino-2-chlorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with dimethylamine to form the desired tertiary amide. The reaction is typically fast and high-yielding.
-
Procedure:
-
Dissolve the crude 5-amino-2-chlorobenzoyl chloride from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.2-2.5 equivalents, either as a solution in a solvent like THF or bubbled as a gas) while maintaining the temperature at 0 °C. A tertiary amine base like triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
The Role of this compound in Organic Synthesis: A Versatile Building Block
The trifunctional nature of this compound provides a platform for diverse synthetic transformations, making it a valuable building block for constructing complex molecules.
Reactivity Profile and Strategic Applications
Caption: Reactivity map of this compound.
Expert Insights on Causality behind Experimental Choices
-
Amino Group Transformations: The primary amino group is a versatile handle for introducing a wide range of functionalities.
-
Diazotization followed by Sandmeyer-type reactions allows for the replacement of the amino group with various substituents (e.g., -OH, -Cl, -Br, -CN, -F). This is a powerful strategy for further diversification of the scaffold.
-
Acylation and sulfonylation are straightforward reactions to introduce amide and sulfonamide moieties, which are prevalent in many drug molecules. The choice of acylating or sulfonylating agent is dictated by the desired final product.
-
N-arylation or N-alkylation through reactions like the Buchwald-Hartwig amination can be used to construct more complex diarylamines or alkylarylamines, which are important pharmacophores.
-
-
Chloro Group Manipulations: The chloro substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki, Stille, and Negishi couplings enable the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The choice of catalyst and reaction conditions is critical for achieving high yields and avoiding side reactions.
-
Buchwald-Hartwig amination provides a route to introduce a second amino group, leading to the synthesis of substituted phenylenediamines.
-
Sonogashira coupling is a powerful tool for installing alkyne functionalities, which can be further elaborated.
-
Nucleophilic Aromatic Substitution (SNAr) is also possible, particularly with strong nucleophiles, although the chloro group's position ortho to the benzamide may offer some steric hindrance.
-
-
Role of the Benzamide Moiety:
-
The N,N-dimethylamide group can act as a directed metalation group (DMG) , facilitating lithiation at the ortho position (C6). This allows for the introduction of an electrophile at a specific position, offering a high degree of regioselectivity.
-
While generally stable, the amide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions, providing another point for functionalization if needed late in a synthetic sequence.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules. Its utility as a building block can be envisioned in the synthesis of novel compounds with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or benzamide core. The ability to functionalize both the amino and chloro positions of the title compound allows for the systematic exploration of the chemical space around a core scaffold to optimize binding affinity and selectivity.
-
Agrochemicals: Structurally related aminobenzamides are known to be potent insecticides. For instance, the insecticide chlorantraniliprole contains a substituted anthranilamide core. This compound could serve as a key intermediate in the synthesis of novel agrochemicals.
-
Antimicrobial Agents: The benzamide scaffold is present in a number of antimicrobial agents. The versatility of the title compound allows for the generation of libraries of novel benzamides for screening against various bacterial and fungal strains.
-
CNS-active Agents: Substituted benzamides are also found in drugs targeting the central nervous system. The ability to fine-tune the electronic and steric properties of the molecule through reactions at the amino and chloro positions could lead to the discovery of new CNS-active compounds.
Conclusion: A Call for Exploration
This compound represents a powerful, yet underutilized, building block in the synthetic chemist's toolbox. Its unique combination of reactive sites offers a gateway to a diverse range of complex molecular architectures. This guide has provided a comprehensive overview of its plausible synthesis, predicted reactivity, and potential applications, grounded in established principles of organic chemistry. It is our hope that this in-depth analysis will inspire researchers in both academia and industry to explore the full potential of this versatile synthon in their quest for novel and impactful molecules. The self-validating protocols and mechanistic insights provided herein are intended to serve as a solid foundation for such endeavors.
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Khan Academy. Amide formation from carboxylic acid derivatives . [Link]
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PubMed Central. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . [Link]
-
PubChem. 2,5-Dichlorobenzoic acid . [Link]
-
PubMed. Synthesis, antimicrobial, and QSAR studies of substituted benzamides . [Link]
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C&EN. Reactions for making widely used aniline compounds break norms of synthesis . [Link]
-
ACS Publications. Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides . [Link]
-
ResearchGate. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE . [Link]
-
NJ.gov. 4-CHLOROANILINE HAZARD SUMMARY . [Link]
-
NIST. Benzoic acid, 3-amino-2,5-dichloro- . [Link]
- Carl ROTH.
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-amino-2-chloro-N,N-dimethylbenzamide
Abstract and Introduction
5-amino-2-chloro-N,N-dimethylbenzamide (CAS No: 56042-83-2) is a critical chemical intermediate, notably serving as a key precursor in the synthesis of advanced anthranilamide insecticides such as chlorantraniliprole.[1] Its molecular structure, which includes a substituted aromatic ring, a primary amine, and a tertiary amide, makes it a versatile building block in agrochemical and pharmaceutical research.[1] The purity and concentration of this intermediate are paramount to ensure the yield and quality of the final active ingredient. Consequently, a reliable and robust analytical method for its quantification is essential for process monitoring, quality control, and stability testing.
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) protocol for the accurate determination of this compound. The method is developed based on reversed-phase chromatography with UV detection, a technique well-suited for aromatic compounds.[1][2] We will delve into the rationale behind the selection of each method parameter, providing a scientifically grounded protocol that is both trustworthy and reproducible. The methodology is designed to align with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[3][4]
Principle of Reversed-Phase HPLC Analysis
The core of this method lies in reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode of separation, the stationary phase (the column packing material) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. The analyte, this compound, is a moderately nonpolar molecule due to its substituted benzene ring.
The separation mechanism is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase.[5] Analytes with greater hydrophobicity will interact more strongly with the stationary phase and thus be retained longer on the column. By using a polar mobile phase, consisting of an aqueous buffer and an organic modifier, we can elute the analyte from the column. The proportion of the organic modifier is a key parameter used to control the retention time and achieve separation from potential impurities.
Experimental Design and Rationale
Reagents and Materials
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
-
Buffer: Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Acid: Phosphoric acid (H₃PO₄), analytical grade.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient/Isocratic | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Rationale for Method Parameter Selection
-
Column Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. Its long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining and separating aromatic compounds like our target analyte.[1] Methods for structurally similar aromatic amides have successfully employed C18 columns, indicating its suitability.[1][6]
-
Mobile Phase pH: The analyte possesses a primary amine group (-NH₂), which is basic. The pH of the mobile phase dictates the ionization state of this group and, therefore, its retention characteristics.[5] By setting the pH to 3.0, which is well below the pKa of a typical aromatic amine, we ensure the amine group is consistently protonated (-NH₃⁺). This ionized form reduces excessive retention and, critically, minimizes undesirable secondary interactions with residual silanol groups on the silica-based column packing, leading to improved peak symmetry and reproducibility.[5] A phosphate buffer is chosen for its excellent buffering capacity in this pH range.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the chosen detection wavelength. The 60:40 aqueous-to-organic ratio was optimized to provide a suitable retention time (typically 4-6 minutes), allowing for good separation from the solvent front and any early-eluting impurities without unnecessarily long run times.
-
Detection Wavelength (λmax): The presence of the substituted benzene ring suggests strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte dissolved in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax), predicted to be around 245 nm for this chromophore, should be selected for detection.
Analytical Workflow and Protocols
The overall process from sample handling to data interpretation is outlined below. This workflow is designed to ensure consistency and minimize sources of error.
Sources
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- 4. fda.gov [fda.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to the ¹H NMR Spectrum Analysis of N,N-Dimethylbenzamide Compounds
Introduction: Unveiling Dynamic Molecular Processes with ¹H NMR
N,N-dimethylbenzamide and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. A comprehensive understanding of their conformational dynamics is crucial for predicting their biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a powerful, non-invasive tool to probe these dynamics.[1][2] A key feature in the ¹H NMR spectrum of N,N-dimethylbenzamide is the restricted rotation around the carbon-nitrogen (C-N) amide bond. This restriction arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, imparting a partial double bond character to the C-N bond.[2]
At room temperature, this rotational barrier is significant enough on the NMR timescale that the two N-methyl groups are chemically non-equivalent.[1] One methyl group is cis to the carbonyl oxygen, while the other is trans, leading to two distinct singlets in the ¹H NMR spectrum. As the temperature increases, the rate of rotation around the C-N bond accelerates. This dynamic process can be monitored by observing the changes in the lineshape of the N-methyl signals, providing a window into the energetics of this conformational interchange. This application note provides a detailed protocol for the ¹H NMR analysis of N,N-dimethylbenzamide, focusing on the determination of the rotational energy barrier through variable temperature (VT) NMR experiments.
The Underlying Principle: Chemical Exchange and Lineshape Analysis
The phenomenon observed in the VT-¹H NMR of N,N-dimethylbenzamide is a classic example of chemical exchange in NMR.[1] At low temperatures, the rate of rotation is slow compared to the NMR timescale, and two sharp singlets are observed for the two non-equivalent methyl groups. As the temperature is raised, the rate of rotation increases. The methyl protons begin to exchange between the two environments at a rate that is comparable to the difference in their resonance frequencies. This exchange leads to a broadening of the two singlets.
Upon further heating, a critical temperature is reached where the two broad signals merge into a single, broad peak. This is known as the coalescence temperature (Tc) .[1] Above the coalescence temperature, the rate of rotation is fast on the NMR timescale, and the spectrometer detects an average environment for the two methyl groups, resulting in a single, sharp singlet. By analyzing the lineshape of the signals at different temperatures, particularly at the coalescence point, we can calculate the rate constant (k) for the rotational process and subsequently determine the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier.
Visualizing the Dynamic Process
The following diagram illustrates the restricted rotation around the C-N amide bond in N,N-dimethylbenzamide and the resulting effect on the ¹H NMR spectrum at different temperatures.
Caption: The effect of temperature on C-N bond rotation and the ¹H NMR spectrum.
Experimental Protocol: Variable Temperature ¹H NMR of N,N-Dimethylbenzamide
This protocol outlines the steps for acquiring and analyzing VT-¹H NMR data to determine the rotational barrier of N,N-dimethylbenzamide.
I. Sample Preparation
-
Compound Purity: Ensure the N,N-dimethylbenzamide sample is of high purity (>98%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent with a high boiling point and a low freezing point to cover a wide temperature range. Deuterated chloroform (CDCl₃) or deuterated toluene (toluene-d₈) are suitable choices. The rotational barrier is known to be solvent-dependent, with polar solvents generally increasing the barrier.[2]
-
Concentration: Prepare a solution of approximately 10-20 mg of N,N-dimethylbenzamide in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.
II. Data Acquisition
-
Spectrometer Setup: Use an NMR spectrometer equipped with a variable temperature unit. Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.
-
Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Identify the signals for the aromatic protons and the two distinct N-methyl singlets.
-
Variable Temperature Experiment:
-
Temperature Range: Set the starting temperature below room temperature (e.g., 273 K) and increase it in increments. The final temperature should be well above the coalescence point. A range of 273 K to 353 K in 10 K increments is a good starting point.
-
Temperature Equilibration: At each temperature step, allow the sample to equilibrate for at least 5-10 minutes to ensure a stable and uniform temperature.[3]
-
Data Acquisition at Each Temperature: Acquire a ¹H NMR spectrum at each temperature point. Ensure that the spectral width is sufficient to cover all signals and that the number of scans is adequate to obtain a good signal-to-noise ratio.
-
Monitoring Coalescence: Pay close attention to the lineshapes of the N-methyl signals. As the temperature increases, the two singlets will broaden and move closer together. Note the approximate temperature at which they merge into a single broad peak (the coalescence temperature). Continue acquiring spectra at higher temperatures until the single peak becomes a sharp singlet.
-
III. Data Processing and Analysis
-
Phasing and Baseline Correction: Process each spectrum with careful phasing and baseline correction to ensure accurate lineshape analysis.
-
Chemical Shift Referencing: Reference each spectrum to the internal standard (TMS).
-
Determination of Coalescence Temperature (Tc): Identify the spectrum where the two N-methyl peaks have just merged into a single flat-topped peak. The temperature at which this spectrum was acquired is the coalescence temperature (Tc).
-
Calculation of the Rate Constant (k) at Coalescence: At the coalescence temperature, the rate constant for rotation (k) can be calculated using the following equation:
k = (π * Δν) / √2
where:
-
Δν is the difference in the chemical shifts (in Hz) of the two N-methyl singlets at a temperature well below coalescence (in the slow exchange regime).
-
-
Calculation of the Gibbs Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the rotational barrier can be calculated using the Eyring equation:
ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) )
where:
-
R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at coalescence in s⁻¹
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)
-
Data Presentation and Expected Results
The following table summarizes typical ¹H NMR data for N,N-dimethylbenzamide in CDCl₃ at room temperature.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.38 | Multiplet | 5H |
| N-Methyl (cis to C=O) | ~3.10 | Singlet | 3H |
| N-Methyl (trans to C=O) | ~2.96 | Singlet | 3H |
Data obtained from a 300 MHz NMR spectrometer in CDCl₃.[4]
The rotational barrier for N,N-dimethylbenzamide has been determined through detailed lineshape analysis.
| Parameter | Value | Unit |
| ΔG‡ at 298.15 K | 61.5 | kJ/mol |
| ΔG‡ at 298.15 K | 14.7 | kcal/mol |
The free energy of activation (ΔG‡) was reported as 61.5 kJ/mol at 25 °C (298.15 K).[5]
Workflow for Determining the Rotational Barrier
The following diagram outlines the key steps in the experimental and analytical workflow.
Caption: Workflow from sample preparation to the calculation of the rotational energy barrier.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The consistency of the data across the temperature range serves as an internal check. A smooth and predictable transition from two sharp singlets to a broadened coalesced peak, and finally to a sharp singlet, validates the experimental setup and the purity of the sample. Furthermore, the calculated rotational barrier should be in agreement with literature values for similar amide systems. For N,N-dimethylbenzamide, the expected free energy of activation is in the range of 14-17 kcal/mol.[5] Any significant deviation from this range would warrant a re-examination of the experimental conditions, data processing, or sample integrity.
Conclusion
Variable temperature ¹H NMR spectroscopy is an indispensable technique for characterizing the dynamic conformational behavior of N,N-dimethylbenzamide and related compounds. By following the detailed protocol outlined in this application note, researchers can accurately determine the rotational energy barrier around the amide C-N bond. This information is critical for understanding the structure-activity relationships of pharmacologically active molecules and for the rational design of new materials with specific dynamic properties. The principles and methods described herein are broadly applicable to the study of other dynamic molecular processes amenable to NMR analysis.
References
-
Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Biochemical Sciences, Princeton University, and Wellesley College. Retrieved from [Link]
-
Gupta, S. S. R., Nakhate, A. V., Rasal, K. B., Deshmukh, G. P., & Kantam, M. L. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite-derived Catalyst. New Journal of Chemistry, 41(15), 7436-7444. Retrieved from [Link]
- Jackman, L. M., & Cotton, F. A. (Eds.). (1975). Dynamic Nuclear Magnetic Resonance Spectroscopy. Academic Press.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517-551.
-
Comins, D. L., & Joseph, S. P. (1996). Restricted Rotation in the NN-Dimethylamides of the Pyridinecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-43. Retrieved from [Link]
- Drakenberg, T., Dahlqvist, K. I., & Forsén, S. (1972). The barrier to internal rotation in amides. VI. The N,N-dimethylamides of some substituted benzoic acids. A ¹H and ¹³C NMR study. Journal of the Physical Chemistry, 76(15), 2178-2183.
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
-
University of Western Ontario. (n.d.). Variable Temperature Experiments. Retrieved from [Link]
-
Shvo, Y., & Belsky, I. (1968). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. Tetrahedron, 25(19), 4649-4665. Retrieved from [Link]
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- 4. Restricted rotation in the NN-dimethylamides of the pyridinecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of Chlorantraniliprole Utilizing 2-Amino-5-chloro-N,3-dimethylbenzamide as a Key Intermediate
Abstract & Core Principles
Chlorantraniliprole is a leading insecticide of the anthranilic diamide class, renowned for its potent and selective action against a broad spectrum of lepidopteran pests.[1][2] Its mechanism of action involves the targeted activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and subsequent paralysis.[1] The industrial synthesis of this complex molecule is a multi-step process that hinges on the efficient coupling of two primary intermediates. This guide provides a detailed technical overview and actionable protocols for the synthesis of chlorantraniliprole, with a specific focus on the preparation and utilization of the critical building block, 2-amino-5-chloro-N,3-dimethylbenzamide.
The protocols herein are designed to be self-validating, emphasizing not only the procedural steps but also the underlying chemical principles, expected outcomes, and necessary analytical verification. This ensures that researchers can replicate the synthesis with a high degree of confidence and troubleshoot effectively.
The Convergent Synthesis Strategy
The most industrially viable and scalable synthesis of chlorantraniliprole employs a convergent strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then combined in a final step to form the target molecule. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis.
The two key intermediates are:
-
Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide[3][4][5]
The final synthetic step is a robust amidation reaction between the carboxylic acid of Intermediate A and the aniline amine of Intermediate B.[4][6]
Figure 1: High-level convergent synthesis strategy for Chlorantraniliprole.
Protocol: Synthesis of Intermediate B (2-Amino-5-chloro-N,3-dimethylbenzamide)
The synthesis of this crucial benzamide intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route starts from 2-nitro-3-methylbenzoic acid.[7]
Figure 3: Experimental workflow for the final coupling reaction.
Protocol:
-
In a reaction vessel, charge Intermediate A (1.0 eq), Intermediate B (1.05 eq), and a base such as triethylamine or 3-methylpyridine (3.0 eq) in a suitable solvent like acetonitrile. [4]2. Stir the mixture to form a suspension and cool to -5 to 0°C using an ice-salt bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the internal temperature below 5°C. [4]4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours, or until reaction completion is confirmed by HPLC. [4]5. Cool the mixture to room temperature and slowly add water to precipitate the product.
-
Stir the resulting slurry for 1-2 hours.
-
Collect the solid product by filtration, wash the filter cake thoroughly with water, and then with a small amount of cold solvent (e.g., acetonitrile or isopropanol).
-
Dry the product under vacuum at 50-60°C to obtain crude chlorantraniliprole. A typical yield for this step is 90-95%.
Purification and Final Analysis
Principle: The crude product contains unreacted starting materials and minor side products. Recrystallization is an effective method for purification, relying on the differential solubility of the desired compound and impurities in a mixed solvent system at varying temperatures.
Protocol: Recrystallization
-
Suspend the crude chlorantraniliprole in a "benign" solvent in which it is soluble at elevated temperatures (e.g., DMF, DMA, THF, or dioxane). [8][9]The typical ratio is 1:2.5 to 1:5 (w/v) crude product to solvent. [8]2. Heat the mixture to 50-100°C until the solid is completely dissolved. [8]3. Optionally, add a "poor" solvent in which the product is less soluble (e.g., water, methanol, ethanol) dropwise until slight turbidity persists. [8]4. Allow the solution to cool slowly and undisturbed to room temperature (e.g., over 2-3 hours), which promotes the formation of large, pure crystals. [9]Further cooling to 0-5°C can maximize recovery.
-
Collect the purified crystals by filtration, wash with a small amount of cold poor solvent, and dry under vacuum.
Analytical Verification:
-
Purity: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). The target purity should be >95%, preferably >98%.
-
Identity Confirmation: The chemical structure should be confirmed using Nuclear Magnetic Resonance (¹H NMR) spectroscopy and/or Liquid Chromatography-Mass Spectrometry (LC-MS). [1][10][11]The observed spectra should be compared with a reference standard or literature data.
References
- Method for synthesizing chlorantraniliprole.
- Synthesis method of chlorantraniliprole pesticide.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [Link]
- Process for the preparation of chlorantraniliprole.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Cas 500008-45-7,CHLOANTRANILIPROLE. LookChem. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Chlorantraniliprole synthesis method.
-
AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]
-
PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. WIPO Patentscope. [Link]
- Chlorantraniliprole purification method.
-
A kind of purification method of chlorantraniliprole. Patsnap Eureka. [Link]
-
Analytical Method for Chlorantraniliprole (Agricultural Products). Japan Food Chemical Research Foundation. [Link]
-
CHLORANTRANILIPROLE (230) RESIDUE AND ANALYTICAL ASPECTS. FAO. [Link]
-
A Study on Improvement of the Analytical Method of Chlorantraniliprole Residue in Herbal Medicine. The Korean Society of Pesticide Science. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
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- 7. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
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- 9. A kind of purification method of chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 10. Cas 500008-45-7,CHLOANTRANILIPROLE | lookchem [lookchem.com]
- 11. mhlw.go.jp [mhlw.go.jp]
Application Notes & Protocols: The Strategic Role of 2-Amino-5-chloro-N,3-dimethylbenzamide in the Synthesis of Anthranilic Diamide Insecticides
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Note on Structure and Significance
This technical guide details the application of a pivotal chemical intermediate in the synthesis of modern insecticides. While the initial query specified 5-amino-2-chloro-N,N-dimethylbenzamide, our investigation highlights the paramount importance of its close structural analog, 2-amino-5-chloro-N,3-dimethylbenzamide . The latter is a critical, industrially significant precursor for the synthesis of leading anthranilic diamide insecticides, most notably chlorantraniliprole and cyantraniliprole.[1][2] This document will, therefore, focus on this key intermediate to provide the most relevant and impactful information for researchers and developers in agrochemical synthesis.
The anthranilic diamide class represents a major advancement in pest control, offering potent activity against a range of lepidopteran pests and other orders.[3][4] These compounds act as potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, which results in paralysis and death of the target pest.[5] Their high efficacy and low mammalian toxicity make them valuable tools in integrated pest management programs.[5][6] The synthesis of these complex molecules is a multi-step process, and the efficient production of key intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide is a critical factor in their commercial viability.[3][7]
Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chloro-N,3-dimethylbenzamide
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a foundational step. Several synthetic routes have been developed to optimize yield, reduce cost, and improve safety and environmental impact.[8][9] Below is a representative and robust protocol synthesized from established methods.[10][11]
Causality in Synthesis Design:
The chosen pathway begins with 3-methyl-2-nitrobenzoic acid, proceeding through amidation, reduction, and finally, selective chlorination. This sequence is logical for several reasons:
-
Amidation First: Placing the N-methylbenzamide group on the ring early avoids potential side reactions that could occur if the reactive amino group were present during amidation.
-
Nitro Reduction: The reduction of the nitro group to a primary amine is a high-yielding and well-understood transformation, often achieved catalytically or with reducing metals.
-
Directed Chlorination: The final chlorination step is directed by the existing amine and methyl groups on the aromatic ring. The use of a controlled chlorinating agent like sulfuryl chloride (SO₂Cl₂) is crucial to achieve regioselectivity and prevent over-chlorination.[10]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol outlines a three-step process starting from 3-methyl-2-nitrobenzoic acid.[11]
Step 1: Synthesis of N,3-dimethyl-2-nitrobenzamide
-
Activation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 3-methyl-2-nitrobenzoic acid in a suitable solvent such as toluene or dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature. Heat the mixture to 40-60°C and stir for 2-3 hours until the acid is fully converted to the acid chloride. The progress can be monitored by quenching a small sample with methanol and analyzing by TLC or GC.
-
Amidation: In a separate vessel, prepare a solution of aqueous methylamine. Cool this solution to 0-10°C.
-
Slowly add the prepared acid chloride solution from step 2 to the cold methylamine solution, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture for 1-2 hours at this temperature, then allow it to warm to room temperature.
-
Work-up: Extract the product into an organic solvent like DCM. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporation of the solvent yields N,3-dimethyl-2-nitrobenzamide, typically as a solid.
Step 2: Synthesis of 2-Amino-N,3-dimethylbenzamide
-
Setup: In a hydrogenation vessel, dissolve the N,3-dimethyl-2-nitrobenzamide from Step 1 in a solvent like methanol or ethanol.
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 kg/cm ²) and stir vigorously at room temperature for 5-24 hours.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. Monitor by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 2-amino-N,3-dimethylbenzamide.
Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
-
Dissolution: In a three-necked flask fitted with a dropping funnel and thermometer, dissolve the 2-amino-N,3-dimethylbenzamide from Step 2 in a solvent such as toluene or acetonitrile.[10]
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (approx. 1.1 to 1.5 equivalents) dissolved in the same solvent, keeping the temperature below 10°C. The dropwise addition should take about 2 hours.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-75°C for 1-2 hours to ensure the reaction goes to completion.[10]
-
Work-up and Purification: Cool the reaction mixture. Carefully quench with an aqueous solution of sodium hydroxide (10%) to adjust the pH to 10-12.[10] Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate. Concentrate the solvent to get the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 2-amino-5-chloro-N,3-dimethylbenzamide as a solid.[10]
| Parameter | Step 1: Amidation | Step 2: Reduction | Step 3: Chlorination | Overall |
| Typical Yield | 80-95%[11] | 80-90%[11] | 70-91%[10][11] | >50% |
| Purity (Post-Purification) | >97%[11] | >97%[11] | >95%[11] | >95% |
Part 2: Application in Insecticide Synthesis - The Amide Coupling to Chlorantraniliprole
The primary application of 2-amino-5-chloro-N,3-dimethylbenzamide is its role as one of two key fragments in the final assembly of chlorantraniliprole. The second fragment is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[7] The final step is an amide bond formation, a cornerstone reaction in organic synthesis.
Workflow: Synthesis of Chlorantraniliprole
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 4. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 10. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 11. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the Amidation of 5-amino-2-chloro-N,N-dimethylbenzamide
Introduction
5-amino-2-chloro-N,N-dimethylbenzamide is a valuable synthetic intermediate, particularly in the fields of agrochemical and pharmaceutical research.[1] Its structure, featuring a nucleophilic aromatic amine, presents a key functional group for derivatization via amidation to generate a diverse range of molecular entities. This application note provides a detailed, field-proven protocol for the efficient acylation of this primary aromatic amine. We will delve into two reliable methods: the use of a modern coupling agent and a classic acylation with an acyl chloride. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The primary amine of the starting material is electron-deficient due to the presence of the chlorine atom and the benzamide group, which can make amidation sluggish under certain conditions.[2] Therefore, the choice of activating agent and reaction conditions is critical for achieving high yields.
Core Principles and Mechanistic Considerations
Amide bond formation is a condensation reaction that typically involves the coupling of a carboxylic acid and an amine.[3] Direct reaction is generally not feasible and requires the activation of the carboxylic acid. This can be achieved in several ways, two of which are detailed in this guide.
-
Carbodiimide or Uronium/Phosphonium Salt Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are widely used.[2][4] These reagents react with a carboxylic acid to form a highly reactive intermediate (an O-acylisourea for EDC or an activated ester for HATU), which is then readily attacked by the amine to form the amide bond.[4][5][6] The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions.[4]
-
Acyl Chloride Method: This is a straightforward and often high-yielding method where a carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[] The resulting acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.[]
This guide will focus on a HATU-mediated coupling, which is known for its high efficiency and mild reaction conditions, making it suitable for a wide range of substrates.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a certified chemical fume hood.
-
Reagent Handling:
-
HATU: Can be irritating. Avoid inhalation of dust and contact with skin.
-
Diisopropylethylamine (DIPEA): Corrosive and flammable. Handle with care.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Acyl Chlorides (if used): Highly reactive and corrosive. Reacts violently with water. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 1 mmol scale reaction) | Notes |
| This compound | 56042-83-2 | 198.65 | 198.7 mg (1.0 mmol, 1.0 equiv) | Starting material. |
| Benzoic Acid | 65-85-0 | 122.12 | 134.3 mg (1.1 mmol, 1.1 equiv) | The carboxylic acid to be coupled. Can be substituted. |
| HATU | 148893-10-1 | 380.23 | 418.3 mg (1.1 mmol, 1.1 equiv) | Coupling agent. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.52 mL (3.0 mmol, 3.0 equiv) | Non-nucleophilic base. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | Reaction solvent. Ensure it is dry. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | Extraction solvent. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~30 mL | For aqueous work-up. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | ~20 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent. |
Experimental Workflow
The overall workflow for the HATU-mediated amidation is depicted below.
Caption: Workflow for HATU-mediated amidation.
Detailed Protocol: HATU-Mediated Coupling
1. Reagent Preparation and Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (134.3 mg, 1.1 mmol) and HATU (418.3 mg, 1.1 mmol). b. Add anhydrous DMF (3 mL) to dissolve the solids. c. Add DIPEA (0.52 mL, 3.0 mmol) to the solution. d. Stir the mixture at room temperature for 15 minutes. This pre-activation step allows for the formation of the active OAt-ester.[6]
2. Amidation Reaction: a. In a separate vial, dissolve this compound (198.7 mg, 1.0 mmol) in anhydrous DMF (2 mL). b. Add the amine solution dropwise to the activated carboxylic acid mixture from step 1d. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
3. Aqueous Work-up and Extraction: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (30 mL). b. Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL). c. Combine the organic layers. d. Wash the combined organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted benzoic acid and HOBt byproduct. e. Wash the organic layer with brine (1 x 20 mL) to remove residual water. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
4. Purification and Characterization: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. c. Alternatively, for highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[1] d. Dry the purified product under high vacuum to yield the final amide, N-(4-chloro-2-(dimethylcarbamoyl)phenyl)benzamide. e. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanism of HATU Coupling
The mechanism involves several key steps, ensuring an efficient and controlled reaction.
Caption: Simplified mechanism of HATU-mediated amidation.
Causality in the Mechanism:
-
Base (DIPEA): The non-nucleophilic base deprotonates the carboxylic acid, forming a carboxylate. This is necessary for the subsequent nucleophilic attack on the electron-deficient carbon of HATU.[6]
-
HATU Activation: The carboxylate attacks HATU, displacing the HOAt group to form a highly reactive OAt-activated ester.[6] HOAt is a superior leaving group compared to HOBt, which contributes to the high reactivity of HATU.
-
Nucleophilic Attack: The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. This step forms the tetrahedral intermediate which collapses to yield the stable amide bond and release HOAt.[5]
Conclusion
This application note provides a comprehensive and reliable protocol for the amidation of this compound using HATU as a coupling agent. By understanding the rationale behind each step, from reagent selection to the intricacies of the reaction mechanism, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of derivatives. The described procedure emphasizes safety, efficiency, and reproducibility, making it a valuable tool for professionals in drug development and chemical research.
References
- Google Patents.Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available at: [Link]
- Google Patents.Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
- Google Patents.Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google Patents.Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Chemistry LibreTexts. 20.5: Amines and Amides. Available at: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: High-Throughput Analysis of Benzamides in Whole Blood by UPLC-Q-Orbitrap HRMS
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of a panel of benzamide drugs in human whole blood using Ultra-Performance Liquid Chromatography coupled to a Q-Orbitrap High-Resolution Mass Spectrometer (UPLC-Q-Orbitrap HRMS). The described protocol offers a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for clinical research, therapeutic drug monitoring, and forensic toxicology applications. The high-resolution, accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer ensure exceptional selectivity and confident identification of target compounds, even in complex biological matrices.
Introduction: The Analytical Imperative for Benzamide Quantification
Benzamides are a class of substituted aromatic amides with a diverse range of pharmacological activities. They are widely used as antipsychotics (e.g., amisulpride, sulpiride), antiemetics (e.g., metoclopramide), and prokinetics (e.g., cisapride). Given their therapeutic importance and potential for adverse effects or abuse, the accurate and precise quantification of benzamides in biological fluids is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic investigations.
Whole blood presents a challenging matrix due to its high protein and lipid content, which can interfere with analysis and cause ion suppression in the mass spectrometer. The UPLC-Q-Orbitrap HRMS system provides an ideal solution to these challenges. The superior chromatographic resolution of UPLC separates target analytes from matrix components, while the high-resolution and accurate-mass capabilities of the Q-Orbitrap allow for confident identification and quantification, minimizing the risk of isobaric interferences.[1] This "all-in-one" analytical approach enables both targeted quantification and retrospective screening for a wide range of compounds from a single injection.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate benzamides from whole blood. Following extraction, the analytes are separated on a reverse-phase UPLC column and detected using a Q-Orbitrap mass spectrometer operating in a Full Scan-data dependent MS/MS (dd-MS²) acquisition mode. This allows for the simultaneous collection of high-resolution full scan data for quantification and fragmentation data for confirmatory identification.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below. Each step is designed to ensure high recovery, minimize matrix effects, and maintain sample integrity.
Caption: UPLC-Q-Orbitrap HRMS Workflow for Benzamide Analysis in Blood
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE), Ethyl acetate (all LC-MS grade).
-
Reagents: Ammonium formate, Formic acid (Optima™ LC/MS grade).
-
Internal Standards (IS): Deuterated analogs of the target benzamides (e.g., Amisulpride-d5).
-
Control Matrix: Drug-free human whole blood.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of extraction method is critical for removing matrix interferences. While solid-phase extraction (SPE) is a viable option, LLE with a solvent like MTBE or a mixture of ethyl acetate and hexane offers a good balance of recovery and cleanliness for many benzamides.
Protocol:
-
Pipette 200 µL of whole blood (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Amisulpride-d5 in methanol).
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (95:5 v/v). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-HRMS analysis.
UPLC-Q-Orbitrap HRMS Analysis
The following parameters provide a starting point for method development and can be optimized for specific benzamides of interest.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | Vanquish™ Flex Duo UHPLC system or equivalent |
| Column | Accucore™ C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 6 min, hold for 2 min, re-equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Q Exactive™ Plus hybrid quadrupole-Orbitrap or equivalent |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 FWHM |
| Full Scan Range (m/z) | 100 - 800 |
| dd-MS² Resolution | 17,500 FWHM |
| Stepped NCE | 15, 30, 45 |
| TopN | 5 (fragment the 5 most intense ions from the full scan) |
Method Validation
A rigorous validation was performed according to established international guidelines to ensure the reliability of the method for its intended purpose. The key validation parameters are summarized below.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 for all analytes |
| Lower Limit of Quant. (LLOQ) | 0.5 - 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 75 - 95% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
Data Analysis and Interpretation
Data processing is performed using specialized software (e.g., Thermo Scientific™ TraceFinder™). Quantification is based on the peak area ratio of the analyte to its corresponding internal standard against a calibration curve. Identification is confirmed by three criteria:
-
Retention Time: The retention time of the analyte in the sample must be within a specified window (e.g., ±0.1 min) of the average retention time from the calibrators.
-
Accurate Mass: The measured mass of the precursor ion in the sample must be within a narrow mass tolerance window (e.g., < 5 ppm) of the theoretical exact mass.[2]
-
Fragment Ion Spectrum: The dd-MS² spectrum of the analyte in the sample should show a high degree of similarity to a reference spectrum in a spectral library.
Caption: Data Analysis and Confirmation Criteria
Conclusion
The UPLC-Q-Orbitrap HRMS method described provides a highly selective, sensitive, and reliable approach for the determination of benzamides in whole blood. The combination of high-resolution chromatography and high-resolution accurate-mass spectrometry ensures confident identification and accurate quantification, making it an invaluable tool for clinical and forensic laboratories. The detailed protocol and validation data demonstrate the method's fitness for purpose in demanding bioanalytical applications.
References
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Available at: [Link]
-
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available at: [Link]
-
Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 microL of plasma. PubMed. Available at: [Link]
-
LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood. PubMed. Available at: [Link]
-
Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. PubMed. Available at: [Link]
-
Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics. PubMed. Available at: [Link]
-
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. National Institutes of Health. Available at: [Link]
-
Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. Available at: [Link]
Sources
- 1. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 2. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Anthranilamide Insecticides from Benzamide Precursors
Introduction: The Rise of Anthranilamide Insecticides
Anthranilamide insecticides represent a significant class of modern crop protection agents, renowned for their potent and specific activity against a range of devastating pests, particularly within the Lepidoptera order. Key commercial examples include chlorantraniliprole and flubendiamide. Their unique mode of action involves the activation of insect ryanodine receptors (RyRs), leading to the uncontrolled release of intracellular calcium stores. This disruption of calcium homeostasis causes rapid feeding cessation, paralysis, and ultimately, death of the target pest.
This guide provides an in-depth exploration of key synthetic strategies for constructing the core anthranilamide scaffold, with a specific focus on pathways originating from benzamide precursors. We will dissect three distinct and powerful methodologies:
-
Convergent Synthesis via Amide Coupling: The cornerstone of industrial production, involving the coupling of a pre-formed 2-aminobenzamide intermediate with a heterocyclic carboxylic acid.
-
Directed Ortho-Metalation (DoM): A direct C-H functionalization approach that leverages the amide group to install an amino functionality at the ortho-position.
-
Hofmann Rearrangement of Phthalimides: A classic name reaction adapted for modern synthesis, providing an elegant route to the anthranilamide core from cyclic diamide precursors.
Each section will detail the underlying chemical principles, provide field-proven insights, and conclude with a detailed, step-by-step protocol suitable for a research and development setting.
Strategy 1: Convergent Synthesis via Amide Coupling
This is the most prevalent and industrially scalable strategy for producing complex anthranilamide insecticides like chlorantraniliprole. The core principle is to synthesize two key molecular fragments separately and then join them in a final, robust amide bond-forming reaction.[1] This approach offers high flexibility and allows for the optimization of each fragment's synthesis independently, maximizing overall yield.
The key benzamide precursor in this pathway is a substituted 2-aminobenzamide, such as 2-amino-5-chloro-N,3-dimethylbenzamide (A) , which serves as the foundational aniline component.[2][3] This intermediate is then coupled with a functionalized carboxylic acid, for example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (B) , to yield the final insecticide.[1]
Causality and Experimental Choices
The critical step is the activation of the carboxylic acid (B) to facilitate nucleophilic attack by the aniline nitrogen of the benzamide (A).[4][5] Direct condensation is thermodynamically unfavorable. Activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester.[1]
-
Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective but can be harsh and may not be suitable for sensitive substrates. They convert the -COOH group into a highly electrophilic -COCl group.[6]
-
Peptide Coupling Reagents: For milder conditions, a vast array of coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), are used.[5] These reagents form an activated ester in situ, which readily reacts with the amine. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction and to free the amine nucleophile.[7]
Workflow & Protocol
The overall workflow for this convergent synthesis is depicted below.
Protocol 1: Synthesis of Chlorantraniliprole via Acid Chloride Intermediate [1][6]
This protocol details the final coupling step, assuming both key intermediates are available.
-
Acid Chloride Formation:
-
To a stirred solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene, ~5-10 mL per mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or acetonitrile.
-
In a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) and a non-nucleophilic base such as triethylamine (~1.5-2.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C.
-
Add the solution of the acid chloride dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring for completion.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography to afford pure chlorantraniliprole.
-
Strategy 2: Directed Ortho-Metalation (DoM) of Benzamides
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[8] The tertiary amide group (-CONR₂) is one of the most effective DMGs, making this an ideal strategy for synthesizing anthranilamides directly from simpler benzamide precursors.[9]
Causality and Experimental Choices
The mechanism involves the coordination of the Lewis acidic lithium atom of a strong, sterically hindered base (like sec-butyllithium, s-BuLi) to the Lewis basic oxygen atom of the amide carbonyl. This brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable ortho-lithiated intermediate.[8] This intermediate is a potent nucleophile and can be quenched with a suitable electrophilic nitrogen source to install the required amino group.
-
Choice of Base: Strong, non-nucleophilic bases are essential. s-BuLi is often preferred over n-BuLi to minimize competitive nucleophilic addition to the amide carbonyl. The use of an additive like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate the metalation.[10]
-
Electrophilic Aminating Agent: The choice of electrophile is critical. Reagents like diphenylphosphoryl azide (DPPA) or N,N-dimethyl-O-tosylhydroxylamine can be used to introduce the amino group, often requiring a subsequent reduction or hydrolysis step. The direct ortho N-aryl amination of tertiary benzamides has also been demonstrated.[11]
Protocol 2: General Procedure for Ortho-Amination via DoM
This protocol provides a representative, generalized procedure. The specific electrophile and quench conditions may require optimization.
-
Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting N,N-diethylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Metalation:
-
Add TMEDA (1.1 eq) to the cooled solution.
-
Slowly add sec-butyllithium (s-BuLi, 1.1 eq, typically ~1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.
-
-
Electrophilic Quench:
-
In a separate flask, prepare a solution of the electrophilic aminating agent (e.g., an azodicarboxylate or a masked hydroxylamine derivative, ~1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated benzamide solution to the electrophile solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ortho-aminated benzamide.
-
Strategy 3: Hofmann Rearrangement of Phthalimides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[12] This reaction can be ingeniously applied to phthalimides (cyclic diamides) to synthesize anthranilic acid derivatives, which are direct precursors to anthranilamides.[13] Recent advancements have led to greener, electrooxidative methods that avoid the use of stoichiometric halogen reagents.[14][15][16]
Causality and Experimental Choices
The reaction proceeds through several key steps:
-
N-Bromination: In the classic method, the imide nitrogen is deprotonated by a base and then halogenated (e.g., by Br₂). In the electrooxidative method, bromide (from KBr) is oxidized at the anode to Br₂, which then performs the same function.[15]
-
Rearrangement: A second deprotonation triggers a rearrangement, where the aromatic ring migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide and forming an isocyanate intermediate.
-
Nucleophilic Trapping: The isocyanate is then attacked by a nucleophile. If the nucleophile is water, the resulting carbamic acid decarboxylates to form the primary amine (anthranilic acid). If an alcohol is used as the solvent/nucleophile, a stable carbamate (an anthranilate ester) is formed.[15]
The electrooxidative approach is particularly advantageous as it avoids handling large quantities of hazardous reagents like liquid bromine and operates under mild conditions.[14]
Protocol 3: Electrooxidative Hofmann Rearrangement of Phthalimide [15][16]
-
Cell Assembly:
-
Set up an undivided electrochemical cell equipped with a carbon plate anode (e.g., 15 mm × 10 mm × 2.0 mm) and a nickel gauze cathode (e.g., 10 mm × 10 mm × 1.0 mm). The electrodes should be positioned parallel with a distance of approximately 10 mm.
-
-
Reaction Mixture Preparation:
-
To the cell, add the substituted phthalimide (1.0 eq, e.g., 0.2 mmol), potassium bromide (KBr, 1.0 eq), and 18-crown-6 (1.0 eq).
-
Add the solvent system, consisting of the nucleophile (e.g., methanol, 1.0 mL) and a co-solvent (e.g., acetonitrile, 3.0 mL).
-
-
Electrolysis:
-
Stir the mixture at room temperature.
-
Apply a constant current of 6 mA using a DC power supply.
-
Continue the electrolysis for approximately 10 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
-
Workup and Purification:
-
Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure anthranilate ester.
-
Quantitative Data Summary
The electrooxidative Hofmann rearrangement shows good tolerance for various substituents on the phthalimide ring.
| Entry | Phthalimide Substituent | Product | Yield (%)[15] |
| 1 | H | Methyl 2-aminobenzoate | 99 |
| 2 | 4-Br | Methyl 2-amino-5-bromobenzoate | 99 |
| 3 | 4-Cl | Methyl 2-amino-5-chlorobenzoate | 81 |
| 4 | 4-F | Methyl 2-amino-5-fluorobenzoate | 63 |
| 5 | 4-CH₃ | Methyl 2-amino-5-methylbenzoate | 78 |
| 6 | 4-OCH₃ | Methyl 2-amino-5-methoxybenzoate | 46 |
References
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WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. [Link]
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High-Purity Isolation of 2-amino-5-chloro-N,3-dimethylbenzamide using Optimized Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-amino-5-chloro-N,3-dimethylbenzamide, a key benzamide derivative, using manual column chromatography. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the method but also adapt it to similar molecules. We will cover method development using Thin-Layer Chromatography (TLC), detailed column preparation and operation, fraction analysis, and troubleshooting. The ultimate goal is to equip researchers with a robust, self-validating system for obtaining high-purity compounds essential for downstream applications in drug development and chemical synthesis.
Introduction: The Rationale for Purification
2-amino-5-chloro-N,3-dimethylbenzamide is a substituted benzamide that serves as a versatile synthetic intermediate in the development of more complex molecules, including those with potential applications in agricultural and pharmaceutical chemistry.[1] As with any multi-step synthesis, the crude product is often contaminated with unreacted starting materials, by-products, and other impurities. Achieving high purity is not merely an academic exercise; it is a prerequisite for accurate biological screening, reliable analytical data, and adherence to regulatory standards.
Column chromatography is a cornerstone purification technique in chemistry, ideal for separating compounds from a mixture on a preparative scale.[2][3] The method relies on the principle of differential adsorption, where components of a mixture partition differently between a solid stationary phase and a liquid mobile phase, leading to their separation as they travel through a column.[3][4] This guide will detail a normal-phase column chromatography protocol optimized for this specific target molecule.
Foundational Principles: Why This Method Works
The success of any chromatographic separation hinges on the distinct chemical interactions between the analyte, the stationary phase, and the mobile phase.[5]
Analyte Properties: 2-amino-5-chloro-N,3-dimethylbenzamide
To design an effective purification strategy, we must first understand the physicochemical properties of our target molecule. A review of its structure reveals several key functional groups:
-
Primary Aromatic Amine (-NH₂): A polar, basic group capable of hydrogen bonding.
-
Amide (-C(=O)NH-): A polar group capable of acting as both a hydrogen bond donor and acceptor.
-
Aromatic Ring: Provides a nonpolar backbone but is substituted with polar groups.
-
Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's overall polarity.
The combination of these features renders 2-amino-5-chloro-N,3-dimethylbenzamide a polar organic molecule .[6] This polarity is the critical factor that dictates our choice of chromatographic conditions.
Stationary Phase Selection: The Role of Silica Gel
For the separation of polar compounds, a polar stationary phase is the standard choice in a technique known as normal-phase chromatography.[7] We will use silica gel (SiO₂) , the most common stationary phase for this purpose.[2][4]
-
Causality: The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and highly polar. These groups interact strongly with polar molecules like our target compound through hydrogen bonding and dipole-dipole interactions.[8] The stronger the interaction, the more tightly a compound is "adsorbed" or retained by the stationary phase.[3] Impurities with different polarities will have different interaction strengths, which is the basis for separation.[4][5]
Mobile Phase (Eluent) Selection: The Driving Force of Separation
The mobile phase is the solvent or solvent mixture that flows through the column, carrying the sample with it.[9] In normal-phase chromatography, a relatively non-polar mobile phase is used. The mobile phase performs two critical functions:
-
It introduces the sample to the column.[3]
-
It competes with the analyte for binding sites on the stationary phase, thus "eluting" or moving the analyte down the column.[2]
By carefully tuning the polarity of the mobile phase, we can control the rate at which different compounds elute. A more polar mobile phase will compete more effectively with the adsorbed compounds for the silica gel's active sites, causing the compounds to move faster down the column (higher Rf value). Conversely, a less polar mobile phase will result in slower elution (lower Rf value).[10]
Method Development via Thin-Layer Chromatography (TLC)
Before committing a valuable crude sample to a large-scale column, the mobile phase composition must be optimized using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that serves as an excellent tool for predicting the behavior of a compound on a column.[10]
Protocol 3.1: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Common starting solvent systems for polar compounds include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[11]
-
Trial Systems: Test several solvent ratios (e.g., 20%, 30%, 40%, 50% ethyl acetate in hexanes).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (benzamide derivatives are typically UV-active).[12][13]
-
Analysis: Calculate the Retention Factor (Rf) for the spot corresponding to the desired product.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Goal: The ideal solvent system for column chromatography will give the target compound an Rf value between 0.2 and 0.35 .[14] This range ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities without requiring an excessive volume of solvent.
Detailed Protocol: Column Chromatography Purification
This protocol outlines the purification using traditional gravity chromatography. For larger scales or faster separations, the principles can be adapted for flash chromatography, which uses pressure to accelerate solvent flow.[15][16][17][18]
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh particle size |
| Mobile Phase | Hexanes and Ethyl Acetate (HPLC grade) |
| Crude Sample | 2-amino-5-chloro-N,3-dimethylbenzamide |
| Apparatus | Glass chromatography column with stopcock |
| Collection vessels (test tubes or flasks) | |
| TLC plates, chamber, and UV lamp | |
| Rotary Evaporator | |
| Glass wool or cotton, sand |
Workflow Overview
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Rationale: Proper packing is critical to prevent air bubbles and channeling, which lead to poor separation.[8] The slurry method is generally preferred for achieving a uniform column bed.[19]
-
Ensure the column is vertically clamped and the stopcock is closed. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[20]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be like a thin milkshake. The amount of silica should be 20-50 times the weight of the crude sample.[2]
-
Pour the slurry into the column. Use a funnel and pour carefully to avoid air bubbles.[20][21]
-
Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The final packed bed should be flat and uniform. Add a thin protective layer of sand on top.
Step 2: Sample Loading
-
Rationale: The sample should be loaded in a highly concentrated, narrow band. A wide starting band will lead to broad, poorly resolved elution bands.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate).[4] Carefully apply this concentrated solution to the top of the silica bed using a pipette. Open the stopcock and allow the sample to absorb onto the silica, again without letting the column run dry.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel (1-2 times the sample weight), and evaporate the solvent completely. This results in the sample being adsorbed onto the silica. Carefully add this dry powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (determined from TLC) to the top of the column.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks.[22] This is the process of elution.
-
Maintain a constant level of solvent above the silica bed at all times. Letting the column run dry will cause cracks in the stationary phase and ruin the separation.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the entire process. This is simpler but may be slow for more polar compounds.
-
Gradient: Start with a less polar solvent mixture and gradually increase the polarity (e.g., from 10% to 20% to 30% ethyl acetate in hexanes). This is often more efficient, eluting non-polar impurities first and then speeding up the elution of the more polar target compound.
-
Step 4: Fraction Analysis and Product Isolation
-
Using TLC, analyze the collected fractions to determine which ones contain the purified product. Spot a small amount from every few tubes onto a single TLC plate.
-
Fractions containing only the single spot corresponding to the desired Rf are considered pure.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Confirm the purity of the final product using analytical methods such as NMR, LC-MS, or by determining its melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation | Mobile phase polarity is too high or too low. | Re-optimize the solvent system using TLC. Try a gradient elution. |
| Cracked/Channeling Column Bed | Column ran dry during packing or elution. | The run is likely compromised. Repack the column, ensuring the solvent level never drops below the silica top. |
| Broad Elution Bands | Sample was loaded in too large a volume; column overloaded. | Load the sample in a more concentrated solution. Use a larger column or less sample. |
| Compound Won't Elute | Mobile phase is not polar enough; compound is very polar. | Gradually increase the polarity of the mobile phase (gradient elution). A small amount of methanol (1-5%) can be added to the eluent for very polar compounds.[11] |
| Compound Runs with Solvent Front | Mobile phase is too polar. | Start with a much less polar solvent system (e.g., more hexanes). |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the purification of 2-amino-5-chloro-N,3-dimethylbenzamide using column chromatography. By understanding the principles of analyte-sorbent interactions and systematically developing the method with TLC, researchers can achieve high levels of purity. The self-validating nature of the protocol, which incorporates in-process analysis via TLC, ensures that the final isolated compound meets the stringent quality requirements for advanced research and development.
References
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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University of Calgary, Department of Chemistry. Column chromatography. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25068251, 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. [Link]
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BUCHI Corporation. (2022). Gravity vs Automated Flash Chromatography Comparison. [Link]
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Yamazen Science Inc. Ideal Method Transfer from TLC to Column Chromatography. [Link]
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ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography?. [Link]
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Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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Hawach Scientific. (2025). Difference Between Flash and Conventional Column. [Link]
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Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
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Reddit. (2016). Column Chromatography: Amides. [Link]
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PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
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Application Notes and Protocols for the Catalytic Reduction of Nitro Groups in Benzamide Synthesis
Introduction: The Critical Role of Nitro Group Reduction in Amide Synthesis
The transformation of a nitro group into an amine is a fundamental and enabling reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] This reduction is a key step in the synthesis of a vast array of molecules, including many benzamide-containing active pharmaceutical ingredients (APIs). The resulting aniline derivatives are crucial precursors that undergo subsequent amidation to form the final benzamide structure. The choice of reduction methodology is paramount, as it dictates not only the efficiency of the conversion but also the chemical selectivity in the presence of other sensitive functional groups.[2][3] This guide provides a comprehensive overview of the most prevalent catalytic methods for nitro group reduction, delving into the underlying mechanisms, practical considerations, and detailed protocols to empower researchers in drug development and chemical synthesis.
Mechanistic Overview: Pathways to an Amine
The reduction of a nitroarene to an aniline is a six-electron process that typically proceeds through a series of intermediates.[1][3] Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting undesired side-product formation. The two primary mechanistic routes are the direct hydrogenation pathway and a condensation pathway.
Direct Hydrogenation Pathway: This is the most commonly accepted mechanism for many catalytic systems. It involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is converted to the corresponding aniline.[1][3][4][5] This pathway is prevalent in catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[5]
Condensation Pathway: Under certain conditions, particularly with some metal reductants or at specific pH ranges, intermediates can react with each other, leading to dimeric side products such as azoxy, azo, and hydrazo compounds.[1][4][5] For instance, the nitroso intermediate can react with the aniline product to form an azo compound.[1] Careful control of reaction parameters is essential to favor the direct hydrogenation route and maximize the yield of the desired aniline.
Catalytic Systems for Nitro Group Reduction
The selection of an appropriate catalyst is the most critical decision in designing a nitro group reduction. The ideal catalyst should offer high activity, selectivity, and be cost-effective and reusable.[6]
Palladium-Based Catalysis: The Workhorse of Hydrogenation
Palladium on carbon (Pd/C) is arguably the most widely used and versatile catalyst for the reduction of nitro groups.[7] It is often the method of choice due to its high efficiency and broad functional group tolerance under relatively mild conditions.[7]
Causality of Experimental Choices:
-
Catalyst Loading: Typically, 1-10 mol% of palladium is used. Lower loadings can be effective but may require longer reaction times or higher pressures.
-
Hydrogen Source: Gaseous hydrogen (H₂) is the most common and atom-economical choice.[6] Transfer hydrogenation using donors like formic acid, ammonium formate, or triethylsilane offers a convenient alternative, especially for smaller-scale reactions where handling gaseous hydrogen might be cumbersome.[8][9]
-
Solvent: A variety of protic and aprotic solvents can be employed, with methanol, ethanol, and ethyl acetate being common choices. The solvent should be chosen based on the solubility of the substrate and its inertness to the reaction conditions.
-
Pressure and Temperature: Reactions are often run at atmospheric pressure of H₂ (using a balloon) or at slightly elevated pressures (e.g., 50 psi) in a pressure vessel.[8] Most reductions proceed efficiently at room temperature.
Advantages:
-
High activity and efficiency.
-
Excellent chemoselectivity for the nitro group in the presence of many other functional groups.[10][11]
-
Mild reaction conditions.
-
The catalyst is heterogeneous, allowing for easy removal by filtration and potential for recycling.[8]
Limitations:
-
Palladium catalysts can also reduce other functional groups, such as alkenes, alkynes, and some protecting groups (e.g., benzyl ethers).[7]
-
Aromatic halides can undergo hydrodehalogenation, especially with iodine and bromine substituents.[7]
-
The cost of palladium can be a consideration for large-scale synthesis.
Protocol 1: General Procedure for the Catalytic Hydrogenation of a Nitroarene using Pd/C and H₂
This protocol provides a general method for the reduction of an aromatic nitro compound to the corresponding aniline using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
Nitroarene substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the nitroarene substrate (1.0 eq) and 10% Pd/C (1-5 mol % Pd).
-
Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Inerting the Atmosphere: Seal the flask with a septum and purge the flask with nitrogen or argon to remove air.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an atmosphere of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be further purified by crystallization or chromatography if necessary.
Nickel-Based Catalysis: A Cost-Effective Alternative
Raney Nickel is a widely used nickel-based catalyst for nitro group reductions.[7][12] It is a more economical alternative to precious metal catalysts and is particularly useful when hydrodehalogenation of aromatic halides is a concern.[7]
Causality of Experimental Choices:
-
Catalyst Activity: Raney Nickel is often used as a slurry in water or ethanol. Its activity can vary depending on its preparation and storage.
-
Hydrogen Source: Both gaseous hydrogen and transfer hydrogenation reagents like hydrazine hydrate can be used.[13]
-
Solvent: Protic solvents like ethanol and water are commonly used.[14]
Advantages:
-
Lower cost compared to palladium.[15]
-
Less prone to causing hydrodehalogenation of aromatic chlorides and bromides.[7]
Limitations:
-
Raney Nickel is pyrophoric when dry and must be handled with care.
-
It can be less selective than palladium and may reduce other functional groups.
-
Residual nickel in the final product can be a concern, especially for pharmaceutical applications, and may require specific purification steps.[6]
Protocol 2: Transfer Hydrogenation of a Nitroarene using Raney Nickel and Hydrazine Hydrate
This protocol outlines a method for the reduction of an aromatic nitro compound using Raney Nickel and hydrazine hydrate as the hydrogen donor.
Materials:
-
Nitroarene substrate
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitroarene substrate (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (a small amount, typically a spatula tip, should be sufficient for small-scale reactions).
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (2-5 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the initial exothermic reaction subsides, gently heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: The Raney Nickel on the filter paper should be kept wet with water to prevent it from becoming pyrophoric.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by extraction, crystallization, or chromatography.
Iron-Based Catalysis: A Green and Chemoselective Approach
The use of iron in acidic media is a classical method for nitro group reduction and has seen a resurgence due to its low cost and environmental friendliness.[1][6][7] This method is often highly chemoselective.
Causality of Experimental Choices:
-
Iron Source: Iron powder or iron filings are commonly used.[7]
-
Acidic Medium: Acetic acid or ammonium chloride in an aqueous solvent system are frequently employed.[1][7] The acid activates the iron surface and serves as a proton source.
-
Solvent: A mixture of an organic solvent (like ethanol or THF) and water is often used to facilitate the solubility of both the organic substrate and the inorganic reagents.
Advantages:
-
Very low cost and high abundance of iron.[6]
-
Excellent chemoselectivity, often leaving other reducible functional groups such as aldehydes, ketones, and esters intact.[8][10][11][16]
-
Environmentally benign.
Limitations:
-
The reaction is stoichiometric in iron, leading to the formation of iron salts as byproducts, which can complicate purification.[6]
-
The reaction can sometimes be slower than catalytic hydrogenation methods.
Protocol 3: Reduction of a Nitroarene using Iron and Ammonium Chloride
This protocol describes a chemoselective reduction of an aromatic nitro compound using iron powder and ammonium chloride.
Materials:
-
Nitroarene substrate
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the nitroarene substrate (1.0 eq), iron powder (3-5 eq), and ammonium chloride (1-2 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude aniline. Further purification can be achieved by chromatography or crystallization.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the reduction of various nitroarenes using the discussed catalytic systems.
| Substrate | Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroacetophenone | 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 2 | >95 | [7] |
| 4-Nitrobenzonitrile | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 3 | >95 | [8] |
| 1-Chloro-4-nitrobenzene | Raney Ni | Hydrazine | Ethanol | Reflux | 1 | ~90 | [7] |
| 4-Nitrotoluene | Fe / NH₄Cl | - | Ethanol/Water | Reflux | 4 | >90 | [1] |
| 2-Nitrophenol | Fe / AcOH | - | Water | 100 | 2 | ~95 | [7] |
Visualization of Experimental Workflow and Catalytic Cycle
General Workflow for Catalytic Hydrogenation
Caption: A typical experimental workflow for the catalytic hydrogenation of a nitroarene.
Simplified Catalytic Cycle for Pd-Catalyzed Nitro Group Reduction
Caption: A simplified representation of the catalytic cycle for the reduction of a nitro group on a palladium surface.
Troubleshooting Common Issues
-
Incomplete Reaction:
-
Cause: Inactive catalyst, insufficient hydrogen, or poor stirring.
-
Solution: Use fresh catalyst, ensure a good seal for the hydrogen balloon/vessel, and increase the stirring rate. For transfer hydrogenation, add more hydrogen donor.
-
-
Formation of Side Products (e.g., Azo compounds):
-
Cause: Often occurs when the reaction stalls at the nitroso or hydroxylamine intermediate stage.
-
Solution: Ensure complete reduction by using a sufficient amount of catalyst and hydrogen source. Modifying the solvent or temperature may also help.
-
-
Hydrodehalogenation:
-
Cause: A common side reaction with Pd/C, especially for aryl iodides and bromides.
-
Solution: Switch to a less reactive catalyst like Raney Nickel or use an iron-based reduction method. Additives like amines can sometimes suppress this side reaction.
-
-
Catalyst Poisoning:
-
Cause: Impurities in the substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst.
-
Solution: Purify the starting materials before the reaction.
-
Conclusion
The catalytic reduction of nitro groups is a robust and indispensable tool in the synthesis of benzamides and other valuable molecules. A thorough understanding of the available catalytic systems, their underlying mechanisms, and practical considerations allows the modern chemist to select the optimal conditions for a given substrate, ensuring high yields, excellent chemoselectivity, and operational safety. This guide provides a solid foundation for researchers to confidently and effectively perform this critical transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Holden, H. D., & Brown, T. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3467–3476. [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-17. [Link]
-
Wikipedia. (2023, December 2). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Suleimen, Y., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 10-21. [Link]
-
Macfarlane, R. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(49), 17162–17173. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(9), 1508–1532. [Link]
-
Gunanathan, C., & Milstein, D. (2011). Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation. Angewandte Chemie International Edition, 50(41), 9689-9692. [Link]
-
Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031–3035. [Link]
-
Klyuev, M. V., & Khidekel', M. L. (1980). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 45(15), 2867–2870. [Link]
-
Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 5643. [Link]
- Schreyer, G., & The, S. (1981). U.S. Patent No. 4,287,365. Washington, DC: U.S.
-
Szymańska, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. [Link]
-
Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031-3035. [Link]
-
Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]
-
Ozawa, J. (2014). Catalytic Hydrogenation of Amides. Retrieved from [Link]
-
Szymańska, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. [Link]
-
Gonzalez-de-Castro, A., & Beller, M. (2018). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. European Journal of Organic Chemistry, 2018(48), 6825–6846. [Link]
-
Li, Y., et al. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts, 12(11), 1391. [Link]
- Van Der Schaaf, P. A., & Stauffer, F. (2003). EP Patent No. 0825979B1.
-
Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 75(17), 4334–4334. [Link]
-
Wang, C., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. ACS Sustainable Chemistry & Engineering, 7(18), 15336–15343. [Link]
-
S. K. (2012). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]
-
Wang, C., et al. (2019). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters, 21(19), 7855–7859. [Link]
-
Goliszewska, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1801. [Link]
-
De Luca, L. (2016). A green chemistry perspective on catalytic amide bond formation. Beilstein Journal of Organic Chemistry, 12, 2048–2065. [Link]
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- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
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Application Notes and Protocols: Acylation of 5-amino-2-chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2-chloro-N,N-dimethylbenzamide is a key substituted aniline derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a nucleophilic amino group, an electron-withdrawing chloro group, and a dimethylamide moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. In particular, acylation of the primary amino group is a fundamental transformation that yields N-acyl derivatives with significant potential in medicinal chemistry and materials science. These derivatives are integral to the synthesis of various biologically active compounds, including potent insecticides and pharmaceutical agents.[1][2] This document provides detailed protocols for the N-acylation of this compound using common acylating agents and outlines methods for the characterization of the resulting products.
Mechanistic Insights into N-Acylation
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).
With Acyl Chlorides: The reaction with an acyl chloride is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[3]
With Acid Anhydrides: When using an acid anhydride, the reaction can be carried out in the presence of a base like sodium acetate or pyridine. The base deprotonates the initially formed tetrahedral intermediate, facilitating the elimination of a carboxylate leaving group to form the final amide product.
The electronic properties of the starting material influence the reaction. The amino group is an activating group, increasing the nucleophilicity of the amine. Conversely, the chloro- and dimethylcarbamoyl groups are electron-withdrawing, which can slightly decrease the reactivity of the amino group compared to unsubstituted aniline. However, the amino group's nucleophilicity is generally sufficient for efficient acylation under standard conditions.
Experimental Protocols
These protocols provide a framework for the N-acylation of this compound. Researchers should optimize these conditions based on the specific acylating agent and desired scale.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from a general procedure for the acetylation of anilines and is suitable for producing the N-acetyl derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 198.65 | 1.0 g | 5.03 mmol |
| Acetic Anhydride | 102.09 | 0.6 mL (650 mg) | 6.37 mmol |
| Sodium Acetate | 82.03 | 530 mg | 6.46 mmol |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Water | 18.02 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 5 mL of glacial acetic acid.
-
To this solution, add 0.6 mL of acetic anhydride.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
Add the sodium acetate solution to the reaction mixture and stir vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-(4-chloro-2-(dimethylcarbamoyl)phenyl)acetamide.
Workflow Diagram:
Caption: General workflow for N-acetylation.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol utilizes an acyl chloride for the introduction of a benzoyl group, following a Schotten-Baumann-type reaction condition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 198.65 | 1.0 g | 5.03 mmol |
| Benzoyl Chloride | 140.57 | 0.64 mL (770 mg) | 5.48 mmol |
| Pyridine | 79.10 | 0.45 mL (440 mg) | 5.56 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.45 mL of pyridine to the stirred solution.
-
Add 0.64 mL of benzoyl chloride dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(4-chloro-2-(dimethylcarbamoyl)phenyl)benzamide.
Workflow Diagram:
Caption: General workflow for N-benzoylation.
Characterization of Acylated Products
The successful synthesis of the N-acylated products can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations for N-acetyl-5-amino-2-chloro-N,N-dimethylbenzamide |
| ¹H NMR | Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Amide NH Proton: A singlet in the region of δ 8.0-10.0 ppm. N,N-dimethyl Protons: Two singlets (due to restricted rotation around the C-N amide bond) or a single broad singlet around δ 2.8-3.2 ppm. Acetyl Methyl Protons: A singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the two amide carbonyls. Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm). N,N-dimethyl Carbons: Signals around δ 35-40 ppm. Acetyl Methyl Carbon: A signal around δ 24 ppm. |
| IR (Infrared) Spectroscopy | N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹. C=O Stretch (Amide I): Strong absorption bands around 1650-1690 cm⁻¹ for both amide carbonyls. N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the product. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable. |
Applications in Drug Discovery and Development
N-acylated derivatives of anthranilamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The acylation of this compound provides a route to novel compounds that can be screened for a variety of therapeutic applications. Anthranilamide derivatives have been explored as:
-
Anticancer Agents: Certain N-acyl anthranilamides have shown potent antiproliferative activity against various cancer cell lines.[4]
-
Antiviral Agents: The anthranilamide scaffold is present in molecules that inhibit viral replication, including inhibitors of the hepatitis C virus.[1]
-
Insecticides: The parent compound is a precursor to potent insecticides like chlorantraniliprole, and further acylation can lead to new insecticidal agents.
-
Enzyme Inhibitors: Derivatives of anthranilic acid are known to inhibit various enzymes, and N-acylation can modulate this activity.[1]
The ability to readily introduce a variety of acyl groups onto the this compound core allows for the generation of compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive acylating agent (hydrolyzed). | Monitor the reaction by TLC and extend the reaction time if necessary. Use freshly opened or purified acylating agents. |
| Low Yield | Product loss during workup. Side reactions. | Ensure complete extraction and minimize transfers. Control the reaction temperature carefully, especially during the addition of the acylating agent. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the product by column chromatography. Try different recrystallization solvents or solvent mixtures. |
| Multiple Products Observed by TLC | Di-acylation or side reactions on the aromatic ring. | Use a milder base or control the stoichiometry of the acylating agent more carefully. The primary amino group is significantly more reactive than the aromatic ring towards acylation. |
References
- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google P
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC - NIH. [Link]
-
Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed. [Link]
-
2-Amino-5-chlorobenzamide - the NIST WebBook. [Link]
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
-
Validation of Protein Acetylation by Mass Spectrometry - PMC - NIH. [Link]
- US3357978A - Process for preparing new benzamides - Google P
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. [Link]
-
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide - MDPI. [Link]
-
A conventional new procedure for N-acylation of unprotected amino acids - PubMed. [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. [Link]
-
Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication - PMC - PubMed Central. [Link]
-
Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - NIH. [Link]
-
Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed. [Link]
-
Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides | Request PDF - ResearchGate. [Link]
-
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW - WJPMR. [Link]
-
Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap. [Link]
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Mass spectrometry-based detection of protein acetylation - PMC - NIH. [Link]
-
4 - The Royal Society of Chemistry. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable answers.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic sequence. Key areas to investigate include incomplete reactions at each step, degradation of intermediates, and inefficient purification. A common pathway involves the reduction of a nitro group followed by chlorination and amidation.[1] Incomplete reduction of the nitro precursor, side reactions during chlorination, or incomplete amidation are frequent culprits. It's also crucial to ensure the purity of your starting materials and reagents, as impurities can interfere with the reactions.
Q2: I am observing significant impurity formation, particularly during the chlorination step. How can I minimize this?
The chlorination of an activated aromatic ring, such as an aniline derivative, is prone to side reactions, including the formation of positional isomers and over-chlorinated products.[2] To mitigate this, carefully control the reaction temperature, typically between 30°C and 45°C.[2] The slow, dropwise addition of the chlorinating agent, such as sulfuryl chloride, can also help to control the reaction's exotherm and improve selectivity.[3] Using a suitable inert solvent like dichloromethane or acetonitrile is also recommended.[2][3]
Q3: How can I effectively monitor the progress of my reactions?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Developing a reliable HPLC method early in your process development will allow for accurate determination of reaction completion and impurity profiling.[2]
Q4: What are the best practices for purifying the final product?
Purification of this compound can be achieved through several methods. Recrystallization is a common and effective technique.[1] A typical procedure involves dissolving the crude product in a suitable solvent like dichloromethane at an elevated temperature, followed by cooling to induce crystallization.[1] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at room temperature, while impurities should remain in solution.[1] For highly impure samples, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., petroleum ether and ethyl acetate) can provide excellent separation.[1]
Q5: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are essential. When working with chlorinating agents like sulfuryl chloride or thionyl chloride, always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive and react violently with water. Additionally, some synthetic routes may involve the use of hazardous materials or generate toxic byproducts, so a thorough risk assessment should be conducted before starting any experiment.[4]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your synthesis.
Guide 1: Low Yield in the Nitro Group Reduction Step
A crucial step in many synthetic routes to this compound is the reduction of a nitro group precursor.[1] Low yields at this stage can significantly impact the overall process efficiency.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Inactive Catalyst | Catalytic hydrogenation is a common method for nitro group reduction. The catalyst (e.g., Palladium on carbon, Raney nickel) can lose activity due to improper storage, handling, or poisoning by impurities in the substrate or solvent. | Protocol: Catalyst Activity Check 1. Before use, ensure the catalyst is stored under an inert atmosphere and is not expired.2. To test activity, run a small-scale reaction with a known pure substrate.3. If inactivity is suspected, consider using a fresh batch of catalyst. For Raney nickel, ensure it is properly activated before use. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation). | Protocol: Optimizing Reaction Conditions 1. Monitor the reaction closely using TLC or HPLC.2. If the reaction stalls, consider increasing the temperature or reaction time. For catalytic hydrogenation, increasing the hydrogen pressure can also improve the reaction rate.3. Ensure efficient stirring to maintain good contact between the reactants and the catalyst. |
| Substrate Purity | Impurities in the nitro-compound starting material can interfere with the reduction reaction. | Protocol: Starting Material Purification 1. Analyze the purity of the starting material by NMR or HPLC.2. If significant impurities are present, purify the starting material by recrystallization or column chromatography before proceeding with the reduction. |
Guide 2: Formation of Positional Isomers during Chlorination
The chlorination of the aromatic ring is a critical step that can lead to the formation of undesired positional isomers, complicating purification and reducing the yield of the target compound.
Workflow for Minimizing Isomer Formation:
Caption: Workflow for selective chlorination.
Detailed Protocol for Selective Chlorination:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the 2-amino-N,N-dimethylbenzamide derivative in an inert solvent such as dichloromethane.[2]
-
Temperature Control: Cool the reaction mixture to the desired temperature, typically between 30°C and 45°C, using a water or ice bath.[2]
-
Reagent Addition: Dissolve the chlorinating agent (e.g., sulfuryl chloride) in the same inert solvent and add it to the dropping funnel. Add the chlorinating agent dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains within the desired range.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully quench the reaction with water or a saturated sodium bicarbonate solution. Adjust the pH to be basic (pH 10-12) with a 10% NaOH solution.[3] Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.
Guide 3: Inefficient Amidation and Product Isolation
The final amidation step to form the N,N-dimethylbenzamide can sometimes be sluggish, and subsequent isolation of the product can be challenging, leading to reduced yields.
Troubleshooting Inefficient Amidation:
Caption: Troubleshooting amidation and isolation.
Optimized Protocol for Amidation and Isolation:
-
Amidation: Instead of using methylamine gas, which can be difficult to handle and requires low temperatures, consider using a commercially available aqueous solution of methylamine.[1] The reaction can be carried out in a suitable alcohol solvent at a temperature between 20-60°C.[5] The molar ratio of the ester starting material to methylamine is typically in the range of 1:1 to 1:1.5.[5]
-
Isolation by Salt Formation: After the chlorination step, instead of a direct extraction, consider an acid-base workup to improve separation and purity.[2]
-
After the chlorination reaction is complete, add water to the reaction mixture.
-
Add a suitable acid, such as hydrochloric acid, to form the hydrochloride salt of the product. This will move the desired product into the aqueous layer, while non-basic impurities remain in the organic layer.[2]
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and neutralize with a suitable base, such as sodium hydroxide, to precipitate the free amine product.[2]
-
The precipitated product can then be isolated by filtration and further purified by recrystallization.[2]
-
III. References
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents. Retrieved January 23, 2026, from
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Benzamide Synthesis
Welcome to the technical support resource for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered in the laboratory. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing benzamides?
A1: The three most prevalent methods are:
-
From Acyl Chlorides (e.g., Schotten-Baumann Reaction): This involves the reaction of a primary or secondary amine with an acyl chloride, like benzoyl chloride. It is a robust and widely used method, often performed with a base to neutralize the HCl byproduct.[1]
-
From Carboxylic Acids via Activation: This is a two-step approach where the carboxylic acid (e.g., benzoic acid) is first converted into a more reactive species. This can be an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
-
From Carboxylic Acids via Direct Coupling: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly facilitate the amide bond formation between a carboxylic acid and an amine without isolating an acyl chloride intermediate.[1]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: The reaction between an amine and benzoyl chloride generates hydrochloric acid (HCl) as a byproduct. Amines are basic and will react with this acid to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction.[3] An added base, such as aqueous sodium hydroxide or pyridine, is crucial to neutralize the HCl as it forms, ensuring a continuous supply of the free, nucleophilic amine for the reaction to proceed to completion.[1]
Q3: My reaction yields an oil instead of the expected solid benzamide. What should I do?
A3: The formation of an oil can be due to the presence of impurities that depress the melting point or because the product itself has a low melting point.[3] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by "seeding" with a tiny crystal of pure benzamide if available. If crystallization does not occur, the oil should be isolated by extraction, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. Then, attempt recrystallization from a different solvent system, such as an ethanol/water mixture.[2][3]
Troubleshooting Guide for Low Benzamide Yield
Low yield is the most common failure point in benzamide synthesis. The following guide is structured to help you diagnose the root cause systematically.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low yield.
Caption: Systematic workflow for troubleshooting low benzamide yield.
Issue 1: Low or No Product Formation
This is often traced back to the reactivity of the starting materials or fundamental reaction conditions.
| Possible Cause | Causality & Explanation | Diagnostic & Solution Strategy |
| Hydrolysis of Acyl Chloride | Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid.[1] Benzoic acid is unreactive toward the amine under these conditions, thus consuming the starting material. | Diagnosis: Use TLC or LC-MS to check for a significant benzoic acid spot/peak in the crude mixture.[4][5] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity benzoyl chloride. Perform the reaction under an inert atmosphere (N₂ or Ar) if particularly sensitive.[1][5] |
| Inactive Amine | The amine nucleophile can be rendered inactive if it is protonated by the HCl byproduct.[3] This is the primary reason for reaction failure in the absence of a suitable base. | Diagnosis: Monitor the pH of the reaction mixture; it should remain basic. Solution: Ensure at least one equivalent of a base (e.g., 10% NaOH for Schotten-Baumann, or a non-nucleophilic organic base like pyridine or DIPEA for anhydrous reactions) is present to neutralize the acid as it forms.[1][3] |
| Ineffective Carboxylic Acid Activation | When starting from benzoic acid, the conversion to a reactive intermediate (e.g., O-acylisourea with EDC/DCC) may be inefficient, often due to moisture.[1] | Diagnosis: Monitor the disappearance of benzoic acid by TLC/LC-MS. If it remains after an adequate time, activation has failed. Solution: Use fresh, high-quality coupling reagents (e.g., EDC, HATU) and ensure strictly anhydrous conditions.[1] |
| Insufficient Mixing | In biphasic systems like the traditional Schotten-Baumann reaction, poor mixing prevents the benzoyl chloride (in the organic phase) from interacting with the amine and the base (in the aqueous phase). | Diagnosis: Visual inspection. If the two layers are not forming a vigorous emulsion, mixing is insufficient. Solution: Use a high-speed overhead stirrer or a magnetic stir bar capable of vigorous agitation to ensure a large interfacial area between the phases.[1][3] |
Issue 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways are occurring.
Common Side Products and Mitigation
| Side Product | Formation Pathway | Mitigation Strategy |
| Benzoic Acid | Hydrolysis of unreacted benzoyl chloride during workup or hydrolysis of the activated carboxylic acid intermediate.[2][5] | Ensure anhydrous reaction conditions. During aqueous workup, use a mild base wash (e.g., saturated NaHCO₃) to remove it.[5][6] |
| N-Acylurea or Dicyclohexylurea (DCU) | With carbodiimide coupling agents (DCC/EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea. DCU is the byproduct of DCC.[3] | Add 1-hydroxybenzotriazole (HOBt) to the reaction. HOBt traps the O-acylisourea to form a more stable activated ester, suppressing the rearrangement.[3] For DCU, which is insoluble, filter the reaction mixture before workup. Using water-soluble EDC allows the urea byproduct to be removed with an aqueous wash.[1][3] |
| N-Benzoylbenzamide (Diacylation) | If the newly formed benzamide is deprotonated by a strong base, it can act as a nucleophile and react with another molecule of benzoyl chloride.[2] | Avoid using a large excess of benzoyl chloride. Add the benzoyl chloride slowly and controllably to the amine solution to prevent its concentration from becoming too high.[2] |
Reaction Mechanism: Schotten-Baumann Synthesis
This diagram illustrates the desired reaction and a key side reaction.
Caption: Key pathways in the Schotten-Baumann reaction.
Issue 3: Product Loss During Purification
Even with a high reaction conversion, the final isolated yield can be low due to suboptimal purification strategies.
Cause: Inefficient Recrystallization
Explanation: Recrystallization is the most common method for purifying crude benzamide.[2] The primary cause of low yield here is using an excessive volume of the recrystallization solvent. The goal is to dissolve the crude product in the minimum amount of hot solvent, such that the solution is saturated. If too much solvent is used, a significant amount of product will remain dissolved even after cooling, and will be lost in the mother liquor.[1]
Solution Protocol:
-
Place the crude benzamide in an Erlenmeyer flask.
-
Choose a suitable solvent (hot water is often effective for benzamide).[2]
-
Add a small portion of the solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Do not add more.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture to remove it.[2]
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) leads to the formation of small, often impure, crystals.
-
Once at room temperature, cool the flask in an ice bath to maximize the precipitation of the product.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann)
This protocol is adapted from standard laboratory procedures.[1][7][8][9]
-
In a conical flask, prepare a dilute solution of aqueous ammonia (e.g., 5 mL of 25% ammonia solution). Cool the flask in an ice bath.[8][9]
-
Slowly, and in small portions, add benzoyl chloride (e.g., 2 mL) to the cold ammonia solution with continuous and vigorous shaking or stirring.[7][8] The reaction is exothermic; maintain the temperature near 0-5°C to minimize side reactions.[7]
-
A white precipitate of crude benzamide will form.[8]
-
After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15 minutes to ensure the reaction goes to completion.[7][8]
-
Collect the precipitated crude benzamide by vacuum filtration.
-
Wash the solid on the filter paper with ample cold water to remove ammonium chloride and any unreacted ammonia.[1]
-
Purify the crude product by recrystallizing from hot water as described in the section above.[2] Dry the purified crystals before weighing.
Protocol 2: Synthesis from Benzoic Acid via an Amide Coupling Agent (EDC)
This protocol uses a modern, water-soluble carbodiimide for direct coupling.[1]
-
In a round-bottom flask, dissolve benzoic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Slowly add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Reaction Mechanism: EDC/HOBt Amide Coupling
This diagram shows the activation and coupling steps.
Caption: EDC/HOBt coupling mechanism and side reaction suppression.
References
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]
-
Wu, X., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
-
Vibzz Lab. (2020). Benzamide - Organic synthesis. YouTube. Available at: [Link]
-
Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]
- Google Patents. (2016). CN105541656A - Preparation method of benzamide.
-
askIITians. (2025). How is benzamide obtained from benzoic acid?. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Available at: [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globalconference.info [globalconference.info]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification Challenges of Chlorinated Benzamide Intermediates
Welcome to the Technical Support Center for the purification of chlorinated benzamide intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of molecules. Chlorinated benzamides are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. However, their purification is often complicated by the presence of closely related impurities, such as positional isomers and hydrolysis byproducts.
This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges effectively. We will explore the "why" behind each step, ensuring a robust understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of chlorinated benzamide intermediates.
Q1: What are the most common types of impurities I should expect when working with chlorinated benzamides?
A1: Impurities in chlorinated benzamide syntheses typically fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials such as the parent benzamide, the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), and any preceding reagents like thionyl chloride used to make an acyl chloride intermediate.[1][2]
-
Byproducts of the Chlorination Reaction: The most challenging impurities are often positional isomers (e.g., 2-chloro-, 3-chloro-, and 4-chlorobenzamide) and over-chlorinated species (e.g., dichlorobenzamides).[3] The formation of these is dictated by the directing effects of the amide group and the reaction conditions.
-
Degradation Products: Chlorinated benzamides can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous work-up, leading to the formation of the corresponding chlorinated benzoic acids.[4][5]
Q2: I have a mixture of chlorinated benzamide isomers. What is the best general strategy for their separation?
A2: Separating positional isomers of chlorinated benzamides is a significant challenge due to their similar physical properties.[6] There is no single best strategy, but a combination of techniques is often required:
-
Fractional Crystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires careful screening of solvents.
-
Column Chromatography: This is the most common and generally effective method. High-performance liquid chromatography (HPLC) is excellent for analytical assessment and can be scaled to preparative HPLC for purification.[7] For bench-scale purification, flash chromatography on silica gel is standard, though it may require careful optimization of the mobile phase to achieve separation.[8]
-
Selective Adsorption: In some industrial applications, specialized adsorbents can be used to selectively retain one isomer over others.[9]
Q3: Which analytical techniques are essential for assessing the purity of my chlorinated benzamide intermediate?
A3: A multi-technique approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related impurities like isomers. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of your desired product and identifying and quantifying impurities with distinct signals.[11][12]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile. It is also crucial for developing a solvent system for column chromatography.[13]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and impurities, aiding in their identification.[14]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Section 2.1: Crystallization Challenges
Q: My chlorinated benzamide is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of solid crystals. This is common with moderately polar compounds like chlorinated benzamides, especially if the solution is cooled too quickly or is too concentrated.[15] The oil often solidifies into an amorphous mass, trapping impurities.
Causality: The primary cause is that the solubility of your compound decreases so rapidly upon cooling that the solution becomes supersaturated to a point where liquid-liquid phase separation (oiling out) is kinetically favored over the more ordered process of crystallization.
Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount more of the hot solvent until the oil redissolves completely.
-
Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered. Slow cooling gives the molecules time to orient themselves into a crystal lattice.[3]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try the following:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to act as a template for crystal growth.
-
-
Solvent System Modification: If slow cooling still results in oiling, your solvent system may be suboptimal.
-
Use a solvent in which your compound is less soluble.
-
For mixed solvent systems (e.g., ethanol/water), try adding the anti-solvent (water) more slowly at a slightly elevated temperature, just below the point of persistent cloudiness.
-
Section 2.2: Chromatographic Separation Issues
Q: I'm running a silica gel column to separate ortho- and para-chlorobenzamide isomers, but they are co-eluting. How can I improve the separation?
A: The co-elution of positional isomers is a classic chromatography problem. The small differences in polarity between, for example, an ortho- and a para-substituted benzamide, make separation difficult on standard silica gel with common solvent systems like ethyl acetate/hexanes.
Causality: Silica gel separates compounds based on polarity, primarily through hydrogen bonding and dipole-dipole interactions. Positional isomers often have very similar polarities, leading to similar retention times (Rf values). The key is to find a mobile phase that amplifies the subtle differences in their interaction with the stationary phase.
Troubleshooting Protocol:
-
Optimize the Mobile Phase with TLC:
-
Reduce Polarity: A less polar mobile phase will increase the retention of both isomers, potentially improving separation. Aim for an Rf value of ~0.2-0.3 for the lower-spotting isomer.
-
Use a Different Solvent System: Sometimes, changing the nature of the polar solvent can have a dramatic effect. For example, if you are using ethyl acetate/hexanes, try a system with dichloromethane/methanol or acetone/hexanes. The different hydrogen bonding and dipole characteristics of these solvents can alter their interaction with your isomers.
-
-
Improve Column Technique:
-
Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to band broadening. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[16]
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve resolution.
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the mobile and stationary phases.
-
-
Consider a Different Stationary Phase: If silica gel fails, consider other options:
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like water/acetonitrile) separates compounds based on hydrophobicity. The subtle differences in the lipophilicity of the isomers might be better exploited with this technique.
-
Alumina: Alumina has different selectivity compared to silica and can sometimes provide better separation for certain classes of compounds.
-
Section 2.3: Work-up and Extraction Problems
Q: I performed an acid-base extraction to remove the corresponding chlorinated benzoic acid impurity, but my final product is still showing the acid impurity by NMR. What went wrong?
A: This is a common issue and usually points to an incomplete extraction, often due to pH issues or insufficient mixing.
Causality: Acid-base extraction relies on converting the acidic impurity (the chlorinated benzoic acid) into its water-soluble carboxylate salt with a base (like sodium bicarbonate), which then partitions into the aqueous layer.[17] If the pH of the aqueous layer is not sufficiently basic, or if the two phases are not mixed thoroughly, a significant amount of the acidic impurity can remain in the organic layer.
Self-Validating Acid-Base Extraction Protocol:
-
Dissolve the Crude Product: Dissolve your crude chlorinated benzamide in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
First Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Vigorous Mixing & Venting: Stopper the funnel, invert it, and vent to release any CO₂ pressure that may have formed. Shake vigorously for at least 30-60 seconds to ensure intimate mixing of the two phases. Vent frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
pH Verification (Self-Validation Step): Before proceeding, use a pH strip to test the aqueous layer you just removed. It should be basic (pH > 8). If it is not, it means you did not use enough bicarbonate to neutralize all the acid, and you must repeat the wash.
-
Repeat the Wash: Perform a second wash with fresh sodium bicarbonate solution. Again, check the pH of the aqueous layer after separation.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes most of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Part 3: Analytical and Characterization Support
Q: How can I use TLC to quickly assess my chlorination reaction and guide purification?
A: TLC is a powerful tool for this. Spot your crude reaction mixture on a TLC plate alongside your starting benzamide.
-
Visualization: Chlorinated benzamides are often UV-active due to the aromatic ring.[13] You can visualize them under a UV lamp (254 nm). Staining with an oxidizing agent like potassium permanganate can also be effective if other functional groups are present.
-
Interpretation:
-
A new spot with a slightly higher Rf than your starting material is likely your desired mono-chlorinated product (chlorine is deactivating but increases molecular weight, the net effect on Rf can vary but is often a slight increase).
-
Multiple new spots suggest the formation of isomers or over-chlorinated products.
-
A persistent spot with the same Rf as your starting material indicates an incomplete reaction.
-
Part 4: Data and Diagrams
Data Tables
Table 1: Common Solvent Systems for Recrystallization of Chlorinated Benzamides
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A good starting point. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a little ethanol to clarify.[18] |
| Acetone/Hexanes | Medium | Useful for moderately polar compounds. Dissolve in a minimum of hot acetone and add hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | Low-Medium | Good for less polar chlorinated benzamides. |
| Toluene | Low | Can be effective for compounds that are poorly soluble in alcohols or acetone. |
Table 2: Typical ¹H NMR Chemical Shifts for a Dichlorobenzamide (Illustrative Example: 2,4-Dichlorobenzamide)
| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Aromatic H (C6) | ~ 7.4 | d |
| Aromatic H (C5) | ~ 7.3 | dd |
| Aromatic H (C3) | ~ 7.5 | d |
| Amide -NH₂ | ~ 5.8 - 6.2 | br s (2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is illustrative and based on typical values and data from resources like SpectraBase.[9][11]
Visualizations
Caption: General workflow for the purification of chlorinated benzamide intermediates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 3. Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. dioxin20xx.org [dioxin20xx.org]
- 7. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
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- 10. scs.illinois.edu [scs.illinois.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epa.gov [epa.gov]
- 15. US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents [patents.google.com]
- 16. chemistryviews.org [chemistryviews.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reagents & Solvents [chem.rochester.edu]
How to remove impurities from 5-amino-2-chloro-N,N-dimethylbenzamide crude product
Welcome to the technical support center for the purification of 5-amino-2-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate and require robust, field-tested methods for its purification. As a key precursor in the synthesis of novel insecticides like chlorantraniliprole, achieving high purity is critical for downstream success.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification of this crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Based on common preparation methods, which often involve the chlorination of an aminobenzamide precursor, you can anticipate several classes of impurities.[3][4]
-
Unreacted Starting Materials: The most common impurity is often the unchlorinated precursor, 2-amino-N,N-dimethylbenzamide or a related intermediate.
-
Isomeric Impurities: Chlorination of the aromatic ring can sometimes lead to the formation of regioisomers, where the chlorine atom is at a different position.
-
Over-chlorinated Byproducts: Dichlorinated or even trichlorinated benzamides can form if the reaction conditions are not strictly controlled.
-
Hydrolysis Products: If the reaction is worked up under harsh acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid (5-amino-2-chlorobenzoic acid).
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetonitrile, toluene, dichloromethane) and excess reagents may be present.[3]
A thorough analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the specific impurities in your crude material before selecting a purification strategy.[5]
Q2: I have a solid crude product. What is the first and simplest purification method I should attempt?
A2: For solid organic compounds, recrystallization is almost always the most efficient and scalable first-line purification technique.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the impurities remain soluble even at low temperatures.
Before committing your entire batch, perform a small-scale solvent screen to identify the optimal solvent or solvent system. See our detailed guide on Recrystallization for a step-by-step protocol.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a supersaturated solution or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slow Down the Cooling Rate: Rapid cooling favors oil formation. Let the solution cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
Q4: How do I choose between normal-phase and reversed-phase column chromatography for this compound?
A4: The choice depends on the polarity of your target compound and its impurities. This compound is a moderately polar compound with a basic amino group.
-
Normal-Phase (Silica Gel): This is a good starting point. However, the basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing. To mitigate this, you must add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.5-1% in a hexane/ethyl acetate system).[9] Alternatively, using an amino-functionalized silica column can provide excellent results without a basic modifier.[9]
-
Reversed-Phase (C18): This is an excellent alternative, especially for polar impurities. Since the compound is a base, its retention will be highly dependent on the pH of the mobile phase.[9] At a neutral or slightly basic pH, the amine is in its free-base form, making it more hydrophobic and more retentive on the C18 column. Using a mobile phase like acetonitrile/water with a buffer or a small amount of a modifier like TEA is recommended.[9][10]
The decision tree below can help guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. An ideal solvent will dissolve the target compound at its boiling point but not at room temperature.[8]
Experimental Protocol: Solvent Screening & Recrystallization
-
Solvent Screening:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL. Observe solubility. An ideal solvent will not dissolve the solid at this stage.
-
Heat the tubes that showed poor solubility in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure crystals.
-
| Solvent | Polarity | Boiling Point (°C) | Typical Suitability for Benzamides |
| Water | High | 100 | Poor, unless mixed with a co-solvent. |
| Ethanol | High | 78 | Good; often used in a mixture with water. |
| Isopropanol | Medium | 82 | Good; a common choice for benzamides. |
| Acetonitrile | Medium | 82 | Very good; often gives high-quality crystals.[6] |
| Ethyl Acetate | Medium | 77 | Good; often used in a mixture with hexane. |
| Toluene | Low | 111 | Potentially good, but higher boiling point. |
| Hexane/Heptane | Low | 69 / 98 | Poor; typically used as an anti-solvent. |
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[1]
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Guide 2: Purification by Acid-Base Liquid-Liquid Extraction (LLE)
This technique leverages the basicity of the amino group to separate the target compound from neutral or acidic impurities.[11][12] The amine is protonated with acid to become a water-soluble salt, while neutral impurities remain in the organic phase.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolve Crude Product: Dissolve the crude material in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it one to three times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the pH is strongly basic (pH > 10). The product will precipitate or form an oil as the free base.
-
Re-extract Product: Extract the basified aqueous solution three times with fresh organic solvent (e.g., DCM). The purified product will now be in the organic layer.
-
Wash and Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Guide 3: Troubleshooting Column Chromatography
Even with the right system, problems can arise. Here’s how to troubleshoot common issues.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Strong interaction between the basic amine and acidic silica.[9]- Column overloading. | - Add a basic modifier: Add 0.5-1% triethylamine (TEA) or 1% ammonia in methanol to the mobile phase.- Use a different stationary phase: Switch to an amino-functionalized or alumina column.- Reduce sample load: Load less material onto the column. |
| Poor Separation | - Incorrect mobile phase polarity.- Compounds are co-eluting. | - Optimize the mobile phase: Run analytical TLCs with different solvent ratios to find the optimal eluent.- Use a gradient: Start with a low polarity mobile phase and gradually increase the polarity to improve separation between closely eluting spots.- Switch chromatography mode: If normal-phase fails, try reversed-phase. |
| Product Not Eluting | - Mobile phase is not polar enough.- Product is irreversibly adsorbed onto the silica. | - Increase mobile phase polarity: Gradually add a more polar solvent (e.g., methanol) to your eluent.- For stuck basic compounds, flushing the column with a mobile phase containing 5-10% ammonia in methanol can be effective. |
| Low Recovery | - Product streaked throughout many fractions.- Product is partially insoluble in the mobile phase. | - Ensure proper loading: Dissolve the sample in a minimum amount of solvent and load it onto the column in a tight band.- Check solubility: Ensure your compound is fully soluble in the mobile phase. If not, a different eluent system is required. |
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. (2023). Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. (2021). Available at: [Link]
-
Liquid–liquid extraction. Wikipedia. Available at: [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. (2020). Available at: [Link]
-
Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. PubMed. (2014). Available at: [Link]
-
Liquid-Liquid Extraction. Chemistry LibreTexts. (2021). Available at: [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. (2023). Available at: [Link]
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. Available at: [Link]
-
EXPERIMENT 1. Haflong Government College. Available at: [Link]
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial Scale Synthesis of 5-Amino-2-chloro-N,N-dimethylbenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide on an industrial scale. It offers a comprehensive overview of a robust synthetic route, detailed troubleshooting guides, and frequently asked questions to address challenges encountered during process scale-up.
I. Synthetic Pathway Overview
The most common and industrially viable route for the synthesis of this compound commences with 2-chloro-5-nitrobenzoic acid. This multi-step process is designed for efficiency, scalability, and control over product purity. The key transformations are outlined below.
Caption: Synthetic route for this compound.
II. Troubleshooting Guide
Scaling up chemical syntheses often presents unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-chloro-5-nitrobenzoyl chloride | - Incomplete reaction due to insufficient chlorinating agent or reaction time.- Degradation of the product due to excessive heat or moisture. | - Use a slight excess (1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride.- Ensure the reaction goes to completion by monitoring with TLC or IR spectroscopy.- Use anhydrous solvents and maintain a dry atmosphere (e.g., nitrogen blanket).- Reflux gently to avoid thermal decomposition. |
| Step 2: Formation of impurities during amidation | - Reaction of the acyl chloride with water to form the corresponding carboxylic acid.- Over-reaction with dimethylamine leading to byproducts. | - Ensure all reagents and solvents are anhydrous.- Perform the reaction at low temperatures (0-5 °C) to control the exothermic reaction.- Add the acyl chloride dropwise to the dimethylamine solution to maintain a molar excess of the amine. |
| Step 3: Incomplete reduction of the nitro group | - Inactive catalyst (for catalytic hydrogenation).- Insufficient reducing agent or acid (for metal-based reductions).- Poor mass transfer in a heterogeneous reaction mixture. | - Use a fresh, high-quality catalyst. Ensure proper handling to avoid deactivation.- Increase the catalyst loading or hydrogen pressure.- For metal-based reductions, ensure a sufficient excess of the metal and acid.- Vigorous stirring is crucial to ensure good contact between the substrate and the catalyst/reducing agent. |
| Step 3: Formation of hydrodehalogenated impurity | - Over-reduction during catalytic hydrogenation, leading to the loss of the chlorine atom. | - Use a selective catalyst such as palladium on carbon (Pd/C) with a modifier like quinoline or pyridine to suppress dehalogenation.[1]- Carefully monitor the reaction progress and stop it once the starting material is consumed.- Consider alternative reduction methods like iron in acidic media, which are less prone to cause dehalogenation.[2] |
| Final Product: Off-color or low purity after isolation | - Presence of colored impurities from the nitro-intermediate or byproducts from the reduction step.- Inefficient purification. | - Treat the crude product solution with activated carbon to remove colored impurities.[3]- Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.[4]- For very persistent impurities, column chromatography may be necessary on a smaller scale, though it is less ideal for large-scale industrial production.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for the reduction of the nitro group in 2-chloro-N,N-dimethyl-5-nitrobenzamide on a large scale?
For industrial-scale production, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is often preferred due to its high efficiency, cleaner reaction profile, and easier product isolation.[2] However, a significant challenge with this method is the potential for hydrodehalogenation, where the chlorine atom is also reduced.[1] To mitigate this, careful control of reaction conditions (temperature, pressure) and the use of a poisoned or selective catalyst are crucial.
An alternative and often more cost-effective method for large-scale synthesis is the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid.[5] This method is generally less prone to causing dehalogenation.[2]
Q2: The amidation of 2-chloro-5-nitrobenzoyl chloride is highly exothermic. How can this be safely managed on an industrial scale?
Managing the exotherm of the amidation reaction is critical for safety and to prevent the formation of byproducts. On an industrial scale, this is typically achieved through:
-
Slow addition: The acyl chloride is added slowly and in a controlled manner to the dimethylamine solution.
-
Effective cooling: The reaction vessel must have an efficient cooling system, such as a jacketed reactor with a circulating coolant, to dissipate the heat generated.
-
Dilution: Performing the reaction in a suitable solvent helps to moderate the temperature increase.
-
Monitoring: Continuous temperature monitoring is essential to ensure the reaction remains within a safe operating range.
Q3: What are the most common impurities to watch for in the final product?
The most common impurities include:
-
Unreacted 2-chloro-N,N-dimethyl-5-nitrobenzamide: This can be detected by HPLC and indicates an incomplete reduction.
-
5-amino-N,N-dimethylbenzamide: The hydrodehalogenated byproduct, which can be difficult to separate due to its similar polarity to the desired product.
-
Oxidized byproducts: The amino group is susceptible to oxidation, which can lead to colored impurities.
Regular in-process monitoring by HPLC is recommended to track the formation of these impurities and adjust reaction conditions accordingly.
Q4: What is a suitable solvent system for the recrystallization of this compound?
Aromatic amines can often be purified by recrystallization. The choice of solvent is critical for obtaining high purity and yield. A good starting point is to use a binary solvent system, such as:
-
Ethanol and water
-
Isopropanol and water
-
Ethyl acetate and hexanes[4]
The crude product is dissolved in the minimum amount of the hot solvent in which it is more soluble, and then the anti-solvent is slowly added until turbidity is observed. Cooling the mixture then allows for the crystallization of the pure product.
IV. Experimental Protocol: A Scalable Synthesis
This protocol outlines a laboratory-scale synthesis that is amenable to industrial scale-up.
Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride
-
To a stirred solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC/IR analysis.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide
-
Prepare a solution of dimethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM) in a reactor equipped with efficient cooling.
-
Cool the dimethylamine solution to 0-5 °C.
-
Slowly add a solution of the crude 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled dimethylamine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-chloro-N,N-dimethyl-5-nitrobenzamide.
Step 3: Synthesis of this compound
-
Charge a hydrogenation reactor with 2-chloro-N,N-dimethyl-5-nitrobenzamide (1.0 eq), a suitable solvent such as ethanol, and 5% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture gently (e.g., 40-50 °C) and stir vigorously until hydrogen uptake ceases.
-
Monitor the reaction by HPLC to ensure complete conversion of the starting material and to minimize hydrodehalogenation.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. Troubleshooting Workflow: Low Yield in Nitro Reduction
Caption: A workflow for troubleshooting low yields in the nitro reduction step.
VI. References
-
CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (URL not available)
-
CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (URL not available)
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]
-
Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (URL not available)
-
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. [Link]
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL not available)
-
Nitro Reduction - Common Conditions. (URL not available)
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. [Link]
-
(PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]
-
Spotlight 346. (URL not available)
-
Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL not available)
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents.
-
N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide - NIH. [Link]
-
amide synthesis : r/OrganicChemistry - Reddit. [Link]
-
US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents.
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
Crystallization Solvents.pdf. (URL not available)
-
CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
-
24.6: Nitro Compounds - Chemistry LibreTexts. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples - ResearchGate. [Link]_
-
(PDF) 2-Hydroxy-5-nitrobenzamide - ResearchGate. [Link]
-
2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
-
Solved Show the reaction mechanism for the second part of | Chegg.com. [Link]
Sources
- 1. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. thieme-connect.com [thieme-connect.com]
Navigating Benzamide Synthesis: A Technical Support Guide for Optimal Solvent Systems and Purification
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis and purification of benzamide and its derivatives. As Senior Application Scientists, we offer field-proven insights to enhance the efficiency, yield, and purity of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during benzamide synthesis, providing explanations grounded in chemical principles.
Q1: What are the most prevalent methods for synthesizing benzamide in a laboratory setting?
A1: The most common laboratory-scale methods for benzamide synthesis include the Schotten-Baumann reaction, coupling agent-mediated synthesis (e.g., using dicyclohexylcarbodiimide - DCC), and the direct amidation of benzoic acid.[1] The choice of method often depends on the starting materials' availability, the scale of the reaction, and the sensitivity of the substrates.
Q2: Why is my Schotten-Baumann reaction yield consistently low?
A2: Low yields in the Schotten-Baumann reaction are frequently due to two main factors: the hydrolysis of benzoyl chloride and the protonation of the amine.[1][2] Benzoyl chloride readily reacts with water to form unreactive benzoic acid.[2][3] The reaction also produces hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic.[1][4] To mitigate these issues, using a base like aqueous sodium hydroxide or pyridine is crucial to neutralize the HCl.[1][5] Additionally, ensuring anhydrous conditions and controlled temperature can minimize the hydrolysis of benzoyl chloride.[2]
Q3: An oil has formed during my reaction instead of a solid precipitate. What should I do?
A3: The formation of an oil can be attributed to the presence of impurities or a low-melting eutectic mixture.[1] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide.[1] If these methods are unsuccessful, it is recommended to extract the oil into an organic solvent, wash it with water and brine, dry the organic layer, and then concentrate it. The resulting crude product can then be purified by recrystallization.[1]
Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?
A4: Dicyclohexylurea (DCU) is a common byproduct in DCC coupling reactions and is notoriously insoluble in many common solvents. A significant portion of DCU can be removed by simple filtration of the reaction mixture.[1] The choice of solvent can also aid in its removal; for instance, DCU is sparingly soluble in acetonitrile.[1] After the reaction, concentrating the mixture and redissolving it in a solvent like diethyl ether or a mixture of dichloromethane (DCM) and hexanes, followed by cooling, can precipitate the DCU for removal by filtration.[1]
Q5: What is the purpose of adding 1-Hydroxybenzotriazole (HOBt) to a DCC coupling reaction?
A5: The addition of HOBt to a DCC coupling reaction serves two primary purposes: it accelerates the reaction and suppresses racemization, which is particularly critical when working with chiral molecules like amino acids.[1] HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less susceptible to racemization and reacts more efficiently with the amine.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during benzamide synthesis and purification.
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Hydrolysis of benzoyl chloride: Benzoyl chloride has reacted with water instead of the amine.[1][2] 2. Protonation of the amine: The amine has been rendered non-nucleophilic by the HCl byproduct.[1] 3. Insufficient mixing: In a biphasic system, the reactants are not in adequate contact.[1] | 1. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[2] 2. Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl.[1] 3. Vigorously stir the reaction mixture. |
| Product loss during workup | Inefficient extraction or recrystallization: A significant portion of the product is lost during the purification steps.[2][6] | Optimize the extraction and recrystallization procedures. For instance, avoid using an excessive amount of solvent during recrystallization to prevent the product from remaining in the mother liquor.[6] Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[2] |
| Incomplete reaction | Insufficient reaction time or inadequate temperature: The reaction has not proceeded to completion.[2] | Increase the reaction time or gently warm the reaction mixture after the initial exothermic phase has subsided.[2] Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
Impure Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of benzoic acid | Hydrolysis of benzoyl chloride or benzamide: Unreacted benzoyl chloride or the benzamide product has hydrolyzed.[7] | During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities like benzoic acid.[8] |
| Formation of N-benzoylbenzamide (diacylated product) | Over-acylation of the product: The newly formed benzamide has reacted with another molecule of benzoyl chloride.[2] This is more likely with a large excess of benzoyl chloride or high reaction temperatures.[2] | Add the benzoyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent.[7] It is also beneficial to maintain a lower reaction temperature.[2] |
| Product is an oil instead of a solid | Presence of significant impurities or incomplete reaction: The product is not pure enough to crystallize, or there is an excess of solvent.[7] | Attempt to purify a small sample by recrystallization to see if a solid can be obtained. If the product is highly soluble in the reaction solvent, consider removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system.[7] |
| Product is contaminated with DCU | Co-precipitation of DCU: The dicyclohexylurea byproduct is sparingly soluble and precipitates with the product.[1] | Filter the reaction mixture before the workup to remove the bulk of the DCU.[1] Further purification can be achieved by recrystallization from a suitable solvent. |
| Colored impurities present | Formation of colored byproducts | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[7] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] |
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for key experiments and a visual representation of the general workflow.
Benzamide Synthesis and Purification Workflow
Caption: A generalized workflow for benzamide synthesis and purification.
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a typical Schotten-Baumann reaction for the synthesis of benzamide.
-
In a conical flask, prepare a solution of aqueous ammonia.[7]
-
Cool the flask in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled ammonia solution with vigorous stirring. A white precipitate of crude benzamide will form.[7][9]
-
Continue stirring for approximately 15-20 minutes after the addition is complete to ensure the reaction goes to completion.[3]
-
Collect the crude benzamide by vacuum filtration and wash it with cold water.
-
Purify the crude benzamide by recrystallization from hot water.[7] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtering.[7]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them thoroughly.[7]
Protocol 2: Synthesis of Benzamide from Benzoic Acid via a Coupling Agent (DCC)
This protocol outlines the synthesis of benzamide using DCC as a coupling agent.
-
In a round-bottom flask, dissolve benzoic acid and the desired amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.[1]
-
Slowly add the DCC solution to the benzoic acid mixture at 0 °C (in an ice bath).[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] A white precipitate of dicyclohexylurea (DCU) will form upon completion.[1]
-
Filter the reaction mixture through a sintered glass funnel to remove the majority of the DCU.[1] Wash the filter cake with a small amount of cold DCM.[1]
-
Proceed with a standard aqueous workup, followed by drying of the organic layer and solvent removal.
-
Purify the crude product by recrystallization.
Solvent Selection for Recrystallization
The choice of solvent is critical for effective purification by recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Advantages | Disadvantages | Best For |
| Water | Inexpensive, non-flammable, and environmentally friendly. | Many organic compounds have low solubility even in hot water. High heat of vaporization makes it slow to remove. | Purifying polar compounds like benzamide itself.[7] |
| Ethanol/Water | A versatile mixed solvent system that can be fine-tuned for a wide range of polarities. | The optimal ratio needs to be determined experimentally. | Compounds that are too soluble in pure ethanol but not soluble enough in pure water. |
| Hexanes/Ethyl Acetate | Good for a range of moderately polar compounds. | Both solvents are flammable. | When trying to crystallize a compound from a less polar solvent system. |
| Toluene | Can dissolve many organic compounds at high temperatures. | Flammable and has some toxicity concerns. | Less polar benzamide derivatives. |
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- Google Patents. (CN105541656A).
- Google Patents. (RU2019541C1). Process for preparing benzamide.
- BenchChem. (2025).
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Vibzz Lab. (2020). Benzamide - Organic synthesis. YouTube.
- Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022).
- ResearchGate. (2018).
- Pharma Aim. (n.d.).
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?.
- BYJU'S. (2019). Schotten Baumann Reaction.
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Cost-effective synthesis routes for 2-amino-5-chloro-N,3-dimethylbenzamide
An Expert Guide to Cost-Effective Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
Welcome to the technical support center for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals seeking efficient and economically viable methods for preparing this key chemical intermediate. As a crucial precursor for advanced insecticides like chlorantraniliprole, optimizing its synthesis is paramount for industrial-scale production.[1][2] This document provides a comparative analysis of common synthesis routes, detailed protocols for a recommended cost-effective method, and a comprehensive troubleshooting guide to address challenges encountered during experimentation.
Comparative Analysis of Primary Synthesis Routes
Several pathways exist for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. The choice of route often depends on the availability and cost of starting materials, desired purity, scalability, and environmental impact. Conventional methods have faced challenges such as hazardous reagents, high costs, and complex operations.[3] Newer, improved processes focus on reducing steps and waste to lower the final cost of the material.[1]
| Route | Starting Material | Key Steps & Reagents | Advantages | Disadvantages & Cost Factors |
| A: The "Nitro Reduction" Pathway | Methyl 3-methyl-2-nitrobenzoate | 1. Amidation: Methylamine solution in alcohol. 2. Nitro Reduction: Iron powder in an acidic medium (e.g., HCl, Acetic Acid). 3. Chlorination: Sulfuryl chloride (SO₂Cl₂). | Low-cost and readily available starting material.[4] Avoids high-pressure reactions.[4] | Multi-step process with isolation of intermediates can increase production time.[1] Use of iron powder can create "three wastes" problems.[5] |
| B: The "One-Pot" Process | 2-amino-3-methyl benzoic acid | One-Pot Sequence: 1. Cyclization/Activation: Using reagents like triphosgene. 2. Amidation: Aqueous methylamine. 3. Chlorination: Source of chloride (e.g., SO₂Cl₂). | Significantly reduces reactor occupancy and manufacturing time by avoiding isolation of intermediates.[1] High efficiency and simplified operations.[1] | The starting material, 2-amino-3-methylbenzoic acid, can be more expensive than alternatives.[6] Requires precise control to prevent side reactions in a single pot. |
| C: The "Isatoic Anhydride" Route | o-toluidine | 1. Isatin formation: Reaction with chloral hydrate and hydroxylamine HCl. 2. Oxidation: Hydrogen peroxide to form isatoic anhydride. 3. Amination: Ring-opening with methylamine. 4. Chlorination: SO₂Cl₂. | Starts from very inexpensive raw material (o-toluidine).[6] | Low overall yield (around 30%).[6] Generates a large amount of waste, particularly from the use of concentrated sulfuric acid.[6] |
| D: The "Benzoic Acid Reduction" Route | 2-nitro-3-methylbenzoic acid | 1. Nitro Reduction: Catalytic hydrogenation (e.g., Raney Nickel). 2. Chlorination: Chlorine gas. 3. Esterification: Ethanol/H₂SO₄. 4. Ammonolysis: Methylamine. | Achieves a high overall yield (over 80%).[6] Mild reaction conditions suitable for industrial production.[6] | Multi-step process requires careful handling of different reaction types. |
Recommended Cost-Effective Protocol: The One-Pot Synthesis
For industrial applications where time, reactor space, and operational simplicity are major cost drivers, the "one-pot" process starting from 2-amino-3-methyl benzoic acid offers a compelling advantage. By eliminating the need to isolate and dry intermediate products, this route streamlines production and reduces the overall manufacturing cost.[1]
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.
Step-by-Step Protocol
This protocol is a synthesized representation based on improved processes aimed at cost-effectiveness.[1]
-
Step 1: Activation and Cyclization
-
Charge a suitable reactor with 2-amino-3-methylbenzoic acid and a solvent such as methylene chloride.
-
Cool the mixture to 0-10°C.
-
Slowly add pyridine, followed by a solution of triphosgene dissolved in methylene chloride, maintaining the temperature between 0-10°C.
-
Stir the reaction mixture for approximately 2 hours at this temperature.
-
Allow the reaction mass to warm to 25-35°C and continue stirring for 6 hours to ensure complete formation of the intermediate (Formula II).
-
-
Step 2: Amidation (in-situ)
-
To the reaction mass from Step 1, add acetic acid.
-
Slowly introduce a 40% aqueous solution of monomethylamine at 25-35°C. Caution: This reaction is exothermic.
-
Stir for approximately 3 hours at the same temperature. The reaction converts the activated intermediate into 2-amino-N,3-dimethylbenzamide (Formula III) in the same pot.
-
-
Step 3: Chlorination (in-situ)
-
To the resulting mixture containing Formula III, add sulfuryl chloride (SO₂Cl₂) at 30-35°C.
-
Stir the reaction for 3-6 hours. The temperature should be carefully maintained, as chlorination reactions can be highly exothermic and prone to side reactions.[1]
-
Monitor the reaction completion via HPLC.
-
-
Work-up and Isolation
-
After the reaction is complete, add water to the mixture.
-
Separate the organic layer. For improved purity, the product can be converted into a salt and extracted into an aqueous layer, leaving organic impurities behind in the methylene chloride layer.[1]
-
Concentrate the combined organic layers under vacuum at a temperature below 40°C to obtain a semi-solid crude product.
-
Add a mixture of methanol and water to the crude solid and stir for 3 hours to induce precipitation.
-
Filter the resulting solids, wash the cake with water, and dry the material at 60-75°C to obtain the final title compound.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is truly the most cost-effective? The most cost-effective route depends on your specific manufacturing capabilities and raw material access. For large-scale production, a "one-pot" process is often superior as it minimizes reactor time, labor, and solvent waste, which are significant cost contributors.[1] If the starting material for the one-pot route (2-amino-3-methylbenzoic acid) is prohibitively expensive, the "Nitro Reduction" pathway starting from methyl 3-methyl-2-nitrobenzoate offers a good balance of yield and low-cost reagents.[4]
Q2: What are the most common impurities and how can I minimize them? Chlorination is the primary source of impurities. Common impurities arise from reactions at other positions on the aromatic ring or side reactions with the amine group.[1] To minimize them:
-
Control Temperature: Keep the chlorination reaction temperature stable, typically between 30-45°C.[1]
-
Slow Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) slowly and sub-surface to avoid localized high concentrations.
-
Purification: A highly effective purification technique involves forming a salt of the final product to separate it from non-basic organic impurities.[1] Recrystallization from a suitable solvent is also effective.[4]
Q3: Can I use a different chlorinating agent besides sulfuryl chloride? While sulfuryl chloride is common, other agents like N-Chlorosuccinimide (NCS) or cyanuric chloride can be used.[6][7] However, SO₂Cl₂ is often preferred for industrial scale due to its reactivity and cost. The choice of agent will require re-optimization of the reaction conditions. For instance, using NCS can be more expensive and less atom-economical.[6]
Q4: How can I improve the yield of the nitro-group reduction step in Route A? When using iron powder in an acidic medium, ensure the iron powder is finely divided and activated. The reaction is often heated to 70-100°C to drive it to completion.[4] Maintaining a slightly acidic pH throughout the reaction is crucial. An alternative with higher yield but requiring more specialized equipment is catalytic hydrogenation, which can achieve yields of 95% or more but requires a high-pressure reactor.[4]
Q5: What is the best method for purifying the final product on a lab scale? For research-scale synthesis, column chromatography is a highly effective purification method. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] For larger quantities or final polishing, recrystallization is the preferred method. A common procedure involves dissolving the crude product in a solvent like dichloromethane, treating it with activated carbon to remove colored impurities, filtering, and then allowing the product to crystallize upon cooling.[2]
Troubleshooting Guide
Troubleshooting Workflow: Low Yield or Purity Issues
Caption: Decision-making workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete Reaction: One or more steps did not go to completion. - Poor Work-up: Product lost during aqueous washes or extractions. - Degradation: Intermediate or final product is unstable under the reaction or work-up conditions. | - Monitor Each Step: Use TLC or HPLC to confirm the disappearance of starting material before proceeding. - Optimize Reaction Time/Temp: Increase reaction time or temperature moderately for the incomplete step.[4] - Check pH: Ensure the pH is correct during extractions to prevent loss of the amine-containing product to the aqueous layer. |
| High Impurity Profile in Final Product | - Uncontrolled Chlorination: Side reactions such as dichlorination or reaction at the amino group.[1] - Poor Quality Reagents: Impurities in starting materials or reagents carrying through the synthesis. | - Control Chlorination Conditions: Maintain temperature strictly at 30-45°C and add the chlorinating agent dropwise.[1] - Purify Intermediates: If not using a one-pot process, ensure intermediates are pure before proceeding. - Use Salt Purification: After chlorination, form a salt of the product to wash away neutral organic impurities.[1] |
| Product Fails to Crystallize (Oils Out) | - Residual Solvent: Presence of a solvent that keeps the product solubilized. - Impurities: High levels of impurities can inhibit crystal lattice formation. | - Use an Anti-Solvent: Add a solvent in which the product is insoluble (like water or hexane) to a solution of the product (e.g., in methanol or methylene chloride) to force precipitation.[1] - Seed the Solution: Add a few crystals of pure product to initiate crystallization. - Purify Further: If oiling is due to impurities, an additional purification step like column chromatography may be necessary.[2] |
| Reaction Stalls or Proceeds Slowly | - Reagent Deactivation: Moisture-sensitive reagents (like SO₂Cl₂) may have degraded. - Incorrect Stoichiometry: Molar ratios of reactants are incorrect. - Insufficient Agitation: In heterogeneous reactions (like iron reduction), poor mixing can limit the reaction rate. | - Use Fresh Reagents: Ensure reagents are fresh and handled under anhydrous conditions where necessary. - Verify Calculations: Double-check all molar calculations and measurements. A common molar ratio for chlorination is 1:1.2 of the amine to sulfonyl chloride.[4] - Increase Stirring Rate: Ensure vigorous stirring, especially for reactions involving solids. |
References
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL not available)
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. ([Link])
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. ([Link])
Sources
- 1. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
5-amino-2-chloro-N,N-dimethylbenzamide vs 2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-5-chloro-N,N-dimethylbenzamide and its close analogues are also recognized as key precursors in the synthesis of novel anthranilamide insecticides. [1]The versatile structure, featuring a primary amine, a chlorine atom, and a tertiary amide group, provides multiple sites for further chemical modification, making it a valuable scaffold for exploring structure-activity relationships in the development of new pest control agents. [1]
Comparative Summary
The choice between these two intermediates will largely depend on the specific synthetic target and the desired properties of the final molecule.
Table 2: Key Differences at a Glance
| Feature | 2-Amino-5-chloro-N,N-dimethylbenzamide | 2-Amino-5-chloro-N,3-dimethylbenzamide |
| Key Structural Difference | N,N-dimethyl amide | N-methyl amide and 3-methyl on the ring |
| Synthesis | Typically via reduction of the nitro precursor | Well-defined multi-step synthesis from 3-methyl-2-nitrobenzoic acid derivatives with high reported yields |
| Primary Application | Intermediate for anthranilamide insecticides | Key intermediate for the insecticide chlorantraniliprole |
| Available Data | Less extensive experimental data in the public domain | More detailed synthesis protocols and some physical/spectral data available |
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL: [Link])
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
A Comparative Guide to Benzamide Synthesis: Efficiency, Mechanisms, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The benzamide moiety is a cornerstone in medicinal chemistry and material science, integral to the structure of numerous pharmaceuticals and functional polymers.[1][2] The efficiency of benzamide synthesis is therefore a critical consideration in drug development and manufacturing. This guide provides an in-depth comparison of prevalent and emerging methods for benzamide production, offering insights into their underlying mechanisms, synthesis efficiency, and practical applications.
Classical Approaches to Benzamide Synthesis
The Schotten-Baumann Reaction: A Time-Tested Method
The Schotten-Baumann reaction, a classic method for forming amides from amines and acid chlorides, remains a widely used technique for benzamide synthesis.[3][4] This reaction is typically performed in a two-phase solvent system with an aqueous base to neutralize the hydrochloric acid byproduct.[3][4]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The subsequent elimination of a chloride ion and deprotonation by the base yields the benzamide.
Advantages:
-
High Yields: When optimized, this method can produce high yields of the desired benzamide.[4]
-
Versatility: It is applicable to a wide range of amines.[4]
Disadvantages:
-
Use of Hazardous Reagents: Benzoyl chloride is a lachrymator and corrosive.[5] The conversion of benzoic acid to benzoyl chloride also poses significant environmental concerns.[5]
-
Side Reactions: Hydrolysis of the benzoyl chloride is a common side reaction that can reduce the yield.[6]
-
Multiphase System: The biphasic nature of the reaction can sometimes lead to mixing issues and affect reaction rates.[6][7]
Direct Amidation of Benzoic Acid: A Greener Alternative
Direct amidation involves the condensation of a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid.[2][8] This approach is gaining traction due to its improved atom economy and reduced environmental impact.[2][9]
Catalytic Direct Amidation
Various catalysts have been developed to facilitate direct amidation under milder conditions. Boron-based catalysts, such as boric acid and various boronic acids, have shown considerable promise.[10][11] Metal-based catalysts, including those based on titanium, zirconium, and other transition metals, are also effective.[9][10]
Mechanism (Boric Acid Catalyzed): It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent. This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst.[11]
Advantages:
-
Atom Economy: This method avoids the use of stoichiometric activating agents, leading to less waste.
-
Milder Conditions: Catalytic methods often allow for lower reaction temperatures compared to thermal uncatalyzed reactions.[12]
-
Environmental Friendliness: Direct amidation is considered a greener alternative to traditional methods that use hazardous reagents.[11]
Disadvantages:
-
Catalyst Separation: The removal of the catalyst from the reaction mixture can sometimes be challenging.
-
Substrate Scope: The reactivity can be substrate-dependent, with some carboxylic acids and amines requiring more forcing conditions.[10]
Thermal Direct Amidation
In some cases, direct amide formation can be achieved by heating a mixture of the carboxylic acid and amine, often with the removal of water.[10] However, this approach is generally limited in scope and requires high temperatures.[10]
Aminolysis of Esters: A Two-Step Approach
This method involves the conversion of a carboxylic acid to an ester, followed by aminolysis to form the amide.[5] While it is a two-step process, it offers certain advantages, particularly in terms of safety and byproduct management.
Mechanism: The reaction is a nucleophilic acyl substitution at the ester carbonyl. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release an alcohol and form the amide. The aminolysis of esters can be a sluggish reaction, but it can be catalyzed by enzymes like lipase.[13][14]
Advantages:
-
Safer Starting Materials: Esters are generally less hazardous to handle than acid chlorides.[14]
-
Cleaner Reaction: The primary byproduct is an alcohol, which is often easier to remove and less corrosive than HCl.[14]
-
Enzymatic Catalysis: The use of lipases can enable the reaction to proceed under mild, environmentally friendly conditions with high selectivity.[15][16]
Disadvantages:
-
Two-Step Process: The need to first synthesize the ester adds an extra step to the overall process.
-
Sluggish Reactions: Uncatalyzed aminolysis can be slow and may require elevated temperatures.[14]
Hydrolysis of Nitriles: An Alternative Route
Benzamides can also be synthesized through the partial hydrolysis of benzonitriles.[5][17] This method is particularly useful when the corresponding nitrile is readily available.
Mechanism: The hydrolysis can be carried out under acidic or basic conditions. The reaction proceeds via the formation of an intermediate amide, which can then be further hydrolyzed to the carboxylic acid.[18] Therefore, careful control of reaction conditions is necessary to isolate the amide in good yield.[19] A mild and efficient method involves using an alkaline solution of hydrogen peroxide.[19]
Advantages:
-
Alternative Starting Material: Provides a synthetic route from a different functional group.
-
High Yields Possible: With optimized conditions, high yields of the amide can be achieved. For instance, a 94% yield of benzamide from benzonitrile has been reported using an aqueous extract of pomelo peel ash as a basic catalyst at 150°C for 30 minutes.[17]
Disadvantages:
-
Over-hydrolysis: The primary challenge is preventing the further hydrolysis of the amide to the carboxylic acid.[18][19]
-
Harsh Conditions: Traditional methods may require harsh reaction conditions.[18]
The Beckmann Rearrangement: A Niche Application
The Beckmann rearrangement offers an indirect route to amides from ketones via an oxime intermediate.[20][21] For benzamide synthesis, this would typically involve the rearrangement of a benzophenone oxime derivative.
Mechanism: The rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, often with an acid catalyst.[20][22] This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, breaking the N-O bond. The resulting nitrilium ion is then trapped by water to form the amide.[20]
Advantages:
-
Unique Transformation: Allows for the synthesis of amides from a different class of starting materials (ketones).
-
Mechanochemical Applications: The Beckmann rearrangement is well-suited for mechanochemical (ball-milling) approaches, offering a solvent-free and eco-efficient alternative.[23]
Disadvantages:
-
Multi-step Process: Requires the initial formation of the oxime from the corresponding ketone.
-
Stereospecificity: The migrating group is the one positioned anti to the hydroxyl group on the oxime, which needs to be considered in the synthesis of substituted benzamides.
Comparative Analysis of Benzamide Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield Range | Key Advantages | Key Disadvantages |
| Schotten-Baumann | Benzoyl Chloride, Amine | Aqueous Base (e.g., NaOH) | Variable, can be high | Versatile, well-established | Hazardous reagents, side reactions (hydrolysis)[3][5][6] |
| Direct Amidation (Catalytic) | Benzoic Acid, Amine | Boric Acid, Boronic Acids, Metal Catalysts (e.g., Ti, Zr) | Good to Excellent[11][12] | High atom economy, greener process | Catalyst separation, substrate dependent[10] |
| Aminolysis of Esters | Benzoate Ester, Amine | None (thermal) or Catalyst (e.g., Lipase) | Moderate to High[13] | Safer starting materials, cleaner byproducts | Two-step process, can be sluggish[14] |
| Hydrolysis of Nitriles | Benzonitrile | Acid or Base (e.g., H₂O₂, NaOH) | Can be high (e.g., 94%)[17] | Alternative starting material | Risk of over-hydrolysis to carboxylic acid[18][19] |
| Beckmann Rearrangement | Benzophenone Oxime | Acid Catalyst (e.g., H₂SO₄, PPA) | Moderate to Good (e.g., up to 56.65%) | Unique transformation from ketones, suitable for mechanochemistry[23] | Multi-step, stereospecific considerations |
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Direct Amidation of Benzoic Acid
Materials:
-
Benzoic acid
-
Benzylamine
-
Boric acid
-
Toluene
-
250-mL two-necked, round-bottomed flask
-
Magnetic stirring bar
-
Dean-Stark trap
-
Reflux condenser
-
CaCl₂ moisture trap
-
Oil bath
Procedure:
-
Equip a 250-mL, two-necked, round-bottomed flask with a magnetic stirring bar and a Dean-Stark trap topped with a reflux condenser and a CaCl₂ moisture trap.[11]
-
Add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 0.18 g, 5 mol%), and toluene (88 mL) to the flask.[11]
-
Stir the mixture for 10 minutes.[11]
-
Add benzylamine (3.4 mL, 0.031 mol) to the reaction mixture.[11]
-
Heat the mixture to reflux using an oil bath and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with aqueous acid, then aqueous base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Hydrolysis of Benzonitrile to Benzamide
Materials:
-
Benzonitrile
-
Aqueous Pomelo Peel Ash (WEPPA) extract (as a base) or NaOH solution
-
10-mL closed tube
-
Stir bar
-
Closed vessel synthesis reactor or oil bath
Procedure:
-
Add benzonitrile (103 mg, 1.0 mmol) and WEPPA (2.0 mL) to a 10-mL closed tube with a stir bar.[17]
-
Stir the reaction in a closed vessel synthesis reactor at 150°C for 30 minutes.[17]
-
After cooling to room temperature, collect the resulting precipitate by filtration.[17]
-
Wash the precipitate with ice water and dry it in a vacuum oven.[17]
-
Evaporate the filtrate under reduced pressure.[17]
-
Purify the residue by silica gel column chromatography if necessary.[17]
-
Combine the purified fractions to obtain the final product.[17]
Visualizing the Pathways
Schotten-Baumann Reaction Workflow
Caption: Workflow for Benzamide Synthesis via Schotten-Baumann Reaction.
Direct Catalytic Amidation Pathway
Caption: Catalytic Cycle for Direct Amidation of Benzoic Acid.
Conclusion
The choice of a synthetic method for benzamide production depends on a multitude of factors, including the desired scale, available starting materials, cost considerations, and environmental impact. While the Schotten-Baumann reaction is a robust and well-understood method, its reliance on hazardous materials is a significant drawback. Direct catalytic amidation represents a more modern and sustainable approach, offering high atom economy and milder reaction conditions. Aminolysis of esters and hydrolysis of nitriles provide valuable alternative routes, each with its own set of advantages and challenges. The Beckmann rearrangement, though less common for simple benzamide synthesis, offers a unique pathway from ketones and is amenable to green chemistry techniques like mechanochemistry. As the pharmaceutical and chemical industries continue to prioritize green and sustainable practices, methods like direct catalytic amidation and enzymatic aminolysis are poised to become increasingly important in the synthesis of benzamides and other amide-containing molecules.[1][24][25]
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Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2019). ResearchGate. [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 68(11), 4532-4544. [Link]
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Li, J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. [Link]
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Tang, P. (2012). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(1), 6-8. [Link]
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Valente, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]
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Charville, H. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham University. [Link]
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Beke-Somfai, T., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(4), 1845. [Link]
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Green, R. A., et al. (2021). The preparation and applications of amides using electrosynthesis. Green Chemistry, 23(16), 5716-5743. [Link]
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Comparison of methods for benzamide synthesis from benzonitrile. (n.d.). ResearchGate. [Link]
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Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
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Lundberg, H., Tinnis, F., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. [Link]
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Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine. (2019). ResearchGate. [Link]
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Li, G., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis, 8(9), 8113-8118. [Link]
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Aminolysis of benzyl esters catalysed by lipase from Pseudomonas cepacia. (n.d.). ResearchGate. [Link]
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Prakash, G. K. S., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(27), 3477-3479. [Link]
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Syren, P.-O., et al. (2023). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry, 25(1), 169-183. [Link]
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Guidetti, B., et al. (2015). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering, 1(1), 80-87. [Link]
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Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]
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Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]
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AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
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Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2059-2071. [Link]
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Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2020). ResearchGate. [Link]
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Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. (2018). Chemistry Stack Exchange. [Link]
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Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (2016). Semantic Scholar. [Link]
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He, M., et al. (2020). Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds. Journal of Chemistry, 2020, 1-7. [Link]
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Beckmann Rearrangement. (2020, March 20). YouTube. [Link]
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Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2023). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 5-amino-2-chloro-N,N-dimethylbenzamide via Nuclear Magnetic Resonance Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. For researchers and medicinal chemists, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structures. This guide provides an in-depth protocol and comparative framework for the validation of 5-amino-2-chloro-N,N-dimethylbenzamide, a compound of interest in synthetic chemistry.
While publicly accessible, peer-reviewed NMR spectral data for this specific molecule is not extensively documented, this guide will leverage established principles of NMR theory and available data from structurally analogous compounds to provide a robust predictive analysis.[1] We will detail the expected spectral characteristics and present a comprehensive, self-validating workflow for researchers to acquire and interpret their own high-quality NMR data.
Predicted NMR Profile of this compound
The structural integrity of a molecule is confirmed when its experimental NMR spectrum aligns with its predicted spectrum. The following predictions are based on the substituent effects on the benzene ring and the characteristic signals of the amide moiety.
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used:
Figure 1: Structure of this compound with atom numbering for NMR assignment.
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amino group protons, and the N,N-dimethyl protons.
-
Aromatic Region (δ 6.5-7.5 ppm):
-
H-6: Expected to be a doublet, shifted upfield due to the ortho-directing effect of the amino group at C-5.
-
H-4: Predicted to appear as a doublet of doublets, influenced by coupling to both H-3 and H-6.
-
H-3: Likely to be a doublet, showing coupling only to H-4.
-
-
Amino Group (-NH₂): A broad singlet is expected, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.
-
N,N-dimethyl Group (-N(CH₃)₂): Due to hindered rotation around the amide C-N bond, two distinct singlets may be observed for the two methyl groups.[2] This phenomenon is common in N,N-disubstituted amides.[2] Alternatively, a single broad singlet may appear at room temperature if the rotation is fast on the NMR timescale.
The carbon NMR spectrum will provide complementary information for structural confirmation.
-
Carbonyl Carbon (C=O): Expected in the downfield region, typically around δ 168-172 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated due to the lack of symmetry. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups.
-
C-1, C-2, C-5: These carbons, directly attached to substituents, will have their chemical shifts significantly altered. For instance, C-2, bonded to the chlorine atom, will be shifted downfield.
-
C-3, C-4, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-135 ppm).
-
-
N,N-dimethyl Carbons (-N(CH₃)₂): Similar to the ¹H NMR, two distinct signals may be observed in the aliphatic region (around δ 35-40 ppm) due to restricted bond rotation.
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we can compare them with the known NMR data of similar molecules. For instance, the spectral data for 2-chloro-N,N-dimethylbenzamide provides a baseline for the chemical shifts of the benzamide core without the C-5 amino group.[3]
| Compound | Proton | ¹H Chemical Shift (δ ppm) | Carbon | ¹³C Chemical Shift (δ ppm) |
| 2-chloro-N,N-dimethylbenzamide | Aromatic H's | 7.15-7.32 (m, 4H) | C=O | 168.56 |
| N-CH₃ | 3.07 (s, 3H) | Aromatic C's | 127.29-136.43 | |
| N-CH₃ | 2.80 (s, 3H) | N-CH₃ | 38.18, 34.76 | |
| This compound (Predicted) | H-3, H-4, H-6 | ~6.5-7.5 | C=O | ~169 |
| -NH₂ | Broad singlet | Aromatic C's | ~115-150 | |
| N-CH₃ | Two singlets ~2.8-3.1 | N-CH₃ | Two signals ~35-40 |
Table 1: Comparison of reported ¹H and ¹³C NMR data for 2-chloro-N,N-dimethylbenzamide with predicted values for this compound.[3] The introduction of the electron-donating amino group at the C-5 position is expected to shift the signals of nearby protons and carbons upfield.
A Validated Workflow for NMR Data Acquisition and Analysis
To ensure the generation of reliable and reproducible data, a systematic approach to NMR experimentation is crucial. This workflow is designed to be self-validating, incorporating necessary checks and balances at each stage.
Figure 2: A comprehensive workflow for the acquisition and validation of NMR data.
Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural elucidation and validation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.
-
Add a small amount of TMS (0.03% v/v) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons to allow for full magnetization recovery, which is crucial for accurate integration.[4] A spectral width of approximately 12-16 ppm is generally sufficient.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals). This is invaluable for assigning the aliphatic and aromatic carbons.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.
-
Integrate the signals in the ¹H NMR spectrum and normalize them to a known number of protons (e.g., the six protons of the dimethylamino group).
-
Assign all signals in the 1D and 2D spectra, ensuring consistency across all datasets. The combination of COSY, HSQC, and HMBC data should allow for a complete and unambiguous assignment of all protons and carbons.
-
Trustworthiness and Self-Validation
The validity of the final structure is established through the internal consistency of the multi-faceted NMR dataset.
Figure 3: Logical flow for structural validation using a combination of NMR experiments.
The convergence of data from these orthogonal experiments provides a high degree of confidence in the structural assignment. For instance, an HMBC correlation between the N-methyl protons and the carbonyl carbon, combined with an HSQC correlation for the methyl groups, definitively confirms the N,N-dimethylamide moiety. Similarly, COSY correlations will establish the connectivity of the aromatic protons, and their corresponding carbons can be assigned via HSQC.
Conclusion
While direct experimental NMR data for this compound may not be readily available in the public domain, a robust structural validation can be achieved through a systematic and multi-pronged NMR approach. By combining predictive analysis based on established chemical principles with a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of this and other novel compounds. The protocols and logical workflows presented in this guide are designed to meet the rigorous standards of modern drug discovery and development, ensuring data integrity and scientific accuracy.
References
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. Available from: [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
Reddit. NMR spectrum of n,n-diethylbenzamidr. Available from: [Link]
-
Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. Available from: [Link]
-
Almac Group. NMR under GxP in Drug Development and Manufacturing. Available from: [Link]
-
Holzgrabe, U., et al. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. TrAC Trends in Analytical Chemistry, 83, 129-141. Available from: [Link]
-
Holzgrabe, U., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available from: [Link]
-
Wishart, D. S. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomolecules, 12(10), 1435. Available from: [Link]
-
Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-chlorobenzamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-2-chloro-N,N-dimethylbenzamide and its analogs. By examining key structural modifications and their impact on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide the design of novel therapeutic agents. This document synthesizes findings from various studies on closely related benzamide scaffolds, offering insights into their potential as antiviral, antimicrobial, and anticancer agents.
Introduction: The Versatile Benzamide Scaffold
The benzamide core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of therapeutic agents. The strategic placement of substituents on the aromatic ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological targets. The 5-amino-2-chloro substitution pattern, in particular, has emerged as a promising starting point for the development of potent and selective modulators of various biological processes. This guide will explore the nuanced effects of structural modifications on this core, drawing from experimental data on antiviral, antimicrobial, and enzyme-inhibiting analogs.
Comparative Analysis of Biological Activities
While a comprehensive SAR study on the exact this compound scaffold across multiple therapeutic areas is not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of structurally related analogs. This section compares the biological activities of different series of 5-amino-2-chlorobenzamide derivatives.
Antiviral Activity: Targeting Human Adenovirus
A study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has identified potent inhibitors of human adenovirus (HAdV)[1]. These compounds, while differing from our core structure at the amide nitrogen, provide crucial insights into the effects of substitutions on the benzamide ring.
Table 1: Antiviral Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues against Human Adenovirus [1]
| Compound ID | R Group (at 4'-position of the anilino ring) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Niclosamide (Lead) | -NO2 | 0.45 | 15.8 | 35.1 |
| 6 | -H | 0.89 | >200 | >224.7 |
| 15 | -F | 0.27 | 156.8 | 580.7 |
| 29 | -Cl | 0.38 | 185.6 | 488.4 |
| 40 | -CF3 | 0.42 | >200 | >476.2 |
| 43 | -CN | 0.53 | >200 | >377.4 |
| 46 | -OCH3 | 0.61 | >200 | >327.9 |
| 47 | -OCF3 | 0.33 | >200 | >606.1 |
| 54 | -SO2CH3 | 0.78 | >200 | >256.4 |
Key SAR Observations:
-
Influence of the 4'-Substituent: The nature of the substituent on the anilino ring significantly impacts both potency and cytotoxicity. Small, electron-withdrawing groups like fluorine (Compound 15 ) and trifluoromethoxy (Compound 47 ) resulted in the highest selectivity indices, indicating a favorable balance between antiviral activity and cellular toxicity[1].
-
Reduced Cytotoxicity: Many of the analogs exhibited significantly lower cytotoxicity compared to the lead compound, niclosamide, highlighting the potential for improving the therapeutic window through structural modification[1].
-
Mechanism of Action: Preliminary studies suggest that these compounds may interfere with different stages of the viral life cycle, with some affecting DNA replication and others targeting later steps[1].
Antimicrobial and Photosynthesis Inhibitory Activities
A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has been evaluated for their antimycobacterial, antibacterial, antifungal, and photosynthesis-inhibiting properties[2]. These compounds feature a more complex N-substituent, incorporating an amino acid-like linker.
Key SAR Observations:
-
Lipophilicity as a Key Driver: The biological activity of these compounds was found to be strongly correlated with their lipophilicity. Generally, increased lipophilicity led to enhanced antimicrobial and photosynthesis-inhibiting effects[2].
-
Influence of the Arylamino Group: The nature of the substituent on the arylamino portion of the side chain played a crucial role in modulating activity. Different substituents were optimal for activity against different microbial strains[2].
-
Broad-Spectrum Potential: Several compounds exhibited activity comparable or superior to standard drugs like isoniazid and fluconazole, suggesting the potential for developing broad-spectrum antimicrobial agents from this scaffold[2].
Insights into Anticancer and Enzyme Inhibitory Potential
While direct SAR studies on this compound analogs as anticancer agents are limited, related benzamide structures have shown significant promise.
-
HDAC Inhibition: 5-Aryl-substituted 2-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. A key finding was that the presence of a 2-amino group was crucial for the neuroprotective effects of these compounds, while the corresponding 2-nitro analogs were inactive[3]. This underscores the importance of the 5-amino (or 2-amino in this related series) substituent for this particular biological activity.
-
PARP Inhibition: 3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[4][5]. This suggests that the 5-amino group in the 5-amino-2-chlorobenzamide scaffold could also play a role in targeting PARP enzymes. The development of PARP inhibitors is a significant area of cancer research, particularly for tumors with deficiencies in DNA repair pathways[5].
Experimental Protocols
For researchers aiming to synthesize and evaluate novel this compound analogs, the following generalized experimental protocols, adapted from studies on related compounds, can serve as a starting point.
General Synthesis of N-Substituted 5-Amino-2-chlorobenzamides
This protocol describes a general method for the acylation of an amine with 2-chlorobenzoyl chloride, a common precursor.
-
Amine Solution Preparation: Dissolve an equimolar amount of the desired amine (e.g., N,N-dimethylamine) in a suitable solvent such as dichloromethane or tetrahydrofuran containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.
-
Acylation: Cool the amine solution in an ice bath. Add a solution of 5-amino-2-chlorobenzoyl chloride in the same solvent dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 5-amino-2-chlorobenzamide analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Antiviral Assay (Human Adenovirus)
This protocol is adapted from the methodology used for evaluating HAdV inhibitors[1].
-
Cell Culture: Culture A549 cells (a human lung adenocarcinoma cell line) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the cell culture medium.
-
Infection and Treatment: Seed A549 cells in 96-well plates. Infect the cells with HAdV at a predetermined multiplicity of infection (MOI). After a 2-hour adsorption period, remove the virus inoculum and add fresh medium containing the test compounds at various concentrations.
-
Cytopathic Effect (CPE) Assay: Incubate the plates for 3-5 days and then assess the virus-induced cytopathic effect using a microscope. The IC50 value (the concentration that inhibits CPE by 50%) is determined.
-
Cytotoxicity Assay (CC50): In parallel, treat uninfected A549 cells with the same concentrations of the test compounds to determine their cytotoxicity. The CC50 value (the concentration that reduces cell viability by 50%) can be determined using an MTT or similar cell viability assay.
-
Data Analysis: Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more favorable therapeutic window.
Conclusion and Future Directions
The 5-amino-2-chlorobenzamide scaffold holds significant potential for the development of novel therapeutic agents. The analysis of structurally related analogs reveals key SAR insights that can guide future drug design efforts. Specifically, the nature of the substituent on the amide nitrogen and modifications to the 5-amino group appear to be critical determinants of biological activity and selectivity.
Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes:
-
Variation of the N,N-dimethyl group: Introducing cyclic amines (e.g., piperidine, morpholine) or other alkyl and aryl substituents could significantly impact potency and target selectivity.
-
Modification of the 5-amino group: Acylation or alkylation of the 5-amino group could modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to new biological activities.
-
Broad-based biological screening: Screening a library of these novel analogs against a wide range of biological targets, including viruses, bacteria, fungi, and various enzymes (e.g., kinases, PARPs, HDACs), could uncover new therapeutic applications.
By leveraging the insights presented in this guide and employing a rational, iterative approach to drug design and testing, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). Molecules. [Link]
-
New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors With a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. (2018). Scientific Reports. [Link]
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Compounds 5a, 5e, and 3-aminobenzamide inhibited the PARP1 catalytic... (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Purity Assessment of Synthetic 5-amino-2-chloro-N,N-dimethylbenzamide
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. 5-amino-2-chloro-N,N-dimethylbenzamide is a key building block in the synthesis of complex molecules, including novel insecticides.[1][2] Consequently, rigorous assessment of its purity is a critical, non-negotiable step in the manufacturing process. Impurities, which are any components that are not the defined chemical entity, can arise from the manufacturing process, storage, or degradation and may impact the stability, biological activity, and safety of the final active ingredient.[3][4]
This guide provides a comparative analysis of the principal analytical techniques for determining the purity of this compound. We will delve into the causality behind methodological choices, present comparative data, and offer detailed experimental protocols, adhering to the principles of scientific integrity and providing a robust framework for researchers and drug development professionals.
The Orthogonal Approach: A Mandate for Accurate Purity Determination
No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive and reliable assessment. For a molecule like this compound, a strategic combination of chromatographic and spectroscopic methods, supplemented by elemental analysis, provides the most robust purity profile.
The selection of these methods is guided by the structure of the target molecule, which features a substituted aromatic ring, a primary amine, and a tertiary amide.[1] This combination of functional groups dictates its solubility, volatility, and chromophoric properties, which are key considerations in method selection.
Comparative Analysis of Key Purity Assessment Techniques
The primary techniques for evaluating the purity of this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. Each offers unique advantages and provides complementary data.
| Technique | Principle of Detection | Information Provided | Strengths | Limitations |
| HPLC-UV | UV absorbance of chromophores | Relative purity, detection of non-volatile organic impurities. | High precision and versatility for complex mixtures.[5] Considered the gold standard for purity analysis.[5] | Requires a suitable chromophore. Relative quantification is dependent on the response factor of impurities. |
| qNMR (¹H NMR) | Nuclear spin resonance in a magnetic field | Absolute purity against a certified standard, structural confirmation. | Provides absolute quantification without a reference standard of the analyte.[6][7] Detects a wide range of impurities, including non-UV active ones. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.[8] |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Identification of volatile and semi-volatile impurities. | High sensitivity and specificity for identifying unknown volatile impurities.[5] | Not suitable for non-volatile or thermally labile compounds. The target molecule may require derivatization.[9][10] |
| Elemental Analysis | Combustion and detection of elemental gases (C, H, N) | Confirmation of elemental composition and bulk purity. | Powerful tool for verifying the empirical formula of a pure substance.[11][12] | Does not provide information on the nature or number of individual impurities. Assumes impurities have a different elemental composition. |
Data Interpretation: A Unified View
The following table presents a hypothetical but realistic set of results from the analysis of a single batch of this compound, demonstrating how the data from each technique contributes to the final purity assessment.
| Analytical Method | Result | Interpretation & Actionable Insights |
| HPLC-UV (Area % Normalization) | 99.6% | Indicates high purity with respect to UV-active impurities. Two minor impurities detected at 0.25% and 0.15%. |
| qNMR (vs. Maleic Acid Internal Standard) | 98.9% (w/w) | Provides a more accurate absolute purity value, suggesting the presence of non-UV active impurities or residual solvent not detected by HPLC-UV. |
| GC-MS (Headspace) | Dichloromethane: 500 ppm | Identifies and quantifies a residual solvent from the synthesis process. |
| Elemental Analysis | C: 54.20%, H: 5.61%, N: 14.03% (Theoretical: C: 54.42%, H: 5.58%, N: 14.10%) | The measured values are within the acceptable deviation of ±0.4%, corroborating the high purity of the bulk material.[13] |
Workflow for Purity Assessment
A logical workflow ensures that all aspects of a compound's purity are systematically evaluated. The process begins with the primary chromatographic technique (HPLC) for routine analysis, followed by orthogonal methods for confirmation and deeper investigation.
Caption: A multi-phase workflow for comprehensive purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the cornerstone for purity assessment of moderately polar organic molecules like this compound.[5] It provides excellent separation of the main component from potential starting materials, by-products, and degradation products. A C18 column is chosen for its versatility and hydrophobic retention characteristics. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is selected to ensure good peak shape and resolution. UV detection is ideal due to the aromatic nature of the benzamide structure.[14][15]
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Analysis: Perform a blank injection (diluent) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a primary analytical method that provides a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[6][7][8] The purity is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[16] Maleic acid is a suitable internal standard as its vinylic protons resonate in a clear region of the spectrum, away from the aromatic and aliphatic signals of the target compound.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the N,N-dimethyl protons) and a signal for the internal standard (e.g., the vinylic protons of maleic acid).
-
-
Calculation: The purity (P_analyte) is calculated using the following formula:
-
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Conclusion
The purity assessment of this compound is a multi-faceted process that demands a strategic and orthogonal analytical approach. While HPLC-UV serves as the primary tool for routine quality control due to its high resolving power for related substances, it provides a relative purity value that can be misleading if non-UV active impurities are present. Quantitative NMR offers a powerful, orthogonal technique to determine a more accurate, absolute purity value.[7] Complementary methods like GC-MS are indispensable for identifying and quantifying volatile impurities such as residual solvents, and elemental analysis provides ultimate confirmation of the bulk material's elemental composition.
By integrating the data from these distinct yet complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile. This rigorous, self-validating system of analysis is fundamental to ensuring the quality and consistency of synthetic intermediates, which in turn underpins the safety and efficacy of the final pharmaceutical or agrochemical products. Adherence to such a robust analytical strategy is not just good science; it is a regulatory expectation and a cornerstone of quality assurance.[5][17][18]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
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Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026). [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
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WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
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Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2025). PubMed. [Link]
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A Senior Application Scientist's Guide to the Confirmatory Analysis of 5-amino-2-chloro-N,N-dimethylbenzamide: A Comparative Review of LC-MS and Alternative Techniques
Published: January 23, 2026
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is paramount. 5-amino-2-chloro-N,N-dimethylbenzamide, a substituted benzamide, serves as a crucial intermediate in the synthesis of various target molecules. Its structural complexity, featuring a primary aromatic amine, a halogen atom, and a tertiary amide, necessitates robust analytical techniques for its confirmation and quantification, particularly in complex matrices. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical modalities for the definitive analysis of this compound. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer insights gleaned from years of practical application.
Physicochemical Properties and Analytical Implications
A thorough understanding of the analyte's physicochemical properties is the bedrock of successful analytical method development. For this compound (C9H11ClN2O), key characteristics influencing its analytical behavior include:
| Property | Value (Predicted) | Analytical Implication |
| Molecular Weight | 198.65 g/mol | Guides mass spectrometer settings for parent and fragment ion detection. |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns. |
| pKa (most basic) | ~3.5 (for the aromatic amine) | The aromatic amine will be protonated at acidic pH, enhancing ionization efficiency in positive mode ESI-MS and influencing chromatographic retention. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Dictates appropriate solvents for sample preparation and mobile phase composition. |
Data sourced from PubChem CID 274287 for the closely related isomer 2-amino-5-chloro-N,N-dimethylbenzamide.
The presence of the basic amino group is a critical feature. By adjusting the mobile phase pH to be below the pKa of the aromatic amine, we can ensure the analyte is in its protonated form. This is highly advantageous for reversed-phase chromatography, as it increases polarity and improves peak shape, and for electrospray ionization mass spectrometry (ESI-MS), where a pre-existing charge enhances ionization efficiency.
LC-MS: The Gold Standard for Confirmation and Quantification
For the confirmation and trace-level quantification of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard.[1] This is due to its exceptional sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.
The "Why": Causality in LC-MS Method Development
A robust LC-MS method is not a matter of chance, but a series of deliberate choices based on the analyte's chemistry and the desired analytical outcome.
Chromatographic Separation:
-
Column Chemistry: A C18 reversed-phase column is the logical first choice due to the analyte's moderate lipophilicity. The nonpolar stationary phase will interact with the benzamide structure, providing retention.
-
Mobile Phase: A gradient elution using acetonitrile or methanol and water is standard. The key is the addition of an acid, such as formic acid (typically 0.1%), to the aqueous phase. This serves a dual purpose: it ensures the primary amine is protonated for better peak shape and efficient ionization, and it provides the necessary protons for the ESI process.[1]
Mass Spectrometric Detection:
-
Ionization Mode: Given the presence of the basic amino group, positive ion mode Electrospray Ionization (ESI+) is the optimal choice. The acidic mobile phase facilitates the formation of the [M+H]+ ion in the ESI source.
-
Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. This involves selecting the protonated parent ion ([M+H]+ at m/z 199.1 for C9H11ClN2O) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, stable product ion in the third quadrupole. This two-stage filtering virtually eliminates chemical noise and matrix interferences.
Diagram: The LC-MS/MS Workflow
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Self-Validating Experimental Protocol: LC-MS/MS
This protocol is designed for a triple quadrupole mass spectrometer and incorporates self-validating system suitability and quality control checks.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serial dilution in a relevant matrix (e.g., blank plasma, process buffer) to cover the desired concentration range.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For samples in complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to 1 volume of sample. Vortex and centrifuge. Transfer the supernatant for analysis.
2. LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. MS/MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions:
-
Analyte: Precursor > Product (e.g., m/z 199.1 > 125.1, corresponding to the loss of the dimethylamine group and CO). Collision energy to be optimized.
-
Internal Standard: Monitor the appropriate transition for the chosen IS.
-
4. System Suitability and Acceptance Criteria:
-
Inject a mid-concentration standard five times at the beginning of the run. The relative standard deviation (RSD) of the peak area and retention time should be <15%.
-
Analyze a blank sample to ensure no carryover or interference.
-
The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
At least 75% of the calibration standards and QC samples should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Comparative Analysis: Alternative Techniques
While LC-MS/MS is the premier technique, other methods have their place and offer a different balance of performance characteristics.
High-Resolution Mass Spectrometry (HRMS)
A UPLC-Q-Orbitrap HRMS method has been successfully developed for the analysis of the closely related isomer, 2-amino-5-chloro-N,3-dimethylbenzamide, in blood.[2] This approach offers the advantage of full-scan data acquisition, allowing for retrospective data analysis and the identification of unknown metabolites or impurities without pre-selecting MRM transitions. However, triple quadrupole instruments are often favored for routine quantification due to their typically wider linear dynamic range and lower cost.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful alternative. While the target analyte may require derivatization to improve its volatility and chromatographic performance, GC-MS can offer excellent separation efficiency and definitive identification through library matching of electron ionization (EI) spectra. A recent study detailed a GC-MS method for the related N,N-dimethylbenzamide.[4]
-
Advantages: High chromatographic resolution, extensive and standardized spectral libraries for confident identification.
-
Disadvantages: May require derivatization, not suitable for non-volatile or thermally labile compounds, potentially lower throughput than modern UHPLC methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness.[1] The aromatic nature of this compound makes it a good candidate for UV detection.
-
Advantages: Lower cost, simpler instrumentation, and robust for routine analysis of high-concentration samples.
-
Disadvantages: Significantly lower sensitivity and selectivity compared to MS.[5] Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It cannot provide the same level of structural confirmation as MS.
Performance Comparison
The choice of analytical technique is always a trade-off between sensitivity, selectivity, cost, and the specific requirements of the analysis.
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (e.g., Orbitrap) | GC-MS | HPLC-UV |
| Selectivity | Excellent (MRM) | Excellent (High Mass Accuracy) | Very Good | Moderate |
| Sensitivity (Typical LOQ) | pg/mL to low ng/mL | ng/mL[2] | ng/mL | µg/mL |
| Confirmation Confidence | Very High | Very High | High | Low |
| Quantitative Linearity | Excellent (often 3-4 orders of magnitude) | Good (may be slightly less than TQ)[3] | Good | Good |
| Throughput | High | High | Moderate | High |
| Cost (Instrument) | High | Very High | Moderate | Low |
| Expertise Required | High | High | Moderate | Low |
Conclusion and Expert Recommendations
For the unequivocal confirmation and trace-level quantification of this compound, particularly in regulated environments or when dealing with complex matrices, LC-MS/MS is the superior and recommended technique . Its unparalleled sensitivity and selectivity, afforded by the use of Multiple Reaction Monitoring, ensure data of the highest integrity.
-
For Discovery and Research: LC-HRMS provides an excellent alternative, offering the added benefit of untargeted analysis for metabolite and impurity profiling.
-
For Specific Scenarios: GC-MS can be a viable option if the analyte proves amenable to this technique, especially when leveraging existing expertise and spectral libraries.
-
For Routine QC: HPLC-UV remains a cost-effective tool for the analysis of the bulk substance or in simple formulations where high sensitivity is not required, but it should not be relied upon for confirmatory analysis or trace impurity detection.
Ultimately, the choice of analytical methodology should be guided by a clear understanding of the analytical objectives, the nature of the sample matrix, and the required level of data quality and regulatory compliance. This guide serves to illuminate the rationale behind these choices, empowering researchers to select and implement the most appropriate and robust analytical strategy.
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Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available at: [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. Available at: [Link]
-
A Method for the Trace Analysis of 175 Pesticides Using the Agilent Triple Quadrupole GC/MS/MS. Agilent Technologies. Available at: [Link]
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Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]
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Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. AB SCIEX. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]
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Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. Available at: [Link]
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Comparison of Full Scan High Resolution MS and Triple Quadrupole SRM in Quantitative Bioanalysis. Agilent Technologies. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Efficacy Comparison of Insecticides Derived from Different Benzamide Precursors: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of the efficacy of major insecticide classes derived from different benzamide precursors. It is intended for researchers, scientists, and professionals involved in drug development and pest management, offering insights into the chemical origins, structure-activity relationships, comparative performance, and evaluation methodologies of these critical compounds.
Introduction: The Ascendancy of Benzamide Insecticides in Modern Pest Management
Benzamide insecticides represent a cornerstone of modern integrated pest management (IPM) programs, offering potent and often selective control of a wide range of economically significant pests, particularly within the order Lepidoptera. Their development has been driven by the need for alternatives to older insecticide classes facing issues of resistance and unfavorable environmental profiles. The versatility of the benzamide scaffold has allowed for the development of distinct chemical classes, each with unique modes of action and efficacy spectra, originating from different chemical precursors.
This guide will dissect the key classes of benzamide-derived insecticides, tracing their origins from their chemical precursors to their ultimate performance in pest control. We will explore the structure-activity relationships that govern their efficacy, present comparative data from experimental studies, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their work.
Chemical Classes, Precursors, and Structure-Activity Relationships
The efficacy and insecticidal spectrum of benzamide insecticides are intrinsically linked to their chemical structure, which is determined by the precursors used in their synthesis. Three major classes dominate the landscape: anthranilic diamides, phthalic diamides, and meta-diamides.
Anthranilic Diamides: Precision Targeting of Ryanodine Receptors
Anthranilic diamides, such as chlorantraniliprole and cyantraniliprole , are derived from anthranilic acid precursors. The synthesis typically involves the coupling of a substituted anthranilic acid with a substituted pyrazole carboxylic acid.[1] The nature and position of substituents on both the anthranilic and pyrazole rings are critical in defining the molecule's insecticidal properties.
-
Chlorantraniliprole , one of the first commercially successful anthranilic diamides, demonstrates the core structure's high efficacy against a broad range of lepidopteran pests.[2]
-
Cyantraniliprole , a second-generation anthranilic diamide, features a cyano group substitution which expands its spectrum of activity to include certain sucking pests like aphids and whiteflies, a direct consequence of the precursor modification.[3]
Structure-Activity Relationship (SAR): For anthranilic diamides, the N-pyridylpyrazole moiety and the substituted phenyl ring are crucial for high insecticidal activity. Modifications to these precursors can influence the compound's binding affinity to the target site, its systemic properties within the plant, and its metabolic stability. For instance, the introduction of a cyano group in cyantraniliprole enhances its activity against a wider range of pests compared to chlorantraniliprole.[4]
Phthalic Diamides: A Focused Approach to Lepidopteran Control
Flubendiamide is the primary example of a phthalic diamide insecticide, synthesized from phthalic acid precursors.[3] This class is characterized by a phthaloyl group linked to two different amine fragments. The synthesis of flubendiamide involves the reaction of a substituted phthalic anhydride with two different amines. The specific substituents on the aniline and aliphatic amine moieties are key determinants of its insecticidal efficacy.
Structure-Activity Relationship (SAR): In phthalic diamides, the perfluoroalkyl group on the aniline ring and the substituents on the aliphatic amide are critical for their potent insecticidal activity, primarily against lepidopteran larvae.[5] Variations in these precursor-derived groups can significantly impact the molecule's potency.
Meta-Diamides: A Novel Mode of Action
Broflanilide is a prominent member of the meta-diamide class, distinguished by a meta-positioned diamide group on the central benzene ring.[6] Its synthesis involves the coupling of a substituted benzoic acid with a substituted aniline.[7] This unique structural arrangement, derived from its specific precursors, results in a different mode of action compared to the anthranilic and phthalic diamides.
Structure-Activity Relationship (SAR): The trifluoromethyl and other halogen substitutions on the aniline ring of broflanilide are crucial for its high insecticidal activity. The meta-diamide linkage is a key structural feature that confers its unique mode of action.[6]
Comparative Efficacy: A Data-Driven Analysis
The choice of a benzamide insecticide is often dictated by its efficacy against specific target pests. The following tables summarize comparative efficacy data (LC50 values) from various studies, providing a quantitative basis for comparison. It is important to note that LC50 values can vary depending on the experimental conditions, insect strain, and life stage.
| Insecticide | Target Pest | LC50 (mg/L) | Reference |
| Chlorantraniliprole | Spodoptera frugiperda | 0.08 - 0.23 | [3][8] |
| Plutella xylostella | 0.003 - 0.015 | [9] | |
| Helicoverpa armigera | 0.01 - 0.05 | [9] | |
| Flubendiamide | Spodoptera frugiperda | 0.15 - 0.45 | [8] |
| Plutella xylostella | 0.005 - 0.02 | [10] | |
| Maruca vitrata | Effective at 1.0 g/L | [10] | |
| Cyantraniliprole | Plutella xylostella | 0.004 - 0.018 | [9] |
| Bemisia tabaci | Effective against | [3] | |
| Broflanilide | Spodoptera exigua | 0.009 - 0.02 | [9] |
| Helicoverpa armigera | 0.01 - 0.03 | [9] |
Key Insights from Comparative Efficacy Data:
-
Anthranilic and phthalic diamides (Chlorantraniliprole, Flubendiamide, Cyantraniliprole) generally exhibit exceptional potency against a wide range of lepidopteran pests, with LC50 values often in the low parts-per-billion range.[3][8][9][10]
-
Cyantraniliprole demonstrates a broader spectrum of activity compared to chlorantraniliprole and flubendiamide, showing efficacy against some sucking pests.[3]
-
Broflanilide , representing the meta-diamides, shows high efficacy against lepidopteran pests, including those that have developed resistance to other insecticide classes, highlighting the benefit of its distinct mode of action.[9]
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible efficacy data, standardized experimental protocols are essential. The following sections detail self-validating methodologies for key bioassays.
Preparation of Insecticide Formulations for Bioassays
Accurate preparation of insecticide formulations is the foundation of any reliable bioassay. Commercial formulations such as Suspension Concentrates (SC), Water-dispersible Granules (WG), and Emulsifiable Concentrates (EC) require specific handling.
General Protocol for Preparation of Stock Solutions:
-
Determine the concentration of the active ingredient (a.i.) in the commercial formulation.
-
Calculate the required amount of the formulation to prepare a stock solution of a known concentration (e.g., 1000 mg/L a.i.).
-
For SC and WG formulations: Weigh the required amount of the product and suspend it in a known volume of deionized water. Stir continuously to ensure a homogenous suspension.
-
For EC formulations: Measure the required volume of the product and emulsify it in a known volume of deionized water. Gentle inversion is usually sufficient to form a stable emulsion.
-
Prepare serial dilutions from the stock solution using deionized water to obtain the desired test concentrations. It is crucial to prepare fresh dilutions for each experiment.
Leaf-Dip Bioassay for Lepidopteran Larvae
This method is a standard for evaluating the efficacy of insecticides against leaf-feeding insects.
Step-by-Step Methodology:
-
Insect Rearing: Rear the target insect species (e.g., Spodoptera frugiperda, Plutella xylostella) on a suitable artificial diet or host plant leaves under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 h L:D photoperiod). Use synchronized, healthy larvae of a specific instar (typically 2nd or 3rd) for the bioassay.
-
Host Plant Material: Use fresh, untreated leaves from the host plant (e.g., cabbage, corn).
-
Treatment Application:
-
Prepare a series of at least five graded concentrations of the test insecticide and a water-only control.
-
Individually dip leaves into each insecticide solution for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely under a fume hood.
-
-
Insect Exposure:
-
Place one treated leaf in a Petri dish or ventilated container lined with moistened filter paper.
-
Introduce a known number of larvae (e.g., 10-15) into each container.
-
Seal the containers and maintain them under the same controlled conditions used for rearing.
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.[11]
-
Self-Validating System:
-
Negative Control: A water-only treatment to account for natural mortality.
-
Positive Control: A standard insecticide with a known efficacy against the target pest to validate the susceptibility of the test population.
-
Replication: Each concentration and control should be replicated at least three to four times.
-
Randomization: The assignment of treatments to experimental units should be randomized.
Topical Application Bioassay
This method determines the direct contact toxicity of an insecticide and is used to calculate the LD50 (lethal dose to kill 50% of the population).
Step-by-Step Methodology:
-
Insect Preparation: Use synchronized, healthy insects of a specific life stage and weight. Anesthetize the insects briefly with CO2 if necessary.
-
Insecticide Preparation: Dissolve the technical-grade active ingredient in a volatile solvent like acetone to prepare a series of concentrations.
-
Application:
-
Use a micro-applicator to deliver a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to a specific location on the insect's body (typically the dorsal thorax).
-
The control group receives the solvent only.
-
-
Post-Treatment: Place the treated insects in clean containers with access to food and water and maintain them under controlled conditions.
-
Data Collection and Analysis:
-
Assess mortality at 24 and 48 hours.
-
Calculate the LD50 and its 95% confidence intervals using probit analysis.[11]
-
Mechanisms of Action: A Tale of Two Receptors
The distinct chemical structures of the different benzamide classes, originating from their unique precursors, lead to their interaction with different target sites within the insect nervous system.
Ryanodine Receptor (RyR) Modulators: The Diamides
Anthranilic and phthalic diamides are potent modulators of the insect's ryanodine receptor (RyR), a calcium channel located on the sarcoplasmic reticulum of muscle cells.[3]
Mechanism:
-
The diamide insecticide binds to a specific site on the RyR.
-
This binding locks the channel in a partially open state.
-
This leads to an uncontrolled and sustained release of stored calcium ions (Ca²⁺) into the cytoplasm of muscle cells.
-
The depletion of calcium stores and the resulting high intracellular calcium concentration cause muscle contraction, paralysis, and ultimately, the death of the insect.
The high selectivity of diamides for insect RyRs over mammalian counterparts contributes to their favorable safety profile for non-target organisms.
GABA Receptor Antagonists: The Meta-Diamides
Broflanilide, a meta-diamide, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel in the insect's central nervous system.[6]
Mechanism:
-
Broflanilide binds to a unique allosteric site on the GABA receptor.
-
This binding blocks the influx of chloride ions (Cl⁻) into the neuron, even when GABA is present.
-
The disruption of the inhibitory GABAergic neurotransmission leads to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.
The novel binding site of broflanilide on the GABA receptor is a key reason for its effectiveness against pests that have developed resistance to other GABA-gated chloride channel antagonists like fipronil.
Conclusion: A Framework for Informed Insecticide Development and Application
The diverse family of benzamide insecticides offers a powerful toolkit for modern pest management. Understanding the link between their chemical precursors, the resulting molecular structures, and their distinct modes of action is paramount for both the development of novel, more effective compounds and the strategic deployment of existing ones to combat resistance. The comparative efficacy data and standardized evaluation protocols presented in this guide provide a robust framework for researchers to objectively assess the performance of these insecticides and contribute to the advancement of sustainable agriculture and public health.
References
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Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
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ResearchGate. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) | Request PDF. [Link]
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Wikipedia. (n.d.). Diamide insecticides. [Link]
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MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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PubMed. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. [Link]
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PubMed. (2020). Broflanilide effectively controls Helicoverpa armigera and Spodoptera exigua exhibiting diverse susceptibilities to chlorantraniliprole and emamectin benzoate. [Link]
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ResearchGate. (n.d.). Concise Approach to the Synthesis of First Generation Anthranilic Diamide Insecticide, Chlorantraniliprole. [Link]
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EPPO. (n.d.). Design and analysis of efficacy evaluation trials. [Link]
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ResearchGate. (2022). (PDF) LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST. [Link]
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PubMed Central. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. [Link]
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Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. [Link]
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ResearchGate. (n.d.). Insecticides used in laboratory bioassays to determine the LC 50 and LC... [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. [Link]
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ResearchGate. (2023). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
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ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). [Link]
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PubMed Central. (2020). Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance. [Link]
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MDPI. (2022). A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors. [Link]
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ResearchGate. (n.d.). Experimental design and insecticides applied in the four experiments. [Link]
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SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]
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MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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PubMed Central. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
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ResearchGate. (2012). Comparative Uptake of Chlorantraniliprole and Flubendiamide in the Rice Plant. [Link]
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Oxford Academic. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. [Link]
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U.S. Environmental Protection Agency. (2023). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. [Link]
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ResearchGate. (2020). Field efficacy of new generation insecticides for the management of spotted pod borer, Maruca vitrata (Fab.) in cowpea. [Link]
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Garden Nursery Products. (n.d.). What Do SL, SC, EC, WP & WG Mean on Pesticide Labels?. [Link]
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PubMed Central. (2014). Evaluating the efficacy of biological and conventional insecticides with the new 'MCD bottle' bioassay. [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). [Link]
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A Comparative Guide to the Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide: A Benchmark of Patented Routes and Novel Approaches
For researchers and professionals in drug discovery and agrochemical development, the efficient synthesis of key intermediates is paramount. 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial precursor for the potent insecticide chlorantraniliprole, is a molecule of significant industrial interest. The pursuit of optimized manufacturing processes for this compound has led to the development of various synthetic strategies, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of prominent patented synthesis routes and emerging new methods for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide, supported by available experimental data.
The Significance of 2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-5-chloro-N,3-dimethylbenzamide serves as a cornerstone building block in the synthesis of ryanodine receptor modulators, a class of insecticides with a novel mode of action. The commercial success of chlorantraniliprole has spurred considerable research into improving the manufacturing efficiency of its intermediates, with a focus on increasing yield, reducing costs, and enhancing safety and environmental sustainability.
Benchmarking Synthetic Strategies
This guide will dissect and compare the following synthetic routes to 2-amino-5-chloro-N,3-dimethylbenzamide:
-
The Traditional Route from o-Toluidine: A multi-step process involving the formation of isatin and isatoic anhydride intermediates.
-
The Anthranilic Acid Route using N-Chlorosuccinimide (NCS): A pathway starting from 2-amino-3-methylbenzoic acid.
-
The Nitrobenzoic Acid Route: A newer, high-yield approach commencing with 2-nitro-3-methylbenzoic acid.
-
The Methyl 3-Methyl-2-nitrobenzoate Route: A three-step synthesis with optimized reaction conditions.
-
The One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid: An efficient method that avoids the isolation of intermediates.
-
The High-Yield Toluene Route: A promising approach with a high overall yield.
Route 1: The Traditional Pathway from o-Toluidine
This classical approach, while utilizing an inexpensive starting material, is often hampered by a low overall yield and significant waste generation.[1] The synthetic sequence involves several stages, including the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to form an oxime, followed by cyclization to isatin, oxidation to isatoic anhydride, ring-opening with methylamine, and a final chlorination step.
General Synthetic Scheme:
Caption: Synthetic pathway from o-toluidine.
Performance Analysis:
This route is reported to have a low overall yield of approximately 30% and is associated with the use of large quantities of reagents like concentrated sulfuric acid, leading to significant waste streams.[1] While the starting material is cost-effective, the low efficiency and environmental concerns make this route less desirable for large-scale industrial production.
Route 2: The Anthranilic Acid Route using N-Chlorosuccinimide (NCS)
This pathway commences with the more advanced starting material, 2-amino-3-methylbenzoic acid. The key steps involve chlorination with N-chlorosuccinimide (NCS) followed by cyclization using solid phosgene and subsequent ring-opening with methylamine.
General Synthetic Scheme:
Caption: Synthetic pathway from 2-amino-3-methylbenzoic acid.
Performance Analysis:
This route offers a significantly higher overall yield of around 70%.[1] However, the use of expensive reagents like NCS and the hazardous nature of solid phosgene are major drawbacks.[1] The generation of a substantial amount of solid waste from the neutralization of HCl also presents an environmental challenge.[1]
Route 3: The Nitrobenzoic Acid Route
A more modern and efficient approach starts from 2-nitro-3-methylbenzoic acid. This multi-step synthesis involves reduction of the nitro group, chlorination, esterification, and a final ammonolysis step.
Experimental Protocol:
A detailed experimental protocol for this route is provided in patent CN1115175B.[1] The key steps are:
-
Reduction: 2-nitro-3-methylbenzoic acid is dissolved in ethanol and subjected to hydrogenation in the presence of a Raney nickel catalyst at 60°C and 0.3 MPa hydrogen pressure for 6 hours, yielding 2-amino-3-methylbenzoic acid with a reported yield of 95.9%.[1]
-
Chlorination: The resulting 2-amino-3-methylbenzoic acid is dissolved in acetonitrile, and chlorine gas is introduced at 60°C for 4 hours to produce 2-amino-5-chloro-3-methylbenzoic acid with a yield of 96%.[1]
-
Esterification: The chlorinated intermediate is then esterified using methanol and concentrated sulfuric acid under reflux for 8 hours, affording methyl 2-amino-5-chloro-3-methylbenzoate in 95% yield.[1]
-
Ammonolysis: Finally, the ester is treated with methylamine gas in methanol at 45°C for 6 hours to give the desired 2-amino-5-chloro-N,3-dimethylbenzamide with a high yield of 97.2%.[1]
Performance Analysis:
This route boasts an impressive overall yield of over 80%.[1] The reaction conditions for each step are mild, and the process generates less waste compared to the traditional routes, making it more environmentally friendly and suitable for industrial-scale production.[1]
Route 4: The Methyl 3-Methyl-2-nitrobenzoate Route
This three-step synthesis, detailed in patent CN101492387B, offers a balance of high yield and operational simplicity.[2]
Experimental Protocol:
-
Amidation: Methyl 3-methyl-2-nitrobenzoate is reacted with a methanol solution of methylamine at 60-65°C to yield 3-methyl-2-nitrobenzamide.
-
Reduction: The nitro group is then reduced using iron powder in an acidic aqueous medium at 70-75°C to give 3-methyl-2-aminobenzamide.
-
Chlorination: The final step involves the chlorination of 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[2] The preferred molar ratio of 3-methyl-2-aminobenzamide to sulfonyl chloride is 1:1.2.[3]
Performance Analysis:
This method is characterized by its low cost, high overall yield of 84.0%, and strong operability.[2] The use of a methylamine solution instead of a gas simplifies the process and reduces equipment demands.[2]
Route 5: The One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid
To address the inefficiencies of isolating intermediates, an improved one-pot process has been developed. This method starts with 2-amino-3-methylbenzoic acid and proceeds through the formation of intermediates without their isolation as solids.
Performance Analysis:
This streamlined approach significantly reduces reaction time and the use of multiple solvents for extraction and purification. The final product is obtained with a high purity of at least 98% by HPLC, with preferred batches reaching 99.5% purity.[3] This method represents a significant step towards a more cost-effective and efficient industrial production process.[3]
Route 6: The High-Yield Toluene Route
A patent (CN105906561A) describes a synthesis route starting from the readily available and inexpensive starting material, toluene. The process involves a series of reactions including oxidation, dichlorination, a Grignard reaction, nitration, reduction, and amidation.
Performance Analysis:
This route is claimed to have a remarkable total yield of over 92%. The method is described as simple to operate with few steps.[4] However, the use of a shielding reagent like dimethylmercury in one of the described embodiments raises significant safety and environmental concerns.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Advantages | Disadvantages |
| 1. o-Toluidine | o-Toluidine | Chloral hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂, SO₂Cl₂ | ~30[1] | Not reported | Inexpensive starting material | Low yield, significant waste, harsh conditions |
| 2. Anthranilic Acid (NCS) | 2-amino-3-methylbenzoic acid | NCS, Solid phosgene, Methylamine | ~70[1] | Not reported | High yield | Expensive and hazardous reagents, solid waste generation |
| 3. Nitrobenzoic Acid | 2-nitro-3-methylbenzoic acid | Raney Ni, Cl₂, H₂SO₄, Methylamine | >80[1] | Not reported | High yield, mild conditions, less waste | Multi-step process |
| 4. Methyl 3-Methyl-2-nitrobenzoate | Methyl 3-methyl-2-nitrobenzoate | Methylamine, Fe/acid, SO₂Cl₂ | 84.0[2] | Not reported | Low cost, high yield, good operability | Use of iron powder can create waste |
| 5. One-Pot Synthesis | 2-amino-3-methylbenzoic acid | Not specified in detail | 79 (example)[3] | ≥98 (up to 99.5)[3] | High efficiency, reduced waste and time | Requires precise control of reaction conditions |
| 6. Toluene | Toluene | Various, including Grignard reagents | >92[4] | Not reported | Very high yield, inexpensive starting material | Potential use of highly toxic reagents |
Safety and Environmental Considerations
The choice of a synthetic route should not be based solely on yield and cost. The safety of the process and its environmental impact are critical factors.
-
Route 1 (o-Toluidine): The use of concentrated sulfuric acid and the generation of large amounts of waste are significant environmental drawbacks.
-
Route 2 (Anthranilic Acid with NCS): N-chlorosuccinimide and solid phosgene are hazardous materials that require careful handling. The production of substantial solid waste is also a concern.
-
Newer Routes (3, 4, and 5): These routes generally employ less hazardous reagents and are designed to be more environmentally benign. The one-pot synthesis, in particular, excels in minimizing solvent waste and energy consumption.
-
Route 6 (Toluene): While offering a high yield, the potential use of highly toxic organomercury compounds in some variations of this route would make it environmentally unacceptable without significant modification.
The final product, 2-amino-5-chloro-N,3-dimethylbenzamide, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment should be used during handling, and measures should be taken to prevent its release into the environment.
Conclusion
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has evolved significantly from traditional, low-yield methods to more sophisticated, efficient, and environmentally conscious processes. The newer routes starting from nitrobenzoic acid derivatives (Routes 3 and 4) and the one-pot synthesis (Route 5) represent the current state-of-the-art for industrial production, offering a compelling balance of high yield, cost-effectiveness, and improved safety and environmental profiles. The high-yield route from toluene (Route 6) shows promise but requires further development to ensure it can be performed without the use of highly toxic reagents. For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of these factors, aligning with the specific goals of their project, whether it be laboratory-scale synthesis or large-scale manufacturing.
References
[4] Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. CN105906561A. [1] Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN111517975B. [2] Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B. [3] An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com Prior Art Database. [Link]
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- 3. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 4. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-amino-2-chloro-N,N-dimethylbenzamide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its successful application in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-amino-2-chloro-N,N-dimethylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated aromatic amide. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling.
GHS Classification:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Warning | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2][3] | Warning | GHS07 |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[1][3][4] | Warning | GHS09 |
The primary routes of exposure are ingestion and inhalation, both of which can be harmful. Furthermore, its classification as an environmental hazard underscores the critical importance of preventing its release into aquatic systems.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for managing the disposal of this compound waste. This structured approach ensures that all safety and regulatory aspects are considered.
Caption: Disposal decision workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's hazard profile, the following PPE is mandatory when handling this compound, including during disposal preparation.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][6]
On-Site Management and Collection of Waste
Proper segregation and labeling of waste at the point of generation are crucial for safe and compliant disposal.
-
Waste Containers: Use only containers that are compatible with the chemical. The original container is often a good choice. Ensure containers are in good condition and can be securely sealed.[7]
-
Labeling: All waste containers must be clearly labeled as hazardous waste. The label should include the full chemical name: "this compound," the approximate quantity, and the associated hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled," "Environmental Hazard").[1][7]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.[7]
Disposal Procedures: From Laboratory Bench to Final Disposition
The recommended and most secure method for the final disposal of this compound is through a licensed hazardous waste disposal facility. For laboratory-scale quantities, chemical pre-treatment can be considered to reduce the hazard before collection.
Primary Disposal Method: Incineration
Controlled incineration by a licensed professional waste disposal company is the preferred method for the complete destruction of this compound.[2] Due to its chlorinated nature, high-temperature incineration is necessary.
-
Principle: Incineration at high temperatures breaks down the organic molecule into simpler, less harmful components. For chlorinated organic compounds, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8] A flue gas scrubbing system is essential to neutralize acidic gases (such as hydrogen chloride) formed during combustion.
-
Procedure:
-
Package the waste (pure compound, contaminated labware, or solidified solutions) in the appropriately labeled hazardous waste container.
-
Ensure the container is securely sealed.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted licensed hazardous waste disposal service.
-
Laboratory-Scale Chemical Pre-treatment (for experienced personnel only)
For small quantities, chemical degradation can be employed as a pre-treatment step to reduce the compound's toxicity before it is collected as hazardous waste. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
It is critical to note that the resulting solutions must still be disposed of as hazardous waste, as they will contain degradation byproducts and unreacted starting material.
Amides can be hydrolyzed to their constituent carboxylic acid and amine under basic conditions, typically requiring heat.[5][9]
-
Principle: The amide bond is cleaved by nucleophilic attack of a hydroxide ion. This breaks the compound down into 5-amino-2-chlorobenzoic acid and dimethylamine. While these products are still hazardous, they may be less persistent or have different hazard profiles.
-
Illustrative Protocol:
-
In a fume hood, dissolve a small quantity (e.g., < 1 gram) of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Add a 5-10 molar excess of a strong base solution (e.g., 2M sodium hydroxide).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the solution with a dilute acid (e.g., 1M HCl).
-
Transfer the entire mixture to a labeled hazardous waste container for disposal.
-
Spill Management and Decontamination
Accidents happen, and a clear, rehearsed plan for spill management is essential.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or in a poorly ventilated area, contact your institution's EHS office immediately.
-
-
Spill Cleanup for Small Quantities:
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Decontamination of Surfaces and Equipment:
-
Wipe down all contaminated surfaces and equipment with a suitable solvent (e.g., acetone, ethanol) to dissolve any remaining residue.
-
Follow the solvent wipe with a thorough cleaning using soap and water.[10]
-
All cleaning materials (wipes, absorbent pads, etc.) must be disposed of as hazardous waste.[11]
-
Regulatory Compliance: Navigating the Framework
Disposal of this compound falls under the regulations for hazardous waste management, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, overseen by the Environmental Protection Agency (EPA).[1][12]
-
Hazardous Waste Determination: As a generator of the waste, you are responsible for determining if it is a hazardous waste. Based on its toxicity and environmental hazards, this compound waste should be managed as hazardous.
-
Waste Codes: While this specific compound is not explicitly listed by name on the EPA's P or U lists, it may fall under characteristic waste codes if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its chemical structure as a chlorinated aromatic compound, it is prudent to manage it as a hazardous waste. Your institution's EHS office will be responsible for assigning the final, appropriate waste codes for disposal.[13][14]
By adhering to these procedures, you not only ensure compliance with regulations but also uphold your professional responsibility to maintain a safe and sustainable research environment.
References
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Togna, M. T. (n.d.). "Reductive dehalogenation of chlorinated aromatic and aliphatic hydroca". Digital Commons @ NJIT. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]
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ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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PubMed. (n.d.). Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol. Retrieved from [Link]
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US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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UTMB Research Experts. (n.d.). OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID. Retrieved from [Link]
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PubMed. (n.d.). Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol. Retrieved from [Link]
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EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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IBC Guideline. (n.d.). Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. Retrieved from [Link]
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Basic principles of waste incineration. (n.d.). Retrieved from [Link]
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US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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WUR eDepot. (2021, August 21). Advanced oxidation processes for removal of organics from cooling tower blowdown. Retrieved from [Link]
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ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
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YouTube. (2021, January 20). Reductive dehalogenation of pollutants in the environment. Retrieved from [Link]
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ResearchGate. (2024, April 11). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
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ResearchGate. (2015, October 6). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from [Link]
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ProQuest. (n.d.). Recent trends in the decomposition of chlorinated aromatic hydrocarbons by ultrasound irradiation and Fenton's reagent. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
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PubMed Central. (n.d.). Microbial reductive dehalogenation. Retrieved from [Link]
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EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. molcore.com [molcore.com]
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- 8. pjoes.com [pjoes.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. epa.gov [epa.gov]
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- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
